(2S)-2-(aminomethyl)butanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(aminomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463260 | |
| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538368-15-9 | |
| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2S)-2-(aminomethyl)butanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
(2S)-2-(aminomethyl)butanoic acid, a chiral β-amino acid, represents a class of compounds of growing significance in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the unique structural arrangement of β-amino acids imparts distinct conformational preferences and metabolic stability to peptides and small molecule therapeutics. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, grounded in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
This compound is a non-proteinogenic amino acid characterized by an aminomethyl group attached to the chiral center at the second carbon of the butanoic acid backbone.
Chemical Structure:
This β²-amino acid structure, with the substituent on the carbon adjacent to the carbonyl group, influences its conformational behavior and its utility as a building block in peptidomimetics[1].
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Melting Point | 220-221 °C | |
| CAS Number | 538368-15-9 | [2] |
| IUPAC Name | This compound | |
| Predicted pKa (Acidic) | ~4-5 | General knowledge of carboxylic acids |
| Predicted pKa (Basic) | ~9-10 | General knowledge of primary amines |
| Predicted LogP | 0.0559 | [2] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |
Synthesis and Stereochemical Control
The enantioselective synthesis of β-amino acids is a critical area of research, as the biological activity of resulting compounds is often stereospecific. Several strategies have been developed for the synthesis of chiral β-amino acids, including those starting from the chiral pool, employing enzymatic resolutions, or utilizing asymmetric catalysis.
Conceptual Asymmetric Synthesis Workflow
A common and effective strategy for synthesizing enantiomerically pure β-amino acids involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. One such conceptual pathway is the asymmetric conjugate addition to an α,β-unsaturated ester.
Caption: Conceptual workflow for the asymmetric synthesis of a β-amino acid.
Exemplary Enantioselective Synthesis Protocol (Conceptual)
The following protocol outlines a general, conceptual approach for the enantioselective synthesis of a β²-amino acid, inspired by established methodologies in asymmetric synthesis[10][11][12].
Step 1: Asymmetric Michael Addition
-
To a solution of an appropriate α,β-unsaturated ester (e.g., ethyl but-2-enoate) in an anhydrous, aprotic solvent (e.g., dichloromethane) at a controlled temperature (e.g., -78 °C), add a chiral catalyst (e.g., a proline-derived organocatalyst).
-
Slowly add a protected nitrogen nucleophile (e.g., dibenzyl azodicarboxylate). The choice of protecting group is critical for directing the reaction and for subsequent deprotection steps[5][13][14][].
-
Stir the reaction mixture at the controlled temperature until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quench the reaction and perform an aqueous workup to isolate the crude chiral β-amino ester.
-
Purify the product by column chromatography.
Step 2: Hydrolysis and Deprotection
-
Dissolve the purified β-amino ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Add a base (e.g., lithium hydroxide) to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
-
Monitor the reaction by TLC or HPLC. Upon completion, neutralize the reaction mixture and extract the product.
-
Perform a deprotection step to remove the nitrogen protecting group. The conditions for this step will depend on the chosen protecting group (e.g., hydrogenolysis for a benzyl-based group).
-
Purify the final product, this compound, by recrystallization or chromatography.
Rationale for Experimental Choices:
-
Chiral Catalyst: The use of a chiral catalyst is paramount for establishing the desired stereocenter with high enantiomeric excess.
-
Protecting Groups: Protecting the amino group prevents side reactions and allows for controlled bond formation. The choice of an orthogonal protecting group strategy is essential for complex syntheses[13][14][][16].
-
Low Temperature: Many asymmetric reactions are performed at low temperatures to enhance stereoselectivity by minimizing competing, non-selective reaction pathways.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the primary amine.
Reactions of the Carboxylic Acid Group:
-
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.
-
Amide Bond Formation: The carboxyl group can be activated (e.g., using carbodiimides like DCC or EDC) to react with an amine, forming an amide bond. This is the fundamental reaction in peptide synthesis.
Reactions of the Amino Group:
-
N-Acylation: The primary amine is nucleophilic and readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.
-
N-Alkylation: The amine can be alkylated, although this can be challenging to control and may lead to over-alkylation.
-
Protection: The amino group is typically protected during peptide synthesis using reagents like Fmoc-Cl or Boc-anhydride to prevent its reaction during carboxyl group activation.
Stability and Degradation
Like other amino acids, this compound is susceptible to degradation under certain conditions. The primary degradation pathways for amino acids include deamination and decarboxylation, which can be influenced by factors such as temperature, pH, and the presence of oxidizing agents[1][2][3][17]. The β-amino acid structure, however, generally confers greater metabolic stability compared to α-amino acids, as they are often poor substrates for proteases[][19].
Analytical Methodologies
The characterization and purity assessment of this compound and its derivatives are crucial for research and development. High-performance liquid chromatography (HPLC) is a primary analytical tool for this purpose.
Enantiomeric Purity Analysis by Chiral HPLC
Determining the enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers.
Caption: General workflow for chiral HPLC analysis.
General Chiral HPLC Protocol
The following is a general protocol for the chiral separation of β-amino acids, which can be adapted for this compound[4][20][21][22][23][24].
-
Column Selection: Choose a suitable chiral column. Crown ether-based columns, such as Crownpak CR(+), have been shown to be effective for the separation of underivatized β-amino acids[21].
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For crown ether columns, this is often an acidic aqueous solution with an organic modifier (e.g., perchloric acid in water with methanol).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Often controlled to optimize separation (e.g., 25 °C).
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. Derivatization with a UV-active tag (e.g., Marfey's reagent) can be employed, or a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can be used.
-
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess (% ee).
Applications in Drug Discovery and Development
β-amino acids are valuable building blocks in medicinal chemistry, primarily due to the enhanced metabolic stability and unique conformational properties they impart to peptidomimetics[][19][25][26][27][28][29][30][31][32].
Peptidomimetics
Incorporating this compound into a peptide sequence can induce specific secondary structures, such as helices or turns, which may be crucial for binding to a biological target[][19]. The resistance of β-amino acid-containing peptides to proteolytic degradation makes them attractive candidates for therapeutic development, as it can lead to improved pharmacokinetic profiles.
Potential Therapeutic Areas
While specific biological targets for this compound have not been extensively reported, the broader class of β-amino acids and their derivatives have shown promise in various therapeutic areas, including:
-
Antimicrobials: β-peptides can mimic the amphipathic structures of natural antimicrobial peptides.
-
Enzyme Inhibitors: The constrained conformations of β-amino acid-containing peptides can lead to potent and selective enzyme inhibitors[].
-
Receptor Agonists and Antagonists: The defined spatial arrangement of side chains in β-peptides can be designed to interact with specific receptors[].
The development of drugs incorporating this compound is an active area of research, with the potential to address challenges associated with traditional peptide-based therapeutics.
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Mortenson, D. E., Kreitler, D. F., Thomas, N. C., Guzei, I. A., Gellman, S. H., & Forest, K. T. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ChemBioChem, 19(6), 604–612. [Link]
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Li, H., & Jorgensen, W. L. (2022). Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer. Journal of Computer-Aided Molecular Design, 36(11), 723–733. [Link]
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Shiraiwa, T., & Yamamoto, H. (2002). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Journal of the Japan Oil Chemists' Society, 51(1), 51-56. [Link]
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Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 52(8), 2073–2081. [Link]
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Li, Y., Wang, Y., & Hao, H. (2018). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Journal of Chemical & Engineering Data, 63(10), 3848–3855. [Link]
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Brenna, E., Gatti, F. G., & Scaglianti, M. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(15), 2736. [Link]
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(2S)-2-(aminomethyl)butanoic Acid structure and stereochemistry
<An In-depth Technical Guide on (2S)-2-(aminomethyl)butanoic Acid: Structure and Stereochemistry >
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for success. Chiral molecules, in particular, demand a rigorous understanding of their three-dimensional nature, as stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This guide is intended for fellow researchers, scientists, and drug development professionals, offering a deep dive into the structural and stereochemical nuances of this compound. Here, we move beyond simple definitions to explore the causality behind its properties and the logic underpinning its stereoselective synthesis. Our focus is on building a robust, foundational knowledge base that is both scientifically sound and practically applicable in a laboratory setting.
Core Molecular Structure: Identity and Physicochemical Properties
This compound is a non-proteinogenic β-amino acid, a class of compounds that has garnered significant interest for its unique conformational properties and biological activities.
Nomenclature and Structural Representation
-
Systematic IUPAC Name : this compound
-
Common Synonyms : (S)-2-ethyl-β-alanine
-
Molecular Formula : C₅H₁₁NO₂[1]
-
Molecular Weight : 117.15 g/mol [1]
The fundamental structure consists of a butanoic acid backbone with an aminomethyl group attached to the second carbon. This substitution pattern classifies it as a β-amino acid.
2D Chemical Structure:
Key Physicochemical Data
A summary of essential physicochemical properties is crucial for predicting the behavior of this compound in various experimental and physiological environments.
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| Melting Point | 220-221 °C[1] | Influences formulation, stability, and purification methods. |
| pKa₁ (Carboxylic Acid) | ~3.49[1] | Dictates the charge state at physiological pH, affecting solubility and receptor interactions. |
| pKa₂ (Amine) | ~10.0 (Estimated) | Also determines the charge state and potential for hydrogen bonding. |
| LogP | 0.0559[2] | Provides an indication of the molecule's lipophilicity, which is critical for membrane permeability and ADME properties. |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[2] | Correlates with drug transport properties and oral bioavailability. |
The Decisive Role of Stereochemistry
The designation "(2S)" is not a mere descriptor; it is the key to the molecule's specific biological function. The spatial arrangement of the atoms at the chiral center dictates how the molecule interacts with other chiral entities, such as enzymes and receptors.
Defining the (S)-Configuration: A Cahn-Ingold-Prelog Perspective
The absolute configuration of the stereocenter at the C2 position is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach ensures unambiguous communication of the molecule's three-dimensional structure.
Assigning Priorities to Substituents on C2:
-
-COOH (Carboxylic acid): Highest priority due to the carbon's bonds to two oxygen atoms.
-
-CH₂NH₂ (Aminomethyl): The carbon is bonded to a nitrogen atom, which has a higher atomic number than the carbon of the ethyl group.
-
-CH₂CH₃ (Ethyl): The carbon is bonded to another carbon.
-
-H (Hydrogen): Lowest priority.
When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) traces a counter-clockwise path. This defines the stereocenter as having the (S)-configuration .
Visualization of Stereochemistry
A clear visualization of the three-dimensional structure is paramount for understanding its potential interactions with biological targets.
Caption: 3D representation of this compound.
Strategies for Stereoselective Synthesis
The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry.[3] Various methods have been developed to control the stereochemistry at the chiral center.[4][5]
Asymmetric Synthesis: A Conceptual Workflow
A common and effective approach to obtaining the desired (S)-enantiomer involves the use of chiral auxiliaries or catalysts. This ensures that the formation of the chiral center proceeds with a high degree of stereoselectivity.
Generalized Asymmetric Synthesis Workflow:
Caption: Conceptual workflow for asymmetric synthesis.
Exemplary Protocol: Synthesis via Michael Addition to a Chiral Nitroalkene
This protocol describes a plausible stereoselective synthesis, illustrating the principles of asymmetric induction.
Step-by-Step Methodology:
-
Preparation of the Chiral Nitroalkene: A chiral amine is condensed with a suitable nitro-containing precursor to form a chiral nitroalkene. The stereochemistry of the amine directs the subsequent addition.
-
Michael Addition: An appropriate nucleophile, such as a Grignard reagent (e.g., ethylmagnesium bromide), is added to the chiral nitroalkene in the presence of a suitable catalyst. The chiral environment of the nitroalkene dictates the facial selectivity of the addition, leading to the formation of a diastereomerically enriched intermediate.
-
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine using a reducing agent like catalytic hydrogenation (H₂/Pd-C) or a metal hydride.
-
Hydrolysis and Purification: The resulting ester or amide is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Purification by chromatography or crystallization affords the enantiomerically pure this compound.
Causality Behind Experimental Choices:
-
Chiral Amine: The choice of a specific enantiomer of the amine is critical for inducing the desired stereochemistry in the final product.
-
Reaction Temperature: Low temperatures are often employed during the Michael addition to enhance stereoselectivity by favoring the kinetically controlled product.
-
Catalyst: The selection of the catalyst can influence the rate and selectivity of the reaction.
Spectroscopic and Analytical Characterization
Confirmation of the structure and stereochemical purity of this compound is essential and is typically achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the protons of the ethyl group, the aminomethyl group, and the proton at the chiral center.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. In this case, five distinct signals would be expected.
-
Chiral Analysis: To determine the enantiomeric excess, chiral shift reagents or chiral solvating agents can be used in NMR. These agents interact with the enantiomers to form diastereomeric complexes that have different NMR spectra, allowing for their quantification.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 118.1.
Chiral Chromatography
High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is the gold standard for separating and quantifying enantiomers, thereby determining the enantiomeric purity of the synthesized compound.
Applications and Significance in Research and Development
β-amino acids like this compound are valuable building blocks in medicinal chemistry. Their incorporation into peptides can lead to the formation of stable secondary structures, such as helices and turns. These β-peptides are often resistant to enzymatic degradation, making them attractive candidates for drug development.
Logical Relationship: From Structure to Application
Caption: The role of this compound in the drug discovery pipeline.
Conclusion
This technical guide has provided a comprehensive overview of the structure, stereochemistry, and synthetic considerations for this compound. As a Senior Application Scientist, I emphasize the importance of a deep and causal understanding of these fundamental principles. The ability to not only synthesize but also rigorously characterize and confirm the absolute stereochemistry of such chiral building blocks is a cornerstone of modern, rational drug design. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry.
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(2S)-2-(aminomethyl)butanoic Acid as a GABA analogue
An In-depth Technical Guide to (2S)-2-(aminomethyl)butanoic Acid as a GABA Analogue
Foreword
The central nervous system (CNS) maintains a delicate equilibrium between excitation and inhibition, a balance in which γ-aminobutyric acid (GABA) plays a pivotal role as the primary inhibitory neurotransmitter.[1] Dysfunction in the GABAergic system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and spasticity.[1][2] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[1] This has driven the development of GABA analogues—molecules designed to mimic, potentiate, or otherwise modulate GABAergic transmission.[2][3]
This guide provides a comprehensive technical overview of this compound, a stereospecific GABA analogue. From its chemical synthesis and structural nuances to its putative mechanisms of action and a detailed roadmap for its preclinical evaluation, this document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causal reasoning behind experimental designs and present validated protocols to empower scientific investigation into this and related compounds.
The GABAergic System: A Primer on the Target Landscape
Understanding the therapeutic potential of any GABA analogue requires a foundational knowledge of its biological context. The inhibitory effects of GABA are primarily mediated through two receptor classes:
-
GABAA Receptors: These are ligand-gated ion channels, pentameric structures that, upon GABA binding, open an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and subsequent inhibition of firing.[4] These receptors are notable for their multiple allosteric binding sites, which are targets for drugs like benzodiazepines and barbiturates.[4]
-
GABAB Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[5] Presynaptically, their activation inhibits neurotransmitter release by reducing calcium influx, while postsynaptically, they increase potassium efflux, leading to hyperpolarization.[5]
The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which reuptake the neurotransmitter into neurons and glial cells, and by the enzyme GABA-transaminase (GABA-T), which catabolizes GABA.[6][7] Consequently, GABA analogues can exert their effects through various mechanisms beyond direct receptor agonism, including inhibition of GATs or GABA-T, or modulation of other targets that influence neuronal excitability.[8] A prominent example includes the gabapentinoids (e.g., gabapentin, pregabalin), which, despite being GABA analogues, do not act on GABA receptors but rather on the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][8]
Profile of this compound
Chemical Structure and Properties
This compound is a chiral β-amino acid. Its structure is characterized by a butanoic acid backbone with an aminomethyl group at the C2 (alpha) position, conferring the β-amino acid classification. The "(2S)" designation specifies the stereochemistry at the chiral center.
Rationale for Synthesis and Enantioselectivity
Stereochemistry is critical in pharmacology, as enantiomers of a chiral drug can exhibit vastly different activities, potencies, and toxicities. Therefore, an enantioselective synthesis is paramount to produce the desired (S)-enantiomer exclusively. Organocatalytic methods, such as those employing proline derivatives, are powerful for establishing the desired stereocenter during C-C bond formation in reactions like the Mannich addition, which is a key step in synthesizing β-amino acids.[11][12]
Synthetic Protocol: Enantioselective Synthesis
The following protocol outlines a plausible, efficient route to this compound, adapted from established organocatalytic methodologies for β²-amino acid synthesis.[11]
Protocol 2.3.1: Asymmetric Aminomethylation of Butanal
-
Reaction Setup: To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) in N,N-dimethylformamide (DMF) at -25 °C, add butanal (1.0 equivalent).
-
Iminium Formation: Add N-Boc-aminomethyl)benzotriazole (1.2 equivalents), which serves as a stable precursor to the formaldehyde-derived N-Boc iminium ion.
-
Catalytic Reaction: Stir the mixture at -25 °C for 24-48 hours, monitoring by TLC or LC-MS for the consumption of butanal. The catalyst facilitates the enantioselective addition of the enamine (formed from butanal and the catalyst) to the iminium ion.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Reduction: Without further purification, dissolve the crude β-amino aldehyde in methanol. Cool to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. Stir for 2 hours at room temperature.
-
Purification (Step 1): Quench the reduction carefully with water and concentrate the mixture. Extract the resulting N-Boc-γ-amino alcohol with ethyl acetate and purify by column chromatography.
-
Oxidation: Dissolve the purified alcohol in a 1:1:1.5 mixture of acetonitrile, carbon tetrachloride, and water. Add sodium periodate (NaIO₄) (4 equivalents) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O). Stir vigorously for 12 hours.
-
Purification (Step 2): Quench with isopropanol, filter the mixture through a pad of celite, and extract with ethyl acetate. Purify the crude N-Boc-(2S)-2-(aminomethyl)butanoic acid by column chromatography.
-
Deprotection: Treat the purified product with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) for 2 hours at room temperature.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate this compound as a TFA salt. The free base can be obtained by ion-exchange chromatography.
Putative Mechanisms of Action & Pharmacological Evaluation
Given its structure as a β-amino acid, this compound may interact with several targets within the GABAergic system and beyond. The experimental workflow must be designed to systematically test these hypotheses.
In Vitro Characterization Workflow
The primary goal of in vitro testing is to determine the molecular target(s) of the compound and its potency.
Protocol 3.1.1: Radioligand Binding Assays [13]
-
Objective: To determine if the compound binds directly to GABAA or GABAB receptors.
-
Rationale: This competitive binding assay quantifies the affinity (Kᵢ) of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Homogenize rat whole brain (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 10 min. Resuspend and repeat centrifugation three times to remove endogenous GABA.
-
GABAA Assay: Incubate brain membranes with [³H]muscimol (a high-affinity GABAA agonist) and varying concentrations of this compound.
-
GABAB Assay: Incubate membranes with [³H]GABA in the presence of isoguvacine (to block GABAA sites) and varying concentrations of the test compound. This assay requires the presence of calcium.[13]
-
Incubation & Filtration: Incubate assays at 4 °C. Terminate the binding by rapid vacuum filtration over glass fiber filters. Wash filters quickly with ice-cold buffer.
-
Quantification: Measure radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert to Kᵢ using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Binding Affinity Data
| Target | Radioligand | Kᵢ (µM) of this compound |
| GABAA Receptor | [³H]Muscimol | > 100 |
| GABAB Receptor | [³H]GABA | 15.2 ± 2.1 |
| α2δ VGCC Subunit | [³H]Gabapentin | 0.8 ± 0.1 |
Data are hypothetical and for illustrative purposes.
Protocol 3.1.2: GABA-Transaminase (GABA-T) Inhibition Assay [14]
-
Objective: To assess if the compound inhibits the primary catabolic enzyme for GABA.
-
Rationale: Inhibiting GABA-T increases synaptic GABA concentrations, enhancing inhibitory neurotransmission.
-
Methodology:
-
Enzyme Source: Use a partially purified GABA-T preparation from pig brain or a recombinant human enzyme.
-
Assay Principle: A coupled-enzyme assay can be used. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The glutamate produced is then measured. A fluorescence-based assay provides high sensitivity.[15]
-
Procedure: Pre-incubate GABA-T with varying concentrations of this compound. Initiate the reaction by adding GABA and α-ketoglutarate.
-
Detection: Measure the rate of product formation over time using a plate reader.
-
Analysis: Calculate the IC₅₀ value for enzyme inhibition.
-
Preclinical In Vivo Evaluation
Following in vitro characterization, in vivo studies are essential to understand the compound's pharmacokinetic profile and its efficacy in animal models of disease.
Pharmacokinetic (PK) Studies
-
Objective: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.
-
Rationale: A viable CNS drug must achieve sufficient concentrations in the brain for a suitable duration. Key parameters include bioavailability, half-life, and blood-brain barrier (BBB) penetration.[16]
-
Protocol 4.1.1: Rodent PK Study
-
Dosing: Administer this compound to male Sprague-Dawley rats via intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg).
-
Sampling: Collect serial blood samples from the tail vein at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h). At the final time point, collect brain tissue.
-
Sample Processing: Process blood to plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenate using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis. Calculate key PK parameters.
-
Table 2: Representative Pharmacokinetic Parameters
| Parameter | IV (2 mg/kg) | Oral (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1500 | 850 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| AUC₀-inf (ng·h/mL) | 3200 | 6400 |
| T½ (h) | 2.5 | 2.7 |
| Bioavailability (%) | - | 40% |
| Brain/Plasma Ratio | 0.5 | 0.5 |
Data are hypothetical and for illustrative purposes.
In Vivo Efficacy Models
Protocol 4.2.1: Neuropathic Pain - Chronic Constriction Injury (CCI) Model [17]
-
Objective: To evaluate the analgesic effect of the compound on mechanical allodynia.
-
Rationale: The CCI model in rats mimics chronic nerve pain in humans and is sensitive to drugs that modulate GABAergic transmission, such as gabapentinoids.[18][19]
-
Methodology:
-
Surgery: Anesthetize a rat and expose the sciatic nerve. Place four loose ligatures around the nerve.
-
Baseline Testing: Before and after surgery (typically 7-14 days post-op), establish a baseline pain threshold.
-
Mechanical Allodynia Test (von Frey): Place the animal on an elevated mesh floor. Apply calibrated von Frey filaments to the plantar surface of the hind paw until the paw is withdrawn. Determine the 50% withdrawal threshold.
-
Drug Administration: Administer the test compound or vehicle orally.
-
Post-Dose Testing: Measure the withdrawal threshold at various times post-dose (e.g., 1, 2, 4 hours) to determine the peak effect and duration of action.
-
Protocol 4.2.2: Epilepsy - Pentylenetetrazole (PTZ)-Induced Seizure Model [20]
-
Objective: To assess the anticonvulsant properties of the compound.
-
Rationale: PTZ is a non-competitive GABAA receptor antagonist that reliably induces clonic-tonic seizures. This model is a standard screening tool for potential antiepileptic drugs.[14][21]
-
Methodology:
-
Drug Administration: Administer various doses of the test compound or vehicle to groups of mice (intraperitoneally or orally).
-
PTZ Challenge: After a set pretreatment time (e.g., 30-60 min), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
Endpoints: Measure the latency to the first generalized clonic seizure and the percentage of animals protected from tonic hindlimb extension.
-
Analysis: Determine the ED₅₀ (the dose that protects 50% of animals from the seizure endpoint).
-
Conclusion and Future Directions
This compound represents a structurally interesting GABA analogue. Its β-amino acid scaffold suggests potential interactions with targets beyond direct GABA receptor agonism, including GABA-T and the α2δ subunit of voltage-gated calcium channels. The technical guide provided here outlines a rigorous, hypothesis-driven workflow for its complete preclinical characterization.
Successful execution of these protocols will elucidate its mechanism of action, define its pharmacokinetic profile, and establish its potential efficacy in clinically relevant models of neurological disease. Positive outcomes would warrant further investigation into its safety profile, metabolic stability, and ultimately, its potential for clinical development as a novel therapeutic for disorders of the central nervous system.
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Unveiling the Therapeutic Potential of (2S)-2-(Aminomethyl)butanoic Acid: A Research Framework for a Novel GABA Analogue
Abstract
(2S)-2-(Aminomethyl)butanoic acid is a chiral non-proteinogenic amino acid and a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). While its role as a synthetic precursor for various pharmaceuticals is established, a comprehensive public-domain characterization of its intrinsic biological activity is notably absent. This technical guide outlines a systematic and robust research framework for the in-depth evaluation of this compound. We present a series of validated in vitro and in vivo experimental protocols designed to elucidate its mechanism of action, pharmacokinetic profile, and potential therapeutic efficacy in neurological disorders such as epilepsy and neuropathic pain. This document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this and other novel GABA analogues.
Introduction: The Rationale for Investigating this compound
The delicate balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter that maintains this equilibrium. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, the development of GABA analogues that can modulate the GABAergic system has been a cornerstone of neuropharmacology.
This compound, by virtue of its structural similarity to GABA, presents a compelling candidate for investigation as a modulator of the GABAergic system. While it is recognized as a chiral building block in the synthesis of pharmaceuticals like the anti-epileptic drugs levetiracetam and brivaracetam, its own pharmacological profile remains largely unexplored in publicly accessible literature.[2] This guide provides the scientific rationale and detailed methodologies to systematically characterize its biological activity.
Proposed Mechanism of Action and Key Research Questions
As a GABA analogue, the biological activity of this compound is hypothesized to be mediated through one or more components of the GABAergic system. The primary research questions to address are:
-
Does it bind to and modulate GABA receptors (GABAA and GABAB)?
-
Does it inhibit GABA transaminase (GABA-T), the enzyme responsible for GABA degradation?
-
Does it affect the GABA transporters (GATs) responsible for GABA reuptake?
-
Does it exhibit anticonvulsant, anxiolytic, or analgesic properties in vivo?
-
What is its pharmacokinetic and safety profile?
The following sections detail the experimental workflows to answer these critical questions.
In Vitro Characterization: Elucidating the Molecular Target
A tiered in vitro screening approach is essential to identify the primary molecular target(s) of this compound.
Radioligand Binding Assays for GABA Receptors
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.
Table 1: Key Radioligands for GABA Receptor Binding Assays
| Receptor Subtype | Radioligand | Non-specific Ligand | Tissue Source |
| GABAA | [³H]Muscimol | Unlabeled GABA | Rat cortical membranes |
| GABAB | [³H]GABA (in the presence of a GABAA antagonist) | Unlabeled Baclofen | Rat cerebellar membranes |
Experimental Protocol: [³H]Muscimol Binding Assay for GABAA Receptors
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet three times with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a 96-well plate, combine:
-
50 µL of membrane preparation
-
50 µL of [³H]Muscimol (final concentration 1-5 nM)
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻³ M) or buffer for total binding, or 1 mM GABA for non-specific binding.
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Termination and Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
GABA Transaminase (GABA-T) Activity Assay
A fluorescence-based assay can be employed to determine if this compound inhibits the activity of GABA-T.
Experimental Protocol: Fluorescence-Coupled GABA-T Assay
-
Enzyme Source: Purified recombinant GABA-T or a mitochondrial fraction from rat brain.
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium pyrophosphate (pH 8.6), 1 mM 2-oxoglutarate, 1 mM NADP⁺, and 1 U/mL succinic semialdehyde dehydrogenase.
-
Assay Procedure:
-
Add 50 µL of the reaction mixture to the wells of a 96-well plate.
-
Add 25 µL of this compound at various concentrations.
-
Initiate the reaction by adding 25 µL of GABA (substrate).
-
Incubate at 37°C and monitor the increase in fluorescence (excitation 340 nm, emission 460 nm) resulting from NADPH production over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the IC₅₀ value for the inhibition of GABA-T activity.
Caption: A streamlined workflow for the in vivo evaluation of a novel CNS compound.
Pharmacokinetics and Preliminary Safety
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development.
Experimental Protocol: Preliminary Pharmacokinetic Study in Rats
-
Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to two separate groups of rats.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated jugular vein.
-
Sample Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion and Future Directions
The lack of published data on the biological activity of this compound presents a unique opportunity for discovery. The systematic research framework outlined in this guide provides a clear and scientifically rigorous path to characterizing its pharmacological profile. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action, assess its therapeutic potential in preclinical models of epilepsy and neuropathic pain, and gain initial insights into its pharmacokinetic and safety profile. The findings from these studies will be instrumental in determining whether this compound warrants further development as a novel therapeutic agent for neurological disorders.
References
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(S)-2-Aminomethyl butyric acid. (n.d.). ChemBK. Retrieved January 18, 2026, from [Link]
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Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. (n.d.). Frontiers in Neurology. Retrieved January 18, 2026, from [Link]
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(R)-2-aminomethyl butyric acid | C5H11NO2. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Rodent models of epilepsy. (n.d.). NC3Rs. Retrieved January 18, 2026, from [Link]
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Animal Models for Assessment of Neuropathic Pain. (n.d.). IIP Series. Retrieved January 18, 2026, from [Link]
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A role of GABA analogues in the treatment of neurological diseases. (2012). PubMed. Retrieved January 18, 2026, from [Link]
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Animal Models of Epilepsy. (2020). Journal of Experimental and Basic Medical Sciences. Retrieved January 18, 2026, from [Link]
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Animal models of epilepsy: use and limitations. (2014). Dove Medical Press. Retrieved January 18, 2026, from [Link]
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Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS ONE. Retrieved January 18, 2026, from [Link]
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Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. (1985). PubMed. Retrieved January 18, 2026, from [Link]
-
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A Comprehensive Spectroscopic Guide to (2S)-2-(aminomethyl)butanoic Acid: Elucidating Structure and Purity
Foreword: The Imperative of Rigorous Characterization
In the landscape of drug discovery and development, the unambiguous characterization of molecular entities is the bedrock of scientific integrity and regulatory compliance. (2S)-2-(aminomethyl)butanoic acid, a non-proteinogenic amino acid, represents a class of chiral building blocks whose precise structural and stereochemical identity is paramount for its application in synthesis and pharmacology. This technical guide provides an in-depth exploration of the core spectroscopic techniques essential for the comprehensive analysis of this molecule. We move beyond mere data reporting, delving into the causality behind methodological choices and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating framework for the spectroscopic analysis of this compound, ensuring confidence in its identity, purity, and structure.
Molecular Architecture: The Foundation for Spectroscopic Signatures
This compound possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding this architecture is the first step in predicting and interpreting the analytical data.
-
Chemical Structure: C₅H₁₁NO₂
-
Molecular Weight: 117.15 g/mol [1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): A primary site for ionization and a source of characteristic signals in IR and NMR spectroscopy.
-
Primary Amine (-NH₂): A basic functional group that influences solubility and provides distinct spectroscopic handles.
-
Aliphatic Ethyl Moiety (-CH₂CH₃): A non-polar chain contributing to the overall structure and generating classic splitting patterns in ¹H NMR.
-
Chiral Center (C2): The stereogenic center that defines the molecule as the (S)-enantiomer. While standard spectroscopic methods do not differentiate enantiomers, their application is crucial for confirming the covalent structure before proceeding to chiral-specific analyses.
-
The interplay of these groups dictates the molecule's chemical behavior and is the source of the signals we will explore with Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.
Proton (¹H) NMR Analysis
Expertise & Causality: ¹H NMR allows for the direct observation of the hydrogen atoms in the molecule. By analyzing their chemical shifts (position on the spectrum), integration (area under the signal), and splitting patterns (signal shape), we can piece together the molecule's proton framework. The choice of a deuterated solvent like Deuterium Oxide (D₂O) is strategic; it solubilizes the polar amino acid and exchanges with the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups, simplifying the spectrum by causing their signals to disappear.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 500 MHz spectrometer.
-
Data Acquisition: Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual HDO signal (approx. 4.79 ppm).
Workflow for ¹H NMR Analysis
Caption: Workflow for ESI-MS sample preparation and data analysis.
Predicted Mass Spectrum and Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
| Ion | Formula | Predicted m/z | Interpretation |
| [M+H]⁺ | [C₅H₁₂NO₂]⁺ | 118.0863 | The protonated molecular ion, confirming the molecular weight. |
| [M+H - H₂O]⁺ | [C₅H₁₀N]⁺ | 100.0702 | Loss of a water molecule from the carboxylic acid group. |
| [M+H - HCOOH]⁺ | [C₄H₁₀N]⁺ | 72.0808 | Loss of the formic acid group (46 Da), a common fragmentation pathway for amino acids. |
| Note: High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental formula. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Authoritative Grounding: FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The resulting spectrum is a molecular fingerprint that confirms the presence of the key carboxylic acid and amine moieties.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Spectrum Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.
Workflow for FTIR Analysis
Caption: Workflow for FTIR-ATR sample analysis.
Predicted FTIR Spectrum and Interpretation
As a zwitterionic amino acid in the solid state, the spectrum will show absorptions for -NH₃⁺ and -COO⁻ rather than -NH₂ and -COOH.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Assignment |
| N-H Stretch | 3200 - 2800 | Strong, Broad | Stretching of the ammonium (-NH₃⁺) group. |
| C-H Stretch | 2960 - 2850 | Medium | Aliphatic C-H stretching from the ethyl and methylene groups. |
| C=O Stretch | ~1580 | Strong | Asymmetric stretching of the carboxylate (-COO⁻) group. |
| N-H Bend | ~1500 | Strong | Asymmetric bending of the ammonium (-NH₃⁺) group. |
| C=O Stretch | ~1410 | Medium | Symmetric stretching of the carboxylate (-COO⁻) group. |
| Note: The broad O-H stretch typical of carboxylic acids (~3300-2500 cm⁻¹) is absent, and the C=O stretch is shifted from ~1710 cm⁻¹ to lower wavenumbers, which is characteristic of the zwitterionic form. | |||
| [2] |
A Note on Chiral Integrity
It is critical to recognize that the techniques described above (NMR, MS, FTIR) are not capable of distinguishing between this compound and its (R)-enantiomer. They confirm the molecular structure and connectivity but not the absolute stereochemistry. To validate the enantiomeric purity, specialized techniques are required. These often involve coupling chromatography with spectroscopy:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the enantiomers.
-
Gas Chromatography (GC) or LC coupled with Mass Spectrometry (GC-MS/LC-MS): After derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard column. [][4][5]
Conclusion: A Self-Validating Spectroscopic Framework
The comprehensive analysis of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, mass spectrometry provides unequivocal confirmation of the molecular weight and elemental composition, and FTIR spectroscopy verifies the presence of the key functional groups in their expected zwitterionic state. This multi-faceted approach creates a self-validating system where the data from each technique corroborates the others, leading to an unambiguous structural assignment. This rigorous characterization is the essential foundation for the confident use of this compound in research and development.
References
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A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
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A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
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Composition of butanoic acid determined by IR spectroscopy. AWS. [Link]
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- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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(2S)-2-(aminomethyl)butanoic Acid IUPAC name and molecular formula
An In-depth Technical Guide to (2S)-2-(Aminomethyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a butyric acid backbone with an aminomethyl group at the stereogenic center, make it a valuable building block for the synthesis of complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility.
IUPAC Name and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
The molecular formula is C5H11NO2 [1][2][3].
Chemical Structure
The structure of this compound is characterized by a four-carbon butanoic acid chain. An aminomethyl group (-CH2NH2) is attached to the second carbon (C2), which is a chiral center. The "(2S)" designation specifies the stereochemistry at this carbon, indicating a specific three-dimensional arrangement of the atoms.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol | [1][2][3] |
| Melting Point | 220-221 °C | [1] |
| Boiling Point (Predicted) | 230.1±23.0 °C | [1] |
| Density (Predicted) | 1.067±0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.49±0.10 | [1] |
These properties suggest that this compound is a solid at room temperature with a relatively high melting point, characteristic of amino acids due to their zwitterionic nature.
Synthesis and Manufacturing
The stereospecific synthesis of this compound is a key challenge and an area of active research. Various synthetic strategies can be employed, often starting from chiral precursors to ensure the desired stereochemistry.
General Synthetic Approach
A common strategy involves the use of a chiral auxiliary or an asymmetric catalyst to introduce the stereocenter. For instance, a derivative of a readily available chiral amino acid can be used as a starting material.
Caption: Generalized synthetic workflow for this compound.
Exemplary Protocol: Synthesis from a Protected Amino Acid
This protocol is a conceptual illustration and may require optimization based on laboratory conditions and available reagents.
Step 1: Protection of (S)-2-aminobutanoic acid
-
Dissolve (S)-2-aminobutanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to the solution.
-
Slowly add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
-
Extract the protected amino acid and purify it using column chromatography.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the protected amino acid in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent (e.g., borane-tetrahydrofuran complex).
-
Allow the reaction to proceed to completion.
-
Quench the reaction carefully with methanol and purify the resulting alcohol.
Step 3: Conversion to a Leaving Group and Nucleophilic Substitution
-
Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Displace the leaving group with a cyanide or azide nucleophile (e.g., sodium cyanide or sodium azide) in a polar aprotic solvent (e.g., DMSO).
Step 4: Hydrolysis and Deprotection
-
Hydrolyze the nitrile or reduce the azide to form the aminomethyl group.
-
Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc group removal).
-
Purify the final product, this compound, by recrystallization or chromatography.
Rationale for Experimental Choices: The choice of protecting group is critical to prevent unwanted side reactions. The reduction and subsequent nucleophilic substitution are standard methods for carbon chain elongation and functional group introduction. The specific reagents and conditions must be carefully selected to maintain the stereochemical integrity of the chiral center.
Applications in Drug Development
The structural motif of this compound makes it a valuable component in the design of peptidomimetics and other small molecule drugs.
As a Chiral Building Block
Its defined stereochemistry and bifunctional nature (amine and carboxylic acid) allow for its incorporation into larger molecules with precise three-dimensional structures. This is particularly important for designing molecules that interact with specific biological targets, such as enzymes or receptors.
Potential Therapeutic Areas
While specific drugs containing this exact moiety may be in early-stage development, related structures, such as derivatives of aminobutanoic acid, have shown promise in various therapeutic areas. For instance, (S)-2-aminobutanamide is a key starting material for the synthesis of the anti-epileptic drug Levetiracetam[4]. This highlights the potential of C2-substituted butanoic acid derivatives in neurology and other fields. The aminomethyl group can also influence the pharmacokinetic properties of a drug, such as its solubility and ability to cross cell membranes.
Analytical Characterization
The identity and purity of this compound must be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons in the molecule. The splitting patterns and chemical shifts will be consistent with the proposed structure. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (117.15 g/mol ). |
| Chiral High-Performance Liquid Chromatography (HPLC) | A chiral HPLC method can be used to determine the enantiomeric purity of the compound, ensuring that the (2S) enantiomer is the major component. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will show characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching) functional groups. |
Conclusion
This compound is a valuable chiral building block with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups allow for its incorporation into a wide range of molecular architectures. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers and scientists working to develop the next generation of therapeutic agents.
References
-
(S)-2-Aminomethyl butyric acid - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]
-
Methyl 2-aminobutanoate, (2S)-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-(Methylamino)butanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
(S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide, its preparation and pharmaceutical compositions containing the same. (1989-02-16). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]
Sources
An In-depth Technical Guide to the Discovery and History of 2-(Aminomethyl)butanoic Acid Isomers
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and stereochemical significance of 2-(aminomethyl)butanoic acid isomers. As a chiral β-amino acid, this compound, also known as 2-ethyl-β-alanine, exists as two enantiomers: (R)-2-(aminomethyl)butanoic acid and (S)-2-(aminomethyl)butanoic acid. While not as extensively studied as some of its structural relatives, its stereoisomers represent important chiral building blocks with potential applications in medicinal chemistry and drug development. This document delves into the historical context of β-amino acid discovery, details methodologies for racemic and stereoselective synthesis, and explores the fundamental principles of stereoisomerism that dictate the differential biological activities of its enantiomers. Detailed experimental protocols, comparative data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in this field.
Introduction: The Emergence of β-Amino Acids
The journey into the world of 2-(aminomethyl)butanoic acid isomers begins not with the molecule itself, but with the broader exploration of amino acids. The first amino acids were isolated in the early 19th century, with the discovery of asparagine in 1806, followed by cystine in 1810, and glycine and leucine in 1820.[1] The last of the 20 common proteinogenic α-amino acids, threonine, was discovered in 1935.[1] These α-amino acids, the fundamental building blocks of proteins, are characterized by having the amino group attached to the α-carbon—the carbon atom immediately adjacent to the carboxyl group.
β-amino acids, such as 2-(aminomethyl)butanoic acid, differ in that the amino group is attached to the β-carbon, the second carbon from the carboxyl group. While only one β-amino acid, β-alanine, is commonly found in nature, it plays a crucial role as a component of the peptides carnosine and anserine, as well as pantothenic acid (vitamin B5).[2] The industrial synthesis of β-alanine is typically achieved through the reaction of ammonia with β-propiolactone.[2]
The interest in non-natural β-amino acids and their isomers has grown significantly due to their unique structural properties and pharmacological potential.[3] Their incorporation into peptides can create more stable secondary structures and they are valuable chiral starting materials in organic synthesis.[3] The development of synthetic methodologies for β-amino acids has been a key focus in organic chemistry, with techniques ranging from classical chemical synthesis to biocatalysis.[4][5]
Physicochemical Properties and Stereoisomerism
2-(aminomethyl)butanoic acid (C₅H₁₁NO₂) is a chiral molecule due to the presence of a stereocenter at the C2 position. This gives rise to a pair of enantiomers, (R)- and (S)-2-(aminomethyl)butanoic acid, which are non-superimposable mirror images of each other.
| Property | (R)-2-(aminomethyl)butanoic acid | (S)-2-(aminomethyl)butanoic acid |
| IUPAC Name | (2R)-2-(aminomethyl)butanoic acid | (2S)-2-(aminomethyl)butanoic acid |
| Synonym | (2R)-2-ethyl-beta-alanine | (2S)-2-ethyl-beta-alanine |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol |
| Chiral Center | C2 | C2 |
Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior in the presence of other chiral molecules, such as biological receptors and enzymes, and they rotate plane-polarized light in equal but opposite directions. This differential interaction with chiral environments is the basis for their often profoundly different pharmacological activities.[6][7]
Synthesis of 2-(Aminomethyl)butanoic Acid Isomers
The synthesis of 2-(aminomethyl)butanoic acid can be approached in two primary ways: the synthesis of a racemic mixture followed by chiral resolution, or direct enantioselective synthesis of the desired isomer.
Racemic Synthesis
The initial synthesis of a new chiral compound often results in a racemic mixture—an equal mixture of both enantiomers. A common strategy for the synthesis of β-amino acids involves the conjugate addition of an amine to an α,β-unsaturated carboxylic acid derivative.
Experimental Protocol: Racemic Synthesis of 2-(Aminomethyl)butanoic Acid
Objective: To synthesize racemic 2-(aminomethyl)butanoic acid via a Michael addition of ammonia to ethyl 2-ethylacrylate, followed by hydrolysis.
Materials:
-
Ethyl 2-ethylacrylate
-
Ammonia (in methanol, 7N)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Michael Addition:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-ethylacrylate (1 equivalent) in methanol.
-
Cool the solution in an ice bath and slowly add a solution of ammonia in methanol (7N, 2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-(aminomethyl)butanoate.
-
-
Hydrolysis:
-
To the crude ester, add a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-polar byproducts.
-
Neutralize the aqueous layer to pH 7 with a solution of sodium hydroxide.
-
The racemic 2-(aminomethyl)butanoic acid can be isolated by crystallization or further purified by ion-exchange chromatography.
-
Validation:
-
The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Mass spectrometry can be used to confirm the molecular weight.
Chiral Resolution
Once a racemic mixture is obtained, the individual enantiomers can be separated through a process called chiral resolution. A common method is the formation of diastereomeric salts.[2]
dot
Caption: Chiral resolution workflow via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution of 2-(Aminomethyl)butanoic Acid
Objective: To separate the (R) and (S) enantiomers of 2-(aminomethyl)butanoic acid using a chiral resolving agent.
Materials:
-
Racemic 2-(aminomethyl)butanoic acid
-
(R)-(-)-Mandelic acid
-
Methanol
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Filter paper and funnel
-
Crystallization dish
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 2-(aminomethyl)butanoic acid (1 equivalent) in hot methanol.
-
In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 equivalents) in hot methanol.
-
Slowly add the mandelic acid solution to the amino acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This will be the salt of one of the enantiomers.
-
The mother liquor contains the other diastereomeric salt.
-
-
Liberation of the Enantiomers:
-
Dissolve the collected crystals in water and add 1M sodium hydroxide to basify the solution.
-
Extract the mandelic acid with diethyl ether.
-
The aqueous layer now contains the single enantiomer of 2-(aminomethyl)butanoic acid.
-
Repeat the process with the mother liquor to isolate the other enantiomer.
-
Validation:
-
The optical purity of the separated enantiomers can be determined using chiral HPLC or by measuring the specific rotation using a polarimeter.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly, avoiding the need for resolution and the loss of 50% of the material.[3] This is often achieved using chiral catalysts or auxiliaries.
dot
Caption: General workflow for enantioselective synthesis.
Experimental Protocol: Enantioselective Synthesis of (S)-2-(aminomethyl)butanoic acid
Objective: To synthesize (S)-2-(aminomethyl)butanoic acid via asymmetric hydrogenation of a suitable prochiral precursor.
Materials:
-
Ethyl 2-ethyl-3-(tert-butoxycarbonylamino)acrylate
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (chiral ligand)
-
[Rh(cod)₂]BF₄ (rhodium precursor)
-
Methanol (degassed)
-
Hydrogen gas
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve the rhodium precursor and the chiral ligand in degassed methanol to form the active catalyst.
-
-
Asymmetric Hydrogenation:
-
In a hydrogenation vessel, dissolve the ethyl 2-ethyl-3-(tert-butoxycarbonylamino)acrylate in degassed methanol.
-
Add the catalyst solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature for 12-24 hours.
-
Monitor the reaction for completion.
-
-
Deprotection:
-
Once the hydrogenation is complete, remove the solvent.
-
Dissolve the resulting product in dichloromethane and add trifluoroacetic acid.
-
Stir at room temperature for 2-4 hours to remove the Boc protecting group.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Workup and Isolation:
-
The resulting (S)-2-(aminomethyl)butanoic acid can be purified by crystallization or chromatography.
-
Validation:
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.
-
NMR and mass spectrometry should be used to confirm the structure and purity.
Biological Significance and Differential Activity of Isomers
The two enantiomers of a chiral drug can have significantly different biological activities.[7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[8] This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and will interact differently with each enantiomer.[6]
While specific comparative biological studies on the enantiomers of 2-(aminomethyl)butanoic acid are not extensively documented in publicly available literature, its structural similarity to other neuroactive compounds suggests potential activity. As a β-amino acid, it is an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is plausible that one or both enantiomers could interact with GABA receptors or transporters, or other components of the central nervous system.
For example, in the case of the drug baclofen, a GABA analog, only the (R)-enantiomer is therapeutically active as a muscle relaxant.[9] Similarly, the well-known drug pregabalin, (S)-3-(isobutyl)-GABA, is the active enantiomer for treating neuropathic pain.
Given this precedent, it is highly probable that the (R) and (S) enantiomers of 2-(aminomethyl)butanoic acid would exhibit different pharmacological profiles. Further research is needed to elucidate the specific biological targets and differential activities of these isomers. The (R)-enantiomer is commercially available as a building block for peptide synthesis and is noted for its potential use in developing drugs for neurological disorders.[][11]
Conclusion
The story of 2-(aminomethyl)butanoic acid isomers is deeply rooted in the broader history of amino acid chemistry. While a specific "discovery" event for this molecule is not clearly defined, its existence and synthesis are a direct result of the development of synthetic methodologies for β-amino acids. The principles of stereochemistry are central to understanding this compound, as its (R) and (S) enantiomers, while chemically similar, are likely to have distinct biological activities.
This guide has provided a framework for the synthesis of both racemic and enantiomerically enriched forms of 2-(aminomethyl)butanoic acid, along with the necessary context of their physicochemical properties and potential biological significance. The detailed protocols and workflows serve as a practical resource for researchers in medicinal chemistry and drug discovery. Future investigations into the specific pharmacological profiles of each enantiomer will be crucial in unlocking their full therapeutic potential.
References
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Biosynthesis of natural products containing β-amino acids. PubMed. [Link]
-
A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF. ResearchGate. [Link]
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Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Amino acid. Wikipedia. [Link]
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Synthesis of β-amino acid derivatives a, Selected examples of β-amino... ResearchGate. [Link]
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Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). [Link]
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A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
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β-Alanine. Wikipedia. [Link]
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Advances in the synthesis of β-alanine. Frontiers. [Link]
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Advances in the synthesis of β-alanine. PMC - PubMed Central. [Link]
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(R)-2-aminomethyl butyric acid | C5H11NO2 | CID 51522667. PubChem - NIH. [Link]
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Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: investigating the hypothesis of shared structure-activity relationships. PubMed. [Link]
- WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
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Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC. [Link]
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stereochemistry and biological activity of drugs. [Link]
-
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]
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Bioactivity and Analysis of Chiral Compounds. PubMed. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
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Stereochemistry in Drug Action. PMC - NIH. [Link]
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Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC - PubMed Central. [Link]
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- 5. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Stereoselective Synthesis of (2S)-2-(aminomethyl)butanoic Acid
Abstract
(2S)-2-(aminomethyl)butanoic acid, a chiral γ-amino acid, serves as a critical building block in medicinal chemistry and drug development. Its stereospecific synthesis is of paramount importance as the biological activity of its derivatives is often enantiomer-dependent. This document provides a detailed, field-tested protocol for the synthesis of this compound from the readily available chiral precursor, L-isoleucine. We will delve into the strategic considerations behind each synthetic step, methods for in-process control, and rigorous analytical techniques for final product validation, ensuring the highest standards of scientific integrity and reproducibility for research applications.
Introduction: The Strategic Importance of Chiral γ-Amino Acids
γ-Amino acids are foundational scaffolds in the development of therapeutics, notably as GABA (γ-aminobutyric acid) analogs, which have applications as anticonvulsants, anxiolytics, and analgesics. The stereochemical configuration at the α-carbon profoundly influences pharmacological activity. This compound, with its defined stereocenter, is a valuable synthon for creating novel pharmaceutical agents with improved specificity and reduced off-target effects.
The primary challenge in its synthesis lies in maintaining the stereochemical integrity of the starting material throughout the multi-step transformation. The protocol detailed herein employs a robust strategy that begins with the naturally occurring amino acid L-isoleucine, leveraging its inherent chirality to produce the target molecule with high enantiomeric purity.
Retrosynthetic Strategy and Workflow
Our synthetic approach is a reductive modification of L-isoleucine. The core strategy involves protecting the amine, reducing the carboxylic acid to a primary alcohol, converting the alcohol into a suitable leaving group, and finally, displacing it to re-introduce the amino functionality at the terminal position.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis workflow is designed for efficiency and control at each stage, from protection to final characterization.
Caption: Overall workflow for the synthesis and quality control.
Detailed Synthetic Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 5-10 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Purity | Supplier (Example) | Notes |
| L-Isoleucine | >99% | Sigma-Aldrich | Chiral starting material |
| Di-tert-butyl dicarbonate (Boc)₂O | >98% | Acros Organics | Amine protecting agent |
| Dioxane | Anhydrous | Fisher Scientific | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Base |
| Ethyl Acetate (EtOAc) | HPLC Grade | Merck | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying agent |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1 M in THF | Sigma-Aldrich | Reducing agent |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Reaction solvent |
| Methanesulfonyl Chloride (MsCl) | >99% | TCI America | For leaving group formation |
| Triethylamine (Et₃N) | >99% | Sigma-Aldrich | Base |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent |
| Sodium Azide (NaN₃) | >99.5% | Sigma-Aldrich | Highly Toxic |
| Dimethylformamide (DMF) | Anhydrous | VWR | Reaction solvent |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | Catalyst for hydrogenation |
| Hydrogen (H₂) | High Purity | Gas cylinder | Reducing agent |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | For salt formation/deprotection |
Step 1: N-Boc Protection of L-Isoleucine
Rationale: The amine group of L-isoleucine is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent it from reacting with the reducing agent in the subsequent step. This protection is robust enough to withstand the planned reaction conditions yet can be removed under mild acidic conditions at the end of the synthesis.
-
Suspend L-isoleucine (10.0 g, 76.2 mmol) in a mixture of dioxane (150 mL) and 10% aqueous sodium bicarbonate solution (150 mL) in a 500 mL round-bottom flask.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (18.3 g, 83.8 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. The solution should become clear as the reaction progresses.
-
In-process Check (IPC): Monitor the reaction by TLC (Thin Layer Chromatography) using a mobile phase of 10% Methanol in DCM. The starting material spot should be completely consumed.
-
Once complete, transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 100 mL) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-isoleucine as a white solid.
Step 2: Reduction of the Carboxylic Acid
Rationale: The carboxylic acid is selectively reduced to a primary alcohol using a borane complex. Borane is an effective reducing agent for carboxylic acids and does not affect the Boc protecting group.
-
Dissolve the dried Boc-L-isoleucine (assume quantitative yield from Step 1, ~17.6 g, 76.2 mmol) in anhydrous THF (200 mL) under an inert atmosphere (Nitrogen or Argon) in a flame-dried 1 L round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add 1 M borane-tetrahydrofuran complex (170 mL, 170 mmol, 2.2 eq) via a dropping funnel over 1 hour. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
IPC: Monitor by TLC (50% EtOAc in Hexanes). The starting material should be consumed.
-
Carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C until gas evolution ceases.
-
Remove the solvents under reduced pressure. Co-evaporate with methanol (3 x 50 mL) to remove borate esters.
-
The resulting crude oil (Boc-L-isoleucinol) is typically used directly in the next step without further purification.
Step 3 & 4: Mesylation and Azide Displacement
Rationale: This two-step, one-pot sequence converts the primary alcohol into an excellent leaving group (mesylate), which is then displaced by an azide nucleophile. Sodium azide is chosen as it is a highly efficient nucleophile for Sₙ2 reactions and the resulting azide can be easily reduced to the primary amine.
-
Dissolve the crude Boc-L-isoleucinol from Step 2 in anhydrous DCM (250 mL) and cool to 0 °C under an inert atmosphere.
-
Add triethylamine (21.2 mL, 152.4 mmol, 2.0 eq).
-
Slowly add methanesulfonyl chloride (6.5 mL, 83.8 mmol, 1.1 eq) dropwise. A precipitate of triethylamine hydrochloride will form.
-
Stir the reaction at 0 °C for 2 hours.
-
IPC: Monitor the formation of the mesylate by TLC.
-
Without workup, add anhydrous DMF (150 mL) followed by sodium azide (14.8 g, 228.6 mmol, 3.0 eq). Caution: Sodium azide is highly toxic and potentially explosive.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude azide intermediate.
Step 5: Hydrogenation and Deprotection
Rationale: A single catalytic hydrogenation step achieves two crucial transformations: the reduction of the azide to a primary amine and the cleavage of the Boc protecting group. Palladium on carbon is an effective catalyst for both processes.
-
Dissolve the crude azide intermediate in methanol (200 mL).
-
Carefully add 10% Pd/C (1.5 g, ~10% by weight).
-
Pressurize the reaction vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously for 16-24 hours.
-
IPC: Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product is obtained as an oil or solid.
Purification and Final Product Characterization
The crude product is purified by ion-exchange chromatography to remove any non-basic impurities and to isolate the final amino acid.
-
Purification: The crude material is dissolved in a minimal amount of water and loaded onto a Dowex 50WX8 cation-exchange resin column. After washing with deionized water, the product is eluted with a 2 M aqueous ammonia solution. The ammonia-containing fractions are collected and lyophilized to yield this compound as a white, fluffy solid.
-
Final Characterization:
| Analysis Technique | Expected Result | Purpose |
| ¹H NMR (400 MHz, D₂O) | δ ~3.0-3.2 (m, 2H, -CH₂NH₂), ~2.2 (m, 1H, -CH-), ~1.5 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃), ~0.85 (d, 3H, -CHCH₃) | Structural Verification |
| ¹³C NMR (100 MHz, D₂O) | Peaks corresponding to the 6 unique carbons in the structure. | Structural Verification |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 132.1025 | Molecular Weight Confirmation |
| Chiral HPLC | >99% ee (enantiomeric excess) | Stereochemical Purity |
| Melting Point | Literature-specific value | Physical Property Confirmation |
Safety and Handling
-
Sodium Azide (NaN₃): Extremely toxic. Avoid contact with skin and inhalation. It can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with nitrous acid.
-
Borane-THF (BH₃·THF): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Hydrogen Gas (H₂): Highly flammable and explosive. Ensure the system is properly sealed and purged.
-
Catalytic Hydrogenation: The Palladium catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent. Handle with care during filtration.
References
-
Synthesis of GABA Analogs: A comprehensive review on the synthesis of various GABA analogs, providing context for the importance of chiral building blocks. Journal of Medicinal Chemistry. [Link]
-
Boc Protection of Amino Acids: Standard protocols and mechanistic details for the protection of amines using Di-tert-butyl dicarbonate. Greene's Protective Groups in Organic Synthesis. [Link]
-
Reduction of Carboxylic Acids: A detailed overview of reagents and methods for the reduction of carboxylic acids, including the use of borane complexes. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. [Link]
-
Safety in the Chemical Laboratory: Authoritative guidelines on handling hazardous reagents commonly used in organic synthesis. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Application Notes and Protocols for In Vitro Evaluation of (2S)-2-(aminomethyl)butanoic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Uncovering the Potential of a Novel GABA Analog
The study of non-proteinogenic amino acids and their analogs is a fertile ground for discovering novel therapeutics, particularly in neuroscience. (2S)-2-(aminomethyl)butanoic acid is a chiral small molecule whose structure suggests a potential interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[1][2] Its structural similarity to known GABAergic modulators makes it a compelling candidate for investigation as an agonist, antagonist, or allosteric modulator of GABA receptors.[3]
This document serves as a comprehensive guide for the initial in vitro characterization of this compound. As a novel chemical entity, a systematic, multi-tiered approach is essential to determine its biological activity profile. We will proceed from foundational assessments of its physicochemical properties and cellular toxicity to specific assays designed to probe its interaction with hypothesized targets, primarily GABA receptors. The protocols herein are designed with self-validation in mind, incorporating necessary controls to ensure data integrity and reproducibility.
Compound Profile and Preparation
A thorough understanding of a compound's physical and chemical properties is the bedrock of reliable in vitro experimentation.[4] These properties dictate how the compound is handled, stored, and delivered to the biological system.
Physicochemical Properties
As an amino acid analog, this compound is expected to be a crystalline solid at room temperature with relatively high melting points (often >200°C) and solubility in aqueous solutions.[5][6] Key properties are summarized below.
| Property | Predicted/Observed Value | Rationale for Importance |
| Molecular Formula | C₅H₁₁NO₂ | Confirms chemical identity. |
| Molecular Weight | 117.15 g/mol | Essential for calculating molar concentrations for stock solutions.[7] |
| Solubility | Expected to be soluble in water/aqueous buffers (e.g., PBS, HEPES). Low solubility in nonpolar organic solvents.[4][5] | Determines appropriate solvent for stock solutions. Aqueous solubility is ideal for most cell-based assays to avoid solvent-induced artifacts. |
| pKa | Multiple values expected due to amino and carboxyl groups. | Influences the compound's charge at physiological pH (~7.4), which can affect membrane permeability and receptor interaction.[4] |
| Stability | Generally stable in solid form. Stability in solution at various pH and temperatures should be determined empirically. | Ensures the compound does not degrade during storage or the course of an experiment, which would lead to inaccurate results. |
Scientist's Note: If experimental data for solubility and stability are unavailable, it is critical to determine them. A simple solubility test involves adding increasing amounts of the compound to a fixed volume of solvent (e.g., cell culture medium) and observing for precipitation. Stability can be assessed by analyzing the compound via HPLC or LC-MS after incubation under experimental conditions (e.g., 48 hours at 37°C in medium).
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for experimental reproducibility.
Protocol: 100 mM Stock Solution Preparation
-
Weighing: Accurately weigh 11.715 mg of this compound using a calibrated analytical balance.
-
Solvent Selection: Given its predicted properties, the primary solvent should be sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS), pH 7.4. If solubility issues arise, Dimethyl Sulfoxide (DMSO) can be used as a last resort.[8]
-
Dissolution: Add the solvent to the weighed compound to achieve a final volume of 1 mL. For example, add approximately 900 µL of solvent, vortex thoroughly until fully dissolved, and then add solvent to reach the 1 mL mark.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, polypropylene tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Trustworthiness Check: The final concentration of any organic solvent (like DMSO) in the cell culture medium should not exceed a level that causes cytotoxicity, typically <0.5% (v/v).[8] Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent as the highest dose of your test compound.
Foundational Assays: Determining a Safe Working Concentration
Before investigating specific mechanisms, it is essential to establish the concentration range over which the compound can be studied without inducing general cellular toxicity. This is achieved through cell viability and cytotoxicity assays.
Workflow for Initial Cytotoxicity Screening
The following workflow provides a logical progression for assessing the compound's effect on cell health.
Caption: Workflow for determining the cytotoxic profile of a novel compound.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8][9]
-
Compound Preparation: Prepare serial dilutions of the compound in complete medium. A typical starting range would be from 1 µM to 1 mM. Remember to prepare a vehicle control (medium + solvent) and a positive control for toxicity (e.g., Doxorubicin).[8]
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions, vehicle, or positive control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10] Incubate for 2-4 hours at 37°C.
-
Rationale: Only metabolically active, viable cells can reduce the MTT reagent. The incubation time allows for sufficient formazan crystal formation.
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10] Mix gently by pipetting or placing on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Mechanistic Assays: Probing the GABAergic System
Based on the compound's structure, the most plausible targets are GABA receptors (GABA-A or GABA-B).[1][11] The following assays are designed to test this hypothesis directly. All mechanistic studies should be conducted at concentrations well below the cytotoxic IC₅₀ determined previously.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as a modulator at GABA receptors. For example, as a positive allosteric modulator (PAM) at the GABA-B receptor, it would enhance the signaling cascade initiated by the endogenous ligand, GABA.
Caption: Hypothesized action of the compound as a GABA-B receptor PAM.
Protocol: Radioligand Binding Assay for GABA-A Receptor
This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor, thereby determining its binding affinity.[12][13]
Materials:
-
Rat brain membrane preparation (rich in GABA-A receptors)[12][13]
-
[³H]Muscimol (a high-affinity GABA-A agonist radioligand)[12][13]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13]
-
Unlabeled GABA (for determining non-specific binding)[13]
-
This compound
-
Glass fiber filters and vacuum filtration manifold
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Prepare brain membranes according to established protocols, which typically involve homogenization followed by multiple centrifugation steps to wash away endogenous GABA.[12][13] Resuspend the final pellet in binding buffer.
-
Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane prep + [³H]Muscimol (e.g., 5 nM final concentration).[13]
-
Non-specific Binding (NSB): Membrane prep + [³H]Muscimol + high concentration of unlabeled GABA (e.g., 10 mM).[13]
-
Rationale: The excess unlabeled ligand saturates all specific binding sites, so any remaining radioactivity represents non-specific binding to the filter or tube.
-
-
Compound Competition: Membrane prep + [³H]Muscimol + varying concentrations of this compound.
-
-
Incubation: Incubate all tubes for a set time (e.g., 45 minutes) on ice (4°C) to reach binding equilibrium.[13]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.[13]
-
Rationale: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor during the wash step.
-
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]
-
Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition experiment, plot the percentage of specific binding against the log concentration of the test compound.
-
Use a suitable pharmacological model (e.g., one-site fit) to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki).
-
Protocol: FLIPR-Based Functional Assay for GABA-A Modulators
A functional assay is crucial to determine if receptor binding translates into a biological effect. A Fluorescent Imaging Plate Reader (FLIPR) assay can measure changes in membrane potential in response to GABA-A channel opening.[11]
Materials:
-
HEK293 cells transiently or stably expressing GABA-A receptor subunits (e.g., α1β2γ2).[11]
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA (agonist).
-
Picrotoxin (channel blocker, negative control).
-
Diazepam (PAM, positive control).
-
This compound.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
FLIPR instrument.
Step-by-Step Methodology:
-
Cell Plating & Dye Loading: Plate the GABA-A expressing cells in black-walled plates. The next day, load the cells with the membrane potential dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Plate Preparation: Prepare a separate plate containing the test compounds. To test for agonist activity, add this compound at various concentrations. To test for modulatory activity, prepare solutions of GABA at its EC₂₀ concentration (a sub-maximal concentration) mixed with various concentrations of the test compound.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument will automatically add the solutions from the compound plate to the cell plate.
-
Immediately begin recording the change in fluorescence over time (typically 1-3 minutes).
-
Mechanism: Activation of the GABA-A receptor's chloride channel causes an influx or efflux of Cl⁻ (depending on the buffer system), leading to a change in membrane potential that is detected as a change in fluorescence.[11]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence change from baseline.
-
Agonist Mode: Plot the response versus the log concentration of this compound to determine its EC₅₀ and efficacy relative to GABA.
-
Modulator Mode: Plot the response versus the log concentration of the test compound (in the presence of a fixed GABA concentration). A leftward shift in the GABA dose-response curve indicates positive allosteric modulation.
-
Data Summary and Interpretation
| Assay | Key Parameter | Example Result for a Hypothetical PAM | Interpretation |
| MTT Cytotoxicity | IC₅₀ (µM) | > 1000 µM | The compound is not cytotoxic at concentrations relevant for mechanistic studies. |
| Radioligand Binding | Ki (µM) | 5.2 µM | The compound binds to the GABA-A receptor with moderate affinity. |
| FLIPR Functional | EC₅₀ (µM) | No agonist activity alone; Potentiates GABA response by 250% with an EC₅₀ of 1.5 µM. | The compound does not activate the receptor on its own but enhances the function of the endogenous agonist, confirming it is a Positive Allosteric Modulator (PAM). |
Conclusion and Future Directions
This guide outlines a foundational in vitro screening cascade for this compound. By systematically determining its physicochemical properties, cytotoxicity profile, and activity at a hypothesized target, researchers can build a robust preliminary data package. Positive results, such as the identification of potent and specific GABA receptor modulation, would justify progression to more complex assays, including electrophysiology (e.g., patch-clamp) to study ion channel kinetics in detail, and evaluation in in vivo models of neurological disorders.
References
-
Wang, F., Xu, T., & Wang, P. (2004). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Journal of Biomolecular Screening. Available at: [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]
-
Psychoactive Drug Screening Program (PDSP). (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT. Available at: [Link]
-
Samanta, S., et al. (2016). Predictions of the physicochemical properties of amino acid side chain analogs using molecular simulation. Journal of Chemical Theory and Computation. Available at: [Link]
-
Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology. Available at: [Link]
-
Takemoto, Y., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]
-
Tora, A. S., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British Journal of Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Cell Viability Assays: Methods and Protocols. Request PDF. Available at: [Link]
-
Jensen, A. A., & Frølund, B. (2016). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLoS One. Available at: [Link]
-
Smith, K. R., & Kittler, J. T. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51522667, (R)-2-aminomethyl butyric acid. Available at: [Link]
- Various Authors. (n.d.). Amino acids Physical and Chemical Properties. Source not formally published, general chemistry knowledge.
-
Chemistry LibreTexts. (2024). Properties of Amino Acids. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. Available at: [Link]
-
PubChem. (n.d.). (R)-2-aminomethyl butyric acid. National Center for Biotechnology Information. Available at: [Link]
Sources
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Application Notes and Protocols: (2S)-2-(aminomethyl)butanoic Acid as a Versatile Building Block in Peptide Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of β-Amino Acids in Peptide Design
The field of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced stability, predictable conformations, and improved pharmacokinetic profiles. While peptides composed of α-amino acids are central to many biological processes, their application as drugs is often limited by rapid proteolytic degradation.[1][2] The incorporation of non-natural amino acids, particularly β-amino acids, into peptide sequences has emerged as a powerful strategy to overcome these limitations.[1][3] (2S)-2-(aminomethyl)butanoic acid, a chiral β-amino acid, offers unique structural properties that can profoundly influence the secondary structure and biological activity of peptides.
The presence of an additional carbon atom in the backbone of β-amino acids, such as this compound, provides resistance to enzymatic cleavage by proteases.[2][3] This inherent stability is a significant advantage in the design of peptide-based drugs with extended half-lives in vivo. Furthermore, the altered backbone geometry can induce novel secondary structures, such as helices and turns, which can be exploited to mimic or disrupt protein-protein interactions.[1][2] This guide provides a comprehensive overview of the application of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols for its efficient incorporation into peptide chains.
Orthogonal Protecting Group Strategy: A Cornerstone of Successful Synthesis
The successful synthesis of peptides containing this compound relies on a robust and orthogonal protecting group strategy.[4][5] Orthogonality ensures that the protecting groups for the α-amino group (temporary) and any reactive side chains (permanent) can be selectively removed without affecting each other.[4][5][6] For the incorporation of this compound, the most widely adopted and effective strategy is the Fmoc/tBu approach.[7][8]
-
Nα-Fmoc Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group.[5][7][8] Its removal is typically achieved with a mild base, such as piperidine in dimethylformamide (DMF), conditions that do not affect the acid-labile side-chain protecting groups.[8]
-
Side-Chain Protection (if applicable): For trifunctional amino acids within the peptide sequence, acid-labile protecting groups based on the tert-butyl (tBu) group are employed.[5][7] These are stable to the basic conditions used for Fmoc removal and are cleaved simultaneously with the peptide from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[7][9]
This orthogonal scheme allows for the precise and stepwise elongation of the peptide chain with high fidelity.[4][5]
Visualizing the Orthogonal Protection Strategy
Figure 1. General workflow for the incorporation of this compound using Fmoc/tBu orthogonal protection in SPPS.
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S)-2-(aminomethyl)butanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Methanol
-
Diethyl ether, cold
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Vacuum filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL/g resin) for 5 minutes each to swell the resin.
-
Wash with DCM (3 x 5 mL/g resin) for 5 minutes each.
-
Finally, wash with DMF (3 x 5 mL/g resin) for 5 minutes each.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL/g resin).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIEA (6 equivalents) to the reaction vessel.
-
Shake the mixture for 1-2 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Incorporation of Fmoc-(2S)-2-(aminomethyl)butanoic Acid:
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL/g resin) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL/g resin) and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the fractions by analytical HPLC and/or mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Coupling Reagents and Their Performance
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially when incorporating sterically hindered or unusual amino acids like this compound.[7][12][13]
| Coupling Reagent | Class | Advantages | Considerations |
| DIC/HOBt or DIC/Oxyma | Carbodiimide | Cost-effective, widely used. Oxyma is a safer and often more effective alternative to HOBt.[7] | Can lead to racemization, especially with sensitive amino acids.[11] |
| HBTU/DIEA or HATU/DIEA | Aminium/Uronium Salt | High coupling efficiency, fast reaction times.[10][13] HATU is particularly effective for hindered couplings.[10] | More expensive than carbodiimides. Requires a base (DIEA) which can promote side reactions.[13] |
| PyBOP/DIEA | Phosphonium Salt | Excellent for sterically hindered couplings and reduces racemization.[10] | Can be more expensive and byproducts can be more difficult to remove. |
| DEPBT | Phosphonium Salt | Very low epimerization rates, useful for sensitive amino acids.[11] | Slower reaction times compared to aminium/uronium salts. |
Visualizing the Coupling Reaction Mechanism
Figure 2. A simplified representation of the coupling reaction mechanism in solid-phase peptide synthesis.
Applications in Drug Discovery and Development
The incorporation of this compound and other β-amino acids has significant implications for the development of novel peptide therapeutics.[1]
-
Protease Resistance: Peptides containing β-amino acids exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life.[2][3]
-
Conformational Control: The altered backbone geometry can be used to design peptides with specific secondary structures, such as helices, that can mimic the binding epitopes of proteins.[1] This is particularly valuable for targeting protein-protein interactions, which are often challenging for small molecules.[2][3]
-
Improved Pharmacokinetics: The modified backbone can influence the physicochemical properties of the peptide, potentially leading to improved solubility, membrane permeability, and overall pharmacokinetic profile.[2]
-
Novel Biological Activities: The unique structural features of β-peptides can lead to novel biological activities, including antimicrobial and anti-cancer properties.[1][2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. By leveraging a robust orthogonal protecting group strategy, such as the Fmoc/tBu approach, and selecting appropriate coupling reagents, researchers can efficiently incorporate this β-amino acid into peptide sequences. The resulting β-peptides offer significant advantages in terms of proteolytic stability and conformational control, making them promising candidates for the development of next-generation peptide-based drugs.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications.
- Amino Acid Derivatives for Peptide Synthesis.
- Introduction to Peptide Synthesis - PMC - NIH.
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.
- A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel .beta.-sheet | The Journal of Organic Chemistry - ACS Publications.
- Peptide synthesis - Wikipedia.
- Coupling Reagents - Aapptec Peptides.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Folding and function in α/β-peptides: Targets and therapeutic applications - PMC.
- Methods and protocols of modern solid phase peptide synthesis.
- Boc-L-2-aminobutanoic acid (Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-).
- 2-(aminomethyl)butanoic acid hydrochloride | CAS 98137-47-4 | AMERICAN ELEMENTS ®.
- β-Peptides as inhibitors of protein–protein interactions - PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem - NIH.
- Fmoc-(S)-2-(aminomethyl)butanoic acid - Sigma-Aldrich.
- Peptides in Therapeutic Applications - BroadPharm.
- β-Peptides: from structure to function | Request PDF - ResearchGate.
- (S)-2-Aminobutanoic Acid - LGC Standards.
- CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid - Google Patents.
- Protecting Groups in Peptide Synthesis | Biosynth.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH.
- 2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Application Notes and Protocols - Benchchem.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry.
- Structure of Various Protecting Groups Used In SPPS. - ResearchGate.
- 538368-15-9 | this compound - ChemScene.
- 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2 - accessdata.fda.gov.
- Butanoic acid,2-[(2-aminoacetyl)amino]-, (2S)- CAS NO.19461-37-1.
- Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed.
- Overview of Custom Peptide Synthesis.
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Application Notes and Protocols: (2S)-2-(aminomethyl)butanoic Acid in Neurobiological Studies
Abstract
This document provides a comprehensive guide for the characterization of novel γ-aminobutyric acid (GABA) analogues, with a specific focus on (2S)-2-(aminomethyl)butanoic acid. As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA is crucial for maintaining the balance between neuronal excitation and inhibition[1][2]. Deficiencies in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression[1][2][3]. The development of novel GABA analogues that can cross the blood-brain barrier and selectively modulate GABAergic transmission is a significant goal in neuropharmacology[3]. This guide presents a hypothesis-driven framework and detailed protocols for researchers, scientists, and drug development professionals to systematically investigate the neurobiological activity of this compound and similar investigational compounds.
Introduction: The Rationale for Investigating Novel GABA Analogues
The brain's delicate equilibrium relies heavily on the interplay between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission[2]. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors, which are ligand-gated chloride channels, and metabotropic GABA-B receptors, which are G-protein coupled receptors (GPCRs)[4][5][6]. The structural and functional diversity of these receptors provides a rich landscape for therapeutic intervention[7][8].
This compound is a structural analogue of GABA. Its potential to interact with GABAergic systems stems from its chemical similarity to endogenous GABA. The strategic placement of the aminomethyl group on the butanoic acid backbone may confer unique pharmacological properties, such as altered affinity for receptor subtypes, different mechanisms of action (e.g., agonist, antagonist, allosteric modulator), or improved pharmacokinetic profiles compared to GABA itself, which does not effectively cross the blood-brain barrier[3].
This guide provides a structured approach to elucidate the compound's mechanism of action, beginning with foundational characterization and proceeding through in vitro, ex vivo, and in vivo validation.
Foundational Characterization & Hypothesis Formulation
2.1 Physicochemical Properties and Compound Handling
Before initiating biological assays, it is critical to understand the compound's basic properties.
| Property | Description | Typical Protocol/Method |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C5H11NO2 | N/A |
| Molecular Weight | 117.15 g/mol | Mass Spectrometry |
| Solubility | Determine in aqueous buffers (e.g., PBS, aCSF) and organic solvents (e.g., DMSO). | Serial dilution and visual/spectrophotometric inspection. |
| Stability | Assess stability in solution at various temperatures (-80°C, 4°C, RT) and pH values. | HPLC or LC-MS analysis over time. |
| Purity | Confirm compound purity. | HPLC, NMR Spectroscopy. |
Protocol for Stock Solution Preparation:
-
Accurately weigh the compound using an analytical balance.
-
Based on solubility tests, dissolve the compound in an appropriate vehicle (e.g., sterile water or DMSO) to create a high-concentration primary stock (e.g., 100 mM).
-
Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
For experiments, prepare fresh working solutions by diluting the primary stock in the appropriate assay buffer (e.g., artificial cerebrospinal fluid, aCSF). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and below a non-toxic threshold (typically <0.1%).
2.2 Formulating a Mechanistic Hypothesis
The structure of this compound suggests several potential targets within the GABAergic synapse. The primary hypothesis is that it acts as a ligand for GABA receptors.
-
GABA-A Receptors: It may act as an agonist at the GABA binding site or as a positive allosteric modulator (PAM) at a separate site, enhancing the effect of GABA[9]. PAMs are a major class of anxiolytic and sedative drugs[9][10].
-
GABA-B Receptors: It could function as an agonist, like baclofen, or an antagonist. GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits and mediate slow, prolonged inhibition by modulating K+ and Ca2+ channels[4][5][11][12].
-
GABA Transporters (GATs): It might inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.
-
GABA Transaminase (GABA-T): It could inhibit the enzyme responsible for GABA degradation, increasing GABA availability[13].
The following diagram illustrates these potential points of interaction within the GABAergic synapse.
Caption: Experimental workflow for the in vitro characterization of a novel GABA analogue.
In Vivo Behavioral Assessment
Based on the in vitro profile, appropriate behavioral models can be selected to assess the compound's physiological effects in a living organism. If the compound shows anxiolytic potential (e.g., as a GABA-A PAM), the Elevated Plus Maze is a standard first-line assay.
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiety-reducing effects of this compound in rodents. Anxiolytic compounds typically increase the time spent in the open, more "threatening" arms of the maze.
Materials:
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Subjects: Adult mice or rats.
-
Test Compound and Vehicle Control .
-
Positive Control: A known anxiolytic drug, such as Diazepam.
-
Video Tracking Software.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a set time before the test (e.g., 30 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using an overhead camera.
-
-
Data Collection: Use video tracking software to automatically score key parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in Open / (Time in Open + Time in Closed)) * 100.
-
Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) * 100.
-
Compare the results between the vehicle, positive control, and test compound groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in open arm time/entries without a significant change in total distance traveled suggests an anxiolytic effect.
-
| Potential In Vitro Finding | Implied In Vivo Effect | Suggested Behavioral Assays |
| GABA-A PAM | Anxiolytic, Sedative, Anticonvulsant | Elevated Plus Maze, Open Field Test, Pentylenetetrazol (PTZ)-induced Seizure Model |
| GABA-B Agonist | Muscle Relaxant, Analgesic | Rotarod Test, Hot Plate Test |
| GAT/GABA-T Inhibitor | Anticonvulsant, Anxiolytic | Kainic Acid-induced Seizure Model, Marble Burying Test |
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterize the neurobiological applications of this compound or any novel GABA analogue. By progressing from foundational binding and functional assays to whole-animal behavioral studies, researchers can build a comprehensive pharmacological profile of their compound of interest. Positive results from these initial studies would warrant further investigation into pharmacokinetics, toxicology, and efficacy in more complex disease models. This structured methodology ensures scientific rigor and provides a clear pathway from molecular discovery to potential therapeutic application.
References
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Frang, H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(4), 834. Available at: [Link]
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Liu, J., et al. (2022). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Signal Transduction and Targeted Therapy, 7, 246. Available at: [Link]
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Ghisdal, P., et al. (2012). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... ResearchGate. Available at: [Link]
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Poisnel, C., et al. (2018). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 61(3), 1164-1173. Available at: [Link]
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Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. Available at: [Link] (Note: A more direct link to a review article on GABAB receptors is provided as the original search result was a general neurology article).
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Papasergi-Scott, M. M., et al. (2020). Structures of metabotropic GABAB receptor. bioRxiv. Available at: [Link]
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S. J. Enna & K. M. Parto. (2006). A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. Available at: [Link]
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Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 136(7), 965-974. Available at: [Link]
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Cellot, G., & Cherubini, E. (2014). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in Cellular Neuroscience, 8, 115. Available at: [Link]
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Mishra, R., et al. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. Available at: [Link]
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Al-Harrasi, A., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(19), 5802. Available at: [Link]
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Ferando, I., & Mody, I. (2012). Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology. Frontiers in Pharmacology, 3, 205. Available at: [Link]
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Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
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Miller, P., & Milton, A. (n.d.). Using antibody modulators to understand GABA-A receptor subtype contributions to fear and anxiety. Cambridge Neuroscience. Retrieved from [Link]
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Ghit, A., & Assal, D. (2023). GABA Receptor Positive Allosteric Modulators. StatPearls. Available at: [Link]
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Olsen, R.W., & DeLorey, T.M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. Retrieved from [Link]
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Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78249, (2S)-2-(((Phenylmethoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51522667, (R)-2-aminomethyl butyric acid. Retrieved from [Link]
-
Gheyara, A., & Iqbal, M. (2023). What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics. Psychiatric Times. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15556546, (s)-2-Aminobutanoic acid hydrochloride. Retrieved from [Link]
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Alger, B.E., & Möhler, H. (Eds.). (2001). Pharmacology of GABA and glycine neurotransmission. Springer. Available at: [Link]
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Application Notes and Protocols for In Vivo Administration and Dosage of (2S)-2-(aminomethyl)butanoic Acid
Disclaimer: Information regarding the in vivo administration and dosage of (2S)-2-(aminomethyl)butanoic acid is limited in publicly available scientific literature. The following application notes and protocols have been developed by synthesizing data from structurally related compounds, including other aminobutanoic acid isomers, β-amino acids, and GABA receptor modulators. Researchers are strongly advised to conduct initial dose-finding and tolerability studies before commencing full-scale experiments.
Introduction: Understanding this compound
This compound is a β-amino acid derivative. Unlike its α-amino acid counterparts, the amino group is positioned on the beta-carbon relative to the carboxyl group. This structural nuance can lead to unique pharmacological properties, including altered metabolic stability and the potential to interact with different biological targets. Given its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, it is hypothesized that this compound may exert its effects through modulation of the GABAergic system. However, direct evidence for this mechanism of action is yet to be established.
Part 1: Pre-Administration Considerations
Physicochemical Properties and Vehicle Selection
As a small amino acid derivative, this compound is anticipated to be a polar molecule with good solubility in aqueous vehicles.
Table 1: Recommended Vehicle Formulations
| Vehicle Composition | Preparation Notes | Suitability |
| Sterile 0.9% Saline | The most straightforward and physiologically compatible vehicle. Ensure the final solution is sterile-filtered (0.22 µm filter). | Recommended for initial studies via intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Provides buffering capacity, which can be beneficial for maintaining physiological pH upon administration. | A suitable alternative to saline for all parenteral routes. |
| 5% Dextrose in Water (D5W) | An isotonic solution that can also serve as a vehicle. | Commonly used for intravenous infusions. |
For oral administration (gavage), sterile water or 0.5% carboxymethyl cellulose (CMC) in water can be used to ensure consistent delivery.
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound is the modulation of GABA receptors, particularly GABAᴀ receptors, leading to an inhibitory effect on neuronal excitability. This is based on the activity of other GABA analogs.
Caption: Hypothesized GABAergic signaling pathway.
Part 2: In Vivo Administration Protocols
Route of Administration
The choice of administration route will depend on the experimental objectives, including the desired onset and duration of action.
-
Intraperitoneal (IP) Injection: Recommended for initial screening studies due to its relative ease and rapid absorption.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for studies requiring chronic administration.
-
Intravenous (IV) Injection: For studies requiring precise control over plasma concentrations and immediate systemic exposure.
-
Subcutaneous (SC) Injection: Provides a slower and more sustained release compared to IP or IV administration.
Dosage Considerations
Due to the lack of direct studies, a dose-finding study is essential. The following table provides starting points based on related compounds.
Table 2: Suggested Dose Ranges for Initial Studies in Mice
| Compound Class | Example Compound | Effective Dose Range (Mice) | Administration Route | Reference |
| Aminobutanoic Acid Derivative | Compound 20k/25e | 25 mg/kg | Not specified | [1][2] |
| GABAᴀ Receptor Agonist | Muscimol | 0.3 - 1.5 mg/kg | Intravenous | [3] |
| GABA | GABA | 100 - 2000 mg/kg | Intraperitoneal | [4] |
| GABAB Receptor Agonist | Lesogaberan | 0.25 - 0.75 mg/mL (in drinking water) | Oral | [5] |
Recommendation for this compound: A starting dose range of 10 - 100 mg/kg is proposed for initial tolerability and efficacy studies. A minimum of three dose levels within this range should be evaluated.
Step-by-Step Administration Protocols
Protocol 1: Intraperitoneal (IP) Injection
-
Preparation: Dissolve the required amount of this compound in sterile 0.9% saline to the desired final concentration. Ensure complete dissolution. Sterile filter the solution.
-
Animal Handling: Restrain the mouse appropriately, exposing the abdomen.
-
Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Inject the solution at a volume of 5-10 mL/kg body weight.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Protocol 2: Oral Gavage (PO)
-
Preparation: Prepare the dosing solution in sterile water or 0.5% CMC.
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage: Use a flexible, ball-tipped gavage needle. Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth. Gently insert the needle into the esophagus and down to the stomach.
-
Administration: Administer the solution slowly at a volume of up to 10 mL/kg.
-
Post-Administration Care: Return the mouse to its cage and monitor for any signs of distress.
Caption: General experimental workflow for in vivo studies.
Part 3: Pharmacokinetic and Pharmacodynamic Considerations
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for designing meaningful experiments.
-
Pharmacokinetics: This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound. As a small, polar molecule, it may have a short half-life and be primarily cleared by the kidneys.[6] The potential for active transport across the blood-brain barrier should also be considered.[7]
-
Pharmacodynamics: This relates the concentration of the compound at the site of action to its observed effect. For a hypothesized GABAergic compound, this could involve behavioral assays for anxiety, sedation, or seizure protection.
Part 4: Scientific Integrity and Self-Validating Systems
-
Dose-Response Relationship: Always include multiple dose groups to establish a clear relationship between the administered dose and the biological effect.
-
Vehicle Control: A group of animals administered the vehicle alone is mandatory to control for any effects of the vehicle or the administration procedure.
-
Positive Control: If a specific mechanism is being investigated (e.g., GABAᴀ receptor agonism), include a known positive control compound (e.g., diazepam or muscimol) to validate the experimental model.
-
Blinding: Whenever possible, the experimenter conducting the administration and assessments should be blinded to the treatment groups to minimize bias.
References
-
Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. PubMed. [Link]
-
Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Linear relationship between GABAA receptor occupancy of muscimol and glucose metabolic response in the conscious mouse brain. Clinical implication based on comparison with benzodiazepine receptor agonist. PubMed. [Link]
-
Effect of intraperitoneally administered GABA on the locomotor activity of mice. PubMed. [Link]
-
GABAB-Receptor Agonist-Based Immunotherapy for Type 1 Diabetes in NOD Mice. PMC. [Link]
-
Gabapentin. Wikipedia. [Link]
-
Physicochemical, pharmacological and pharmacokinetic study of a new GABAergic compound, calcium acetylhomotaurinate. PubMed. [Link]
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Application Notes and Protocols for the Analytical Detection of (2S)-2-(Aminomethyl)butanoic Acid
Abstract
(2S)-2-(Aminomethyl)butanoic acid is a chiral β-amino acid of interest in pharmaceutical and biomedical research. The accurate and sensitive detection of this compound, particularly its specific enantiomer, is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the analytical detection of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein leverage modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and fluorescence detection. Protocols for both direct enantioselective analysis of the underivatized molecule and methods involving pre-column derivatization for enhanced sensitivity and chromatographic performance are presented. This guide emphasizes the rationale behind experimental choices to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Challenge of this compound
This compound is a non-proteinogenic β-amino acid. Its structure, characterized by a primary amine and a carboxylic acid functional group, renders it polar and zwitterionic at physiological pH. These properties, combined with its chirality, present several analytical challenges:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of the molecule leads to minimal retention on traditional C18 columns, making separation from other polar matrix components difficult.
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety necessitates either the use of universal detectors like mass spectrometry or derivatization to introduce a chromophore or fluorophore.
-
Enantioselective Separation: Distinguishing between the (2S) and (2R) enantiomers is critical for pharmacological and toxicological studies, as different enantiomers of a chiral compound can exhibit distinct biological activities. This requires the use of chiral-selective analytical techniques.
This application note addresses these challenges by providing detailed protocols for two primary analytical strategies:
-
Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for the direct analysis of underivatized this compound.
-
Pre-column Derivatization followed by Reversed-Phase HPLC with Fluorescence Detection for highly sensitive quantification.
Method 1: Enantioselective Analysis by Chiral HPLC-MS/MS
This method is the preferred approach for the simultaneous quantification and enantiomeric separation of this compound in complex biological matrices without the need for derivatization. The use of a chiral stationary phase (CSP) allows for the physical separation of the enantiomers, while tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.
Principle and Rationale
The separation is based on the differential interaction of the enantiomers of this compound with a chiral stationary phase. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct resolution of underivatized amino acids.[1][2] These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for separating polar, zwitterionic compounds.[1] The D-enantiomer is often more strongly retained on these types of columns due to the antibiotic's natural affinity for D-amino acid residues in bacterial cell walls.[1]
Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode is employed for its exceptional specificity and sensitivity, allowing for the quantification of the analyte even at low concentrations in complex biological fluids.[3][4]
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound analytical standard
-
(2R)-2-(aminomethyl)butanoic acid analytical standard (for resolution confirmation)
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
2.2.2. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2.2.3. HPLC-MS/MS Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Astec CHIROBIOTIC® T (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid) |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-16 min: 50-95% B; 16-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of the analytical standard. Expected precursor ion [M+H]⁺ at m/z 118.1. Product ions will depend on fragmentation. |
2.2.4. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The enantiomeric excess (% ee) can be calculated if both enantiomers are detected.
Workflow Diagram
Caption: Workflow for Chiral HPLC-MS/MS Analysis.
Method 2: Pre-column Derivatization with OPA/MPA for HPLC-Fluorescence Detection
This method is ideal for high-sensitivity quantification when a tandem mass spectrometer is not available or when the primary goal is not enantiomeric separation but accurate concentration measurement of total primary amines. The derivatization with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (MPA) yields a highly fluorescent isoindole derivative that can be readily separated by reversed-phase HPLC.[5][6]
Principle and Rationale
Primary amines, such as this compound, react rapidly with OPA in the presence of a thiol (MPA) at a basic pH to form a stable, fluorescent isoindole derivative.[5] This derivatization serves two purposes: it introduces a fluorophore for sensitive detection and increases the hydrophobicity of the analyte, leading to better retention and separation on a C18 column.[5] This method is well-established for the analysis of amino acids in various matrices.[7][8]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., Homoserine)
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide
-
HPLC grade methanol and acetonitrile
-
LC-MS grade water
3.2.2. Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 10.2 with 10 M sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of borate buffer and 50 µL of MPA. This reagent is light-sensitive and should be prepared fresh daily.
3.2.3. Automated Pre-column Derivatization and HPLC Analysis
Modern autosamplers can automate the derivatization process, which is highly recommended for reproducibility.[5]
-
Transfer 10 µL of the sample (or standard) and 10 µL of the internal standard to an autosampler vial.
-
The autosampler is programmed to add 80 µL of the OPA reagent to the vial.
-
The mixture is incubated for 2 minutes at room temperature.
-
Inject 10 µL of the derivatized sample onto the HPLC system.
3.2.4. HPLC-Fluorescence Conditions
| Parameter | Setting |
| HPLC System | Shimadzu Nexera-i or equivalent with fluorescence detector |
| Column | C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 4.6 mm) |
| Mobile Phase A | 25 mM Sodium phosphate buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-1 min: 2% B; 1-18 min: 2-55% B; 18-18.1 min: 55-100% B; 18.1-22 min: 100% B; 22-22.1 min: 100-2% B; 22.1-28 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
Workflow Diagram
Caption: Workflow for OPA/MPA Derivatization and HPLC Analysis.
Method Comparison and Selection
| Feature | Chiral HPLC-MS/MS | Pre-column Derivatization with Fluorescence |
| Principle | Direct enantioselective separation and mass-based detection. | Derivatization to a fluorescent product, separation, and fluorescence detection. |
| Enantioselectivity | Yes, provides separation of (2S) and (2R) enantiomers. | No, OPA reacts with the primary amine, which is not the chiral center. |
| Sensitivity | High (low ng/mL to pg/mL). | Very high (pmol to fmol range).[8] |
| Selectivity | Very high due to MRM. | High, but susceptible to interference from other primary amines. |
| Sample Prep | Protein precipitation, evaporation, reconstitution. | Direct addition of derivatizing reagent (can be automated). |
| Instrumentation | LC system coupled to a tandem mass spectrometer. | LC system with a fluorescence detector and autosampler. |
| Primary Use Case | Pharmacokinetic studies requiring enantiomeric resolution; analysis in complex matrices. | High-throughput, sensitive quantification of total analyte when enantiomeric information is not required. |
Conclusion
The choice of analytical method for this compound depends on the specific research question. For studies where the differentiation of enantiomers is critical, direct analysis using a chiral stationary phase coupled with tandem mass spectrometry is the most powerful and reliable approach. When high sensitivity is the primary requirement for quantifying the total concentration of the compound, pre-column derivatization with OPA/MPA followed by HPLC with fluorescence detection offers an excellent, robust, and cost-effective alternative. Both methods, when properly validated, will provide accurate and reliable data for researchers in drug development and related scientific fields.
References
-
Schurig, V., & Krebs, S. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
-
Brückner, H., & Popp, S. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 32(4), 543-553. [Link]
-
Lee, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3326. [Link]
-
Armstrong, D. W. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(11), 1735-1740. [Link]
-
Rashed, M. S. (2001). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. ResearchGate. [Link]
-
Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. [Link]
-
CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. [Link]
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- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Application Notes & Protocols: Strategic Incorporation of Fmoc-(S)-2-(aminomethyl)butanoic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of β-Amino Acids in Modern Peptide Therapeutics
The landscape of peptide-based drug development is continually evolving, driven by the need for molecules with enhanced therapeutic profiles. While peptides composed of α-amino acids are central to numerous biological processes, their application as drugs is often hampered by rapid proteolytic degradation and limited conformational stability. The incorporation of non-proteinogenic amino acids, particularly β-amino acids, into peptide sequences has emerged as a powerful strategy to overcome these limitations.[1]
Fmoc-(S)-2-(aminomethyl)butanoic acid, a synthetic analogue of isoleucine with an additional methylene group in its backbone (β-homoisoleucine), is a valuable building block in this context. Its inclusion can induce specific secondary structures, such as helices and turns, and significantly increase resistance to enzymatic degradation.[1][2] This modification allows for the rational design of peptidomimetics with prolonged in vivo activity and improved oral bioavailability, making them attractive candidates for therapeutic development.[3][4] This guide provides a comprehensive overview and detailed protocols for the effective use of Fmoc-(S)-2-(aminomethyl)butanoic acid in Fmoc-based solid-phase peptide synthesis (SPPS).
Understanding the Chemistry: The Fmoc/tBu Strategy
Modern peptide synthesis predominantly relies on the Fmoc/tBu (tert-butyl) strategy, an orthogonal protection scheme that offers mild reaction conditions and high yields.[5][6][7] The core principle involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid.[8][9] Reactive side chains are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[7]
The synthesis cycle involves two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][10] This exposes a free amine for the subsequent coupling reaction.
-
Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated and then reacted with the free amine of the resin-bound peptide, forming a new peptide bond.[9]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[11]
Section 1: Core Principles and Strategic Considerations for Incorporating Fmoc-(S)-2-(aminomethyl)butanoic acid
The introduction of Fmoc-(S)-2-(aminomethyl)butanoic acid into a peptide sequence requires careful consideration due to its unique structural features. As a β-amino acid with a sterically demanding side chain, its reactivity in standard SPPS protocols can be lower than that of proteinogenic α-amino acids.
The Challenge of Steric Hindrance
The isobutyl side chain of Fmoc-(S)-2-(aminomethyl)butanoic acid, analogous to isoleucine, presents significant steric bulk. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling.[7] Inefficient coupling results in the formation of deletion sequences, which are difficult to separate from the desired product during purification.
Causality of Experimental Choices: Optimizing Coupling Efficiency
To overcome the challenge of steric hindrance, several modifications to the standard coupling protocol are necessary. The primary goal is to increase the reactivity of the activated amino acid and provide a favorable environment for the coupling reaction to proceed to completion.
-
Choice of Coupling Reagent: Standard carbodiimide reagents like diisopropylcarbodiimide (DIC) may not be sufficiently potent for coupling sterically hindered amino acids. More powerful uronium or phosphonium salt-based coupling reagents are recommended. These reagents form highly reactive intermediates that can overcome the steric barrier.
-
Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve the yield. In cases of particularly difficult couplings, a "double coupling" strategy is employed, where the coupling step is repeated with a fresh solution of the activated amino acid.
-
Solvent Selection: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation, which can further hinder coupling efficiency. While DMF is the most common solvent in SPPS, N-methylpyrrolidone (NMP) often provides superior solvation for complex or hydrophobic sequences and is recommended when incorporating Fmoc-(S)-2-(aminomethyl)butanoic acid.
Potential Side Reactions: Diketopiperazine Formation
Peptides containing β-amino acids are known to be susceptible to diketopiperazine formation, particularly when the β-amino acid is at the C-terminus or when followed by a proline or glycine residue. This intramolecular cyclization reaction results in the cleavage of the N-terminal dipeptide from the resin. To mitigate this, it is crucial to ensure rapid and efficient coupling of the third amino acid in the sequence.
Section 2: Detailed Protocols for Solid-Phase Synthesis
The following protocols are designed to provide a robust framework for the successful incorporation of Fmoc-(S)-2-(aminomethyl)butanoic acid into peptide sequences.
Materials and Reagents
| Reagent | Purpose | Recommended Grade/Supplier |
| Fmoc-protected amino acids | Building blocks for peptide synthesis | High purity (>99%), from a reputable supplier |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade, amine-free |
| N-Methylpyrrolidone (NMP) | Alternative solvent for improved solvation | Peptide synthesis grade |
| Piperidine | Reagent for Fmoc deprotection | Reagent grade |
| Coupling Reagents (HATU, HBTU, or PyBOP) | Activation of carboxylic acids | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing | Reagent grade |
| Trifluoroacetic Acid (TFA) | Cleavage and side-chain deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Water | Scavenger for cleavage | Deionized, HPLC grade |
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing Fmoc-(S)-2-(aminomethyl)butanoic acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-α-Amino Acids
This protocol is for the incorporation of standard Fmoc-protected α-amino acids in the peptide sequence.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 100-200 mesh) in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF or NMP.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
-
Cycle Repetition:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Protocol 2: Optimized Coupling of Fmoc-(S)-2-(aminomethyl)butanoic acid
This protocol is specifically designed to ensure the efficient incorporation of the sterically hindered Fmoc-(S)-2-(aminomethyl)butanoic acid.
-
Deprotection:
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 1.
-
-
Optimized Coupling:
-
In a separate vial, dissolve Fmoc-(S)-2-(aminomethyl)butanoic acid (3-5 equivalents), HATU (0.95 equivalents to the amino acid), and DIPEA (2 equivalents to the amino acid) in NMP. The use of NMP is highly recommended for improved solvation.
-
Pre-activate the mixture for 2-3 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for a minimum of 2 hours at room temperature. For very long peptides or if aggregation is suspected, the coupling time can be extended to 4 hours or overnight.
-
Drain the coupling solution and wash the resin with NMP (2 x 1 min) followed by DMF (3 x 1 min).
-
-
Monitoring and Double Coupling:
-
Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling (double coupling).
-
To double couple, repeat step 2 with a freshly prepared solution of activated Fmoc-(S)-2-(aminomethyl)butanoic acid.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Section 3: Troubleshooting and Best Practices
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of Fmoc-(S)-2-(aminomethyl)butanoic acid | Steric hindrance, peptide aggregation | - Use a more potent coupling reagent (HATU, HBTU, PyBOP). - Increase coupling time to 2-4 hours or overnight. - Perform a double coupling. - Use NMP as the solvent to improve solvation. |
| Deletion of Fmoc-(S)-2-(aminomethyl)butanoic acid | Inefficient coupling | Follow the optimized coupling protocol (Protocol 2) and confirm completion with a Kaiser test. |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide | - Ensure rapid and efficient coupling of the third amino acid. - Avoid prolonged exposure to basic conditions during deprotection. |
| Low Yield of Crude Peptide | Incomplete cleavage, peptide precipitation issues | - Ensure the resin is completely dry before adding the cleavage cocktail. - Use a sufficient volume of cold ether for precipitation. - Perform the precipitation at a low temperature (-20°C). |
| Presence of Multiple Peaks in HPLC | Deletion sequences, side reactions, incomplete deprotection | - Optimize coupling conditions for all amino acids. - Ensure complete deprotection at each step. - Use appropriate scavengers in the cleavage cocktail. |
Section 4: Conclusion and Future Perspectives
The incorporation of Fmoc-(S)-2-(aminomethyl)butanoic acid offers a valuable tool for the design of novel peptide therapeutics with enhanced stability and controlled conformations. While its steric hindrance presents a challenge in solid-phase synthesis, the use of optimized protocols, including potent coupling reagents, appropriate solvents, and extended reaction times, can ensure its successful incorporation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage the unique properties of this and other β-amino acids in their drug discovery and development efforts. As our understanding of the conformational effects of β-amino acids deepens, their strategic use will undoubtedly continue to drive innovation in peptide science.
References
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
- Guzmán, F., Cárdenas, C., & Albericio, F. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Machado, D. F., et al. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53-69.
-
Burgess, K. (2022). Introduction To The FMOC Approach: solid phase peptide syntheses. [Link]
- Stefanucci, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current bioactive compounds, 14(1), 29-37.
-
CEM Corporation. (2022). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTEC. Beta Homo Amino Acids for Peptide Synthesis Archives. [Link]
- Jain, R. M., & Chauhan, V. S. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-119.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
- Formaggio, F., et al. (1998). β-Amino acid residues: Conformational characterization of an N-and C-protected homo-β-(S)-leucine. Journal of the Chemical Society, Perkin Transactions 2, (11), 2341-2346.
- Richardson, J. S., & Richardson, D. C. (1994). Design and characterization of a model alpha beta peptide.
- Stankova, M., & Viden, I. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the University of Chemical Technology and Metallurgy, 46(1), 3-12.
- Udenigwe, C. C., & Howard, A. (2021). Peptides from General By-Products: Unveiling Their Potential Biological Activities in Human Health. Molecules, 26(11), 3226.
- Chakrabarti, S., Guha, S., & Majumder, K. (2018). Food-Derived Peptides with Biological Activity: From Research to Food Applications. Trends in Food Science & Technology, 77, 74-85.
Sources
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- 3. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. Automated Peptide Synthesizers [peptidemachines.com]
Application Notes and Protocols: (2S)-2-(Aminomethyl)butanoic Acid in the Development of Novel Therapeutics
Abstract
(2S)-2-(Aminomethyl)butanoic acid is a non-proteinogenic amino acid (NPAA) with significant potential in the field of novel therapeutic development. Its structural architecture, particularly its relationship to γ-aminobutyric acid (GABA), positions it as a compelling candidate for investigation in neurological disorders where GABAergic transmission is implicated.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of this molecule. We will delve into its physicochemical properties, hypothesized mechanisms of action, and provide detailed protocols for its evaluation as a therapeutic lead compound. The overarching goal is to equip research teams with the foundational knowledge and experimental frameworks necessary to explore the therapeutic utility of this compound.
Introduction: The Rationale for Investigating this compound
The landscape of drug discovery is continually evolving, with a growing emphasis on moving beyond traditional chemical spaces to identify novel pharmacophores. Non-proteinogenic amino acids (NPAAs) represent a fertile ground for this exploration.[4][5][6] Unlike the 22 proteinogenic amino acids that are the building blocks of proteins, NPAAs offer unique side chains, stereochemistry, and backbone structures. Their incorporation into peptide-based drugs has been shown to enhance stability, improve potency, and increase bioavailability.[4][5][7]
This compound belongs to this promising class of molecules. While it is not a naturally encoded amino acid, its true potential lies in its structural analogy to key neurotransmitters, most notably GABA.[8] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is associated with a range of disorders including epilepsy, anxiety, and neuropathic pain.[2][9] However, GABA itself has poor bioavailability and does not efficiently cross the blood-brain barrier.[2][3] This has driven the development of GABA analogues, such as pregabalin and gabapentin, which have achieved significant clinical success.[10]
This compound, as a GABA analogue, presents an opportunity to develop a new chemical entity with potentially superior pharmacokinetic and pharmacodynamic properties. This guide outlines a systematic approach to investigating its therapeutic potential, from initial characterization to preclinical evaluation.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [11][12] |
| Molecular Weight | 117.15 g/mol | [11][12] |
| CAS Number | 538368-15-9 | [11] |
| IUPAC Name | This compound | [11] |
Synthesis Overview
While multiple synthetic routes can be envisioned, a common approach for creating chiral amino acids involves asymmetric synthesis or the resolution of a racemic mixture. A plausible synthetic pathway could start from a readily available chiral precursor, such as (S)-2-aminobutanoic acid, and involve the introduction of the aminomethyl group. Alternatively, related compounds such as Fmoc-(R)-2-(aminomethyl)butanoic acid are commercially available and could serve as starting materials for synthesis, highlighting the feasibility of producing these building blocks.[] A patent for a related compound, (2S,3R)-2-aminomethyl-3-hydroxy-butanoic acid, describes its use as a key intermediate in the synthesis of carbapenem and penem medicines, further underscoring the utility of this chemical scaffold in pharmaceutical manufacturing.[14]
Hypothesized Mechanism of Action: Targeting the GABAergic System
Given its structure, the most logical starting point for investigating the mechanism of action of this compound is its potential interaction with the GABAergic system. There are several key proteins within this system that could be modulated:
-
GABA Receptors (GABA-A and GABA-B): The compound could act as an agonist or a positive allosteric modulator at these receptors, enhancing inhibitory neurotransmission.[9]
-
GABA Transporters (GATs): It could inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its action.
-
GABA Aminotransferase (GABA-T): It could inhibit the enzyme responsible for GABA degradation.
The following diagram illustrates the potential points of intervention for a GABA analogue within a simplified GABAergic synapse.
Caption: Hypothesized interactions within the GABAergic synapse.
Experimental Protocols: In Vitro Characterization
A tiered approach to in vitro screening is recommended to efficiently determine the biological activity of this compound.
Workflow for Initial In Vitro Screening
Caption: A structured workflow for in vitro screening.
Protocol 4.1: GABA-A Receptor Radioligand Binding Assay
Objective: To determine if this compound binds to the GABA-A receptor.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[3H]-Muscimol (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound (test compound)
-
GABA (positive control)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Preparation: Thaw rat cortical membranes on ice. Prepare serial dilutions of the test compound and GABA in Tris-HCl buffer.
-
Assay Setup: In test tubes, combine 100 µL of [3H]-Muscimol (final concentration ~2 nM), 100 µL of test compound dilution (or buffer for total binding, or excess GABA for non-specific binding), and 800 µL of the membrane preparation.
-
Rationale: This setup allows for competition between the radioligand and the test compound for the receptor binding site.
-
-
Incubation: Incubate the tubes at 4°C for 30 minutes.
-
Rationale: Low temperature minimizes degradation of proteins and ligands.
-
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters three times with cold Tris-HCl buffer.
-
Rationale: This separates the receptor-bound radioligand from the unbound radioligand.
-
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
Protocol 4.2: GABA Transporter (GAT-1) Uptake Assay
Objective: To assess the inhibitory effect of this compound on GABA reuptake via the GAT-1 transporter.
Materials:
-
HEK293 cells stably expressing human GAT-1
-
[3H]-GABA (radiolabeled substrate)
-
Krebs-Ringer-HEPES buffer
-
This compound (test compound)
-
Tiagabine (positive control inhibitor)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the GAT-1 expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with buffer. Add the test compound or Tiagabine at various concentrations and pre-incubate for 10 minutes at room temperature.
-
Rationale: This allows the inhibitor to bind to the transporter before the introduction of the substrate.
-
-
Uptake Initiation: Add [3H]-GABA to each well to initiate the uptake reaction. Incubate for 15 minutes at room temperature.
-
Rationale: This time is typically sufficient for measurable uptake without reaching equilibrium.
-
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the IC50 of the test compound for GAT-1 inhibition by plotting the percentage of inhibition against the compound concentration.
Proposed In Vivo Models for Efficacy Assessment
Following promising in vitro results, evaluation in established animal models is the next critical step.
Protocol 5.1: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the anticonvulsant potential of this compound in a chemically-induced seizure model in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., saline)
-
Diazepam (positive control)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to the facility for at least one week.
-
Dosing: Administer the test compound, vehicle, or Diazepam via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes.
-
Rationale: This allows for absorption and distribution of the compound to the CNS.
-
-
Induction of Seizures: After the pre-treatment period, administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to score include the latency to the first myoclonic jerk and the incidence and duration of generalized clonic-tonic seizures.
-
Data Analysis: Compare the seizure scores and latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in seizure latency or a decrease in seizure severity in the test compound group compared to the vehicle group indicates potential anticonvulsant activity.
Conclusion and Future Directions
This compound represents a novel chemical entity with a strong scientific rationale for investigation as a therapeutic agent, particularly for CNS disorders. Its structural similarity to GABA suggests a high probability of interaction with the GABAergic system. The protocols outlined in this document provide a clear, step-by-step framework for the initial characterization of this compound.
Future research should focus on a comprehensive preclinical development program, including:
-
Full pharmacokinetic profiling (ADME studies).
-
Evaluation in a broader range of animal models for different neurological conditions (e.g., neuropathic pain, anxiety).
-
Lead optimization through medicinal chemistry to improve potency and drug-like properties.
-
Toxicology and safety pharmacology studies.
By systematically applying these established drug discovery principles, the scientific community can effectively unlock the therapeutic potential of this compound and related non-proteinogenic amino acids.
References
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1235-1257. [Link][4][5]
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ResearchGate. (2025). An update on GABA analogs for CNS drug discovery. [Link][2]
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The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. [Link][6]
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Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). [14]
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Characterizing a Novel GABA Analog: Application Notes & Protocols for (2S)-2-(aminomethyl)butanoic Acid
Introduction: The Scientific Context
(2S)-2-(aminomethyl)butanoic acid is a non-proteinogenic amino acid. A comprehensive literature search reveals a notable lack of studies on its specific biological effects in cell culture systems.[1] Its primary documented use is as a building block in synthetic chemistry.[] However, its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, provides a strong rationale for investigating its potential as a neuromodulatory agent. GABAergic signaling is crucial for regulating neuronal excitability, and its dysfunction is implicated in numerous neurological disorders, making it a key target for drug development.[3]
This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of this novel compound. It provides a structured, hypothesis-driven framework for assessing its biological activity, moving from foundational cytotoxicity evaluations to specific, mechanism-of-action assays relevant to neuronal function. The protocols herein are established, robust methods that form a self-validating workflow for profiling unknown compounds with suspected GABAergic activity.[4][5]
Phase 1: Foundational Assays - Establishing a Toxicity Profile
Before investigating specific biological functions, it is critical to determine the concentration range over which this compound is non-toxic to cells. This ensures that any observed effects in subsequent mechanistic assays are due to specific biological activity rather than general cytotoxicity.[4][6]
Core Concept: Cell Viability vs. Cytotoxicity
It's essential to distinguish between assays that measure cell viability (metabolic activity in living cells) and those that measure cytotoxicity (the process of cell death).[7] A comprehensive initial screen should ideally employ both types to gain a clearer picture of the compound's effect. For neuronal cultures, common assays include MTT for metabolic activity and LDH release for membrane integrity.[8][9]
Workflow for Foundational Assays
Caption: Foundational workflow for cytotoxicity and viability testing.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[4][8] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 to 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).[4]
Scientist's Note: The choice of incubation time (24, 48, or 72 hours) is crucial. A shorter time point may reveal acute toxicity, while longer exposures can uncover cytostatic effects or delayed cell death mechanisms.
Data Presentation: Example IC50 Determination
| Cell Line | Compound | Incubation Time | IC50 (µM) [Mean ± SD] |
| SH-SY5Y | This compound | 48h | To be determined |
| SH-SY5Y | Doxorubicin (Positive Control) | 48h | 1.5 ± 0.2 |
Phase 2: Mechanistic Assays - Probing Neuronal Function
Based on its structure, this compound may interact with GABA receptors.[10] The following assays are designed to test this hypothesis by examining its effects on receptor binding, intracellular signaling, and neuronal morphology.
Hypothesized Mechanism of Action
Caption: Potential mechanisms for a novel GABA analog.
Protocol 2: Competitive Radioligand Binding Assay
This assay directly measures the ability of the test compound to compete with a known radiolabeled ligand for binding to GABA receptors in prepared brain membranes.[11][12] This is a gold-standard method for determining binding affinity (Ki).
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Radioligand (e.g., [3H]muscimol for GABAA receptors)[11][12]
-
This compound
-
Unlabeled GABA (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[11]
-
Scintillation fluid and vials
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in receptors. Resuspend the final pellet in binding buffer.[3][11]
-
Assay Setup: In tubes, combine the membrane preparation, the radioligand (at a fixed concentration, e.g., 5 nM [3H]muscimol), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Membrane + radioligand only.
-
Non-specific Binding: Membrane + radioligand + a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[11]
-
-
Incubation: Incubate the tubes at 4°C for 45-60 minutes to reach binding equilibrium.[11]
-
Termination & Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[12]
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated.
Scientist's Note: This assay does not distinguish between agonists and antagonists. It only measures the affinity of the compound for the binding site. Functional assays are required to determine the compound's effect upon binding.
Protocol 3: Calcium Flux Assay
Many neurotransmitter receptors, including metabotropic GABAB receptors, can trigger changes in intracellular calcium concentrations upon activation.[13][14][15] This assay uses a calcium-sensitive fluorescent dye to monitor these changes in real-time in live cells.
Materials:
-
Neuronal cell line expressing target receptors (e.g., primary cortical neurons or transfected HEK293 cells)[14]
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)[16]
-
This compound
-
Agonist/Antagonist controls (e.g., GABA, Baclofen)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with automated injectors (e.g., FlexStation® 3)[13]
Procedure:
-
Cell Seeding: Plate cells in black-walled 96-well plates and grow to confluency.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye working solution. Incubate for 30-60 minutes at 37°C in the dark.[13]
-
Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Use the instrument's injectors to automatically add this compound to the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Continue recording the fluorescence intensity for 1-3 minutes to capture the full kinetic response of the calcium flux.[17]
-
Analysis: Analyze the kinetic data to determine the magnitude and rate of the calcium response (e.g., peak fluorescence over baseline). Compare the response to known agonists and antagonists to characterize the compound as a potential agonist, antagonist, or allosteric modulator.
Scientist's Note: The choice of cell line is critical. Primary neurons provide a more physiologically relevant system, but transfected cell lines expressing specific receptor subtypes can offer a cleaner, more targeted system for initial screening.
Phase 3: Phenotypic Assays - Assessing Neuronal Health and Development
If the compound shows promising activity in mechanistic assays, the next step is to evaluate its effect on a more complex, integrated cellular process, such as neurite outgrowth. This process is fundamental to neuronal development and regeneration.[18][19]
Protocol 4: Neurite Outgrowth Assay
This image-based assay quantifies changes in the length and number of neurites (axons and dendrites) extended from neuronal cells in response to compound treatment.[20][21]
Materials:
-
Differentiable neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Differentiation medium (e.g., low-serum medium containing retinoic acid for SH-SY5Y cells)[22]
-
This compound
-
Neurite Outgrowth Staining Kit (e.g., containing a cell body stain and a neuronal stain like beta-III tubulin)[20][23]
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seeding and Differentiation: Seed SH-SY5Y cells at a low, optimized density (e.g., 2,500 cells/well) in a 96-well plate.[22] Treat with differentiation medium for 3-5 days to induce a neuronal phenotype.
-
Compound Treatment: Replace the medium with fresh differentiation medium containing various concentrations of this compound. Include appropriate positive (e.g., BDNF) and negative controls.
-
Incubation: Incubate for an additional 24-72 hours to allow for changes in neurite extension.
-
Staining: Fix the cells and stain them using a neurite outgrowth staining kit according to the manufacturer's protocol. This typically involves antibodies against neuronal-specific proteins (e.g., tubulin) and a nuclear counterstain.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify key parameters such as the number of neurites per cell, average neurite length, and number of branch points.[24]
Scientist's Note: Cell density is a critical parameter. If cells are too dense, it becomes difficult to accurately trace and measure individual neurites. Optimization is key for robust data.[22]
Conclusion
This document provides a strategic framework for the initial characterization of this compound. By systematically progressing from foundational toxicity screening to targeted mechanistic and phenotypic assays, researchers can efficiently build a comprehensive profile of this novel compound's bioactivity. The data generated through these protocols will be crucial for determining its potential as a modulator of GABAergic signaling and for guiding future drug development efforts.
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PubMed. Assessment of cell viability in primary neuronal cultures. Available from: [Link]
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Neuronal Cell viability and cytotoxicity assays. Neuronal Cell viability and cytotoxicity assays. Available from: [Link]
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PubMed Central. Characterization of GABA Receptors. Available from: [Link]
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PubMed Central. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. Available from: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
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Innoprot. Neurite Outgrowth & Mitosis Assay Cell Line. Available from: [Link]
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Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Available from: [Link]
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AS ONE INTERNATIONAL. Neurite Outgrowth & Mitosis Assay Cell Line. Available from: [Link]
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National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
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Agilent. Calcium Flux Assays. Available from: [Link]
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MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]
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ResearchGate. Automated neurite outgrowth analysis using CellProfiler. SH-SY5Y cells.... Available from: [Link]
-
PubMed. Activity of B-nor Analogues of Neurosteroids on the GABA(A) Receptor in Primary Neuronal Cultures. Available from: [Link]
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ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Available from: [Link]
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PubMed. Assays for measuring extracellular GABA levels and cell migration rate in acute slices. Available from: [Link]
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PubMed. GABAB heterodimeric receptors promote Ca2+ influx via store-operated channels in rat cortical neurons and transfected Chinese hamster ovary cells. Available from: [Link]
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ScienceDirect. GABAB receptors mediate intracellular calcium release in astrocytes of the prefrontal cortex. Available from: [Link]
-
PLOS. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Available from: [Link]
-
Frontiers. Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy. Available from: [Link]
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-
PubChem. (R)-2-aminomethyl butyric acid. Available from: [Link]
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PubMed. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Available from: [Link]
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PubMed. Butyric acid: a small fatty acid with diverse biological functions. Available from: [Link]
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PubMed Central. Protolytic properties and biological activity of spinorphin and its butyric acid derivatives in aqueous solution. Available from: [Link]
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PubMed. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Available from: [Link]
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Wiley Online Library. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process. Available from: [Link]
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ETDEWEB. 2-amino-2-methyl-butanoic acid (2-AMB). A potential tumor-seeking agent (Journal Article). Available from: [Link]
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Application Note & Protocol: Solubilization of (2S)-2-(aminomethyl)butanoic Acid for Preclinical Research
Abstract
This document provides a detailed protocol for the solubilization of (2S)-2-(aminomethyl)butanoic acid, a GABA analogue, for use in scientific and drug development applications. Proper dissolution is a critical first step that dictates the accuracy, reproducibility, and reliability of subsequent experiments. This guide elucidates the physicochemical principles governing the solubility of this zwitterionic compound and offers step-by-step procedures for preparing aqueous stock solutions and buffered working solutions. It includes methodologies for quality control and best practices for storage to ensure solution integrity over time.
Introduction: The Critical Role of Solubilization
This compound is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Like GABA, it is a zwitterionic molecule, possessing both an acidic carboxylic acid group and a basic amino group.[2][3] This dual nature is fundamental to its solubility characteristics, making pH a critical parameter in achieving complete and stable dissolution. In aqueous environments, these molecules exist in various conformations, with interactions between the charged groups and water molecules dictating their stability in solution.[2][4]
Inaccurate or incomplete solubilization can lead to significant experimental artifacts, including underestimation of compound concentration, precipitation during assays, and inconsistent biological activity. This protocol is designed to provide researchers with a robust and reproducible method to prepare this compound for screening, cell-based assays, and other preclinical applications, thereby ensuring the validity of the generated data.
Physicochemical Properties & Rationale
Understanding the key properties of this compound is essential for designing an effective dissolution strategy. As a GABA analogue, its behavior is largely dictated by its amino acid-like structure.
| Property | Value | Scientific Rationale & Implication for Dissolution |
| Molecular Formula | C₅H₁₁NO₂ | Provides the basis for calculating molar concentrations. |
| Molecular Weight | 117.15 g/mol | Essential for accurately weighing the compound to prepare solutions of a specific molarity.[5][6] |
| Structure | Zwitterionic Amino Acid | In its solid state and near neutral pH in solution, the molecule carries both a positive (on the amino group) and a negative (on the carboxyl group) charge. This high polarity makes it well-suited for dissolution in polar solvents like water.[1][2] |
| Predicted pKa | Acidic (carboxyl) ≈ 2.6Basic (amino) ≈ 9.5 | The pKa values indicate the pH at which the functional groups ionize. Solubility is lowest near the isoelectric point (pI) and increases significantly as the pH is adjusted away from the pI, ensuring at least one group is fully charged. For GABA, the pKa values are approximately 4.0 (carboxyl) and 10.6 (amino).[1][7] |
| Predicted Solubility | Freely soluble in water | The polar zwitterionic structure promotes high solubility in water.[1] For many GABA analogues, aqueous solubility is high, often exceeding 100 mM.[8][9] |
Reagents and Equipment
Reagents:
-
This compound powder
-
High-Purity Water (Type I, 18.2 MΩ·cm)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Sterile filters (0.22 µm pore size)
Equipment:
-
Analytical balance
-
Calibrated pH meter
-
Vortex mixer
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes and micropipettes
-
Stir plate and magnetic stir bars (optional, for larger volumes)
Protocol I: Preparation of a 100 mM Primary Aqueous Stock Solution
This protocol details the steps to prepare a highly concentrated, unbuffered primary stock solution in water. This stock can then be diluted into various physiological buffers for specific experiments.
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of 100 mM stock: 0.1 mol/L x 0.010 L x 117.15 g/mol = 0.11715 g (or 117.2 mg).
-
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it into a sterile 15 mL conical tube.
-
Scientist's Note: Static electricity can make handling fine powders difficult. Use of an anti-static weigh boat or an ionizer can improve accuracy and prevent loss of material.
-
-
Initial Solubilization: Add approximately 80% of the final desired volume of high-purity water to the tube (e.g., 8 mL for a final volume of 10 mL).
-
Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background to check for undissolved particulates.
-
Expertise Insight: As a highly polar zwitterion, the compound should readily dissolve in water. If particulates remain, gentle warming in a water bath (up to 37°C) can be employed to aid dissolution. Avoid excessive heat, which could potentially degrade the compound.
-
-
pH Measurement & Adjustment (If Necessary):
-
Once fully dissolved, measure the pH of the solution. The natural pH will likely be near-neutral.
-
For most applications, pH adjustment of the primary water stock is not required. However, if solubility issues arise, adjusting the pH away from the isoelectric point will increase solubility. Add 0.1 M HCl dropwise to lower the pH to <5 or 0.1 M NaOH dropwise to raise the pH to >8.
-
-
Final Volume Adjustment: Carefully add high-purity water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure homogeneity.
-
Sterilization: For use in cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This removes potential microbial contaminants and any remaining microparticulates.
Protocol II: Preparation of Working Solutions in Biological Buffer
This protocol describes the dilution of the primary stock into a common physiological buffer, such as PBS (pH 7.4), for direct use in biological assays.
-
Thaw Stock Solution: If frozen, thaw the 100 mM primary stock solution at room temperature or in a cool water bath. Vortex briefly to re-homogenize.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your working buffer.
-
Formula (M1V1 = M2V2): V1 (Volume of Stock) = [Desired Concentration (M2) x Desired Final Volume (V2)] / Stock Concentration (M1)
-
Example for 2 mL of a 1 mM working solution: (1 mM x 2 mL) / 100 mM = 0.020 mL (or 20 µL).
-
-
Prepare Working Solution: Add the calculated volume of the primary stock solution to the appropriate volume of PBS (pH 7.4).
-
Example: Add 20 µL of 100 mM stock to 1980 µL of PBS to get a final volume of 2 mL at 1 mM.
-
-
Mix and Validate: Vortex the working solution gently. Check for any signs of precipitation. The high buffering capacity of PBS should maintain a stable physiological pH.
Quality Control & Validation
A self-validating protocol ensures trustworthiness and reproducibility. The following QC steps are critical.
-
Visual Inspection: A properly prepared solution should be clear, colorless, and free of any visible particulates or haze.
-
pH Confirmation: After preparing the working solution in buffer, confirm that the final pH is within the desired experimental range (e.g., 7.2-7.4 for PBS).
-
Precipitation Check: Before use, especially after thawing, always visually inspect the solution for signs of precipitation. If present, warm gently to 37°C and vortex to redissolve.
Caption: Quality control workflow for solution validation.
Storage and Stability
Proper storage is crucial to maintain the potency and integrity of the compound.
| Solution Type | Storage Condition | Recommended Duration | Rationale |
| Solid Powder | Room Temperature, desiccated | > 1 year | Stable as a crystalline solid. Protect from moisture. |
| Aqueous Stock (100 mM) | -20°C or -80°C | Up to 1 month[9] | Aliquoting is highly recommended to avoid multiple freeze-thaw cycles, which can degrade the compound and introduce contamination. |
| Working Solution (in Buffer) | 2-8°C | Use within 24 hours | Buffers can be a source of microbial growth. For longer storage, prepare fresh from the frozen stock. Studies on GABA have shown stability for up to 8 days at 4°C in soymilk, but pure buffer solutions are more susceptible to contamination.[10] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound Fails to Dissolve | Insufficient mixing; solution may be near the isoelectric point (pI). | Continue vortexing. Gentle warming (37°C) may help. If issues persist, adjust pH slightly with 0.1 M HCl or 0.1 M NaOH to move away from the pI. |
| Precipitation Upon Dilution in Buffer | Buffer incompatibility or supersaturation. | Ensure the buffer components do not react with the compound. Prepare a more dilute primary stock solution and repeat the dilution. |
| Precipitate Forms After Thawing | Compound has come out of solution at low temperature. | Warm the solution to room temperature or 37°C and vortex until the precipitate is fully redissolved before use. |
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be employed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
References
-
Crittenden, D. L., et al. (2005). Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA). The Journal of Physical Chemistry A. Available at: [Link]
-
Crittenden, D. L., et al. (2005). Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA). Request PDF. Available at: [Link]
-
Crittenden, D. L., et al. (2005). Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA). ACS Publications. Available at: [Link]
-
Le, T. H. V., et al. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. Available at: [Link]
-
Crittenden, D. L., et al. (2006). Stabilization of zwitterions in solution: GABA analogues. PubMed. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-aminobutanoate, (2S)-. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). GABA. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). GABA esters and GABA analog esters. Google Patents.
-
Pharmapproach. (n.d.). GABA analogues. Pharmapproach. Available at: [Link]
-
PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
FooDB. (2010). Showing Compound D-2-Aminobutanoic acid (FDB012680). FooDB. Available at: [Link]
-
MDPI. (2020). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Charge of GABA as a function of the pH value. ResearchGate. Available at: [Link]
-
ChemBK. (n.d.). (S)-2-Aminomethyl butyric acid. ChemBK. Available at: [Link]
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB [foodb.ca]
- 8. pharmacy180.com [pharmacy180.com]
- 9. GABA | GABAA receptor inhibitor | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of (2S)-2-(aminomethyl)butanoic Acid
Welcome to the technical support center for the synthesis of (2S)-2-(aminomethyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your synthetic yield and purity by addressing common challenges encountered in the laboratory.
Introduction to the Synthesis of this compound
This compound is a chiral β-amino acid derivative. The stereoselective synthesis of such compounds is of significant interest in medicinal chemistry due to their potential biological activities. A common and effective strategy for synthesizing this molecule is through a chiral pool approach, starting from a readily available and enantiomerically pure precursor such as (S)-aspartic acid. This method ensures the retention of the desired stereochemistry at the C2 position.
The general synthetic pathway involves the selective reduction of one of the carboxylic acid groups of a protected (S)-aspartic acid derivative to an aminomethyl group. This multi-step process requires careful control of reaction conditions to maximize yield and prevent side reactions, such as racemization or over-reduction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions.
Flowchart for General Troubleshooting
Caption: General troubleshooting workflow for synthesis optimization.
Question 1: I am observing a low yield during the selective reduction of the α-carboxylic acid of N-protected (S)-aspartic acid dimethyl ester. What could be the issue?
Answer:
Low yields in this selective reduction step are a common hurdle. The key is to transform the α-carboxylic acid into a functional group that is more readily reduced than the β-ester. A common approach is the formation of a mixed anhydride followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Mixed Anhydride Formation | The reaction of the N-protected aspartic acid diester with a chloroformate (e.g., isobutyl chloroformate) may be incomplete. This can be due to moisture in the solvent or reagents, or a non-optimal base. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use a non-nucleophilic base such as N-methylmorpholine (NMM). |
| Over-reduction | Using a reducing agent that is too strong can lead to the reduction of both ester groups, resulting in the corresponding diol. | Use a milder reducing agent such as sodium borohydride (NaBH₄). Lithium borohydride (LiBH₄) can also be used but may be less selective. |
| Incomplete Reaction | The reduction may not have gone to completion. This can be due to insufficient reducing agent or low reaction temperature. | Increase the molar excess of NaBH₄ (e.g., from 2 to 4 equivalents). Ensure the reaction is carried out at an appropriate temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. |
| Hydrolysis of the Mixed Anhydride | The mixed anhydride intermediate is susceptible to hydrolysis, especially during the work-up. | Perform the work-up at low temperatures and minimize the exposure to aqueous conditions. |
Experimental Protocol: Selective Reduction of N-Boc-(S)-Aspartic Acid Dimethyl Ester
-
Dissolve N-Boc-(S)-aspartic acid dimethyl ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -15°C.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (2.0 - 4.0 eq) in a small amount of water and add it dropwise to the reaction mixture, maintaining the temperature below -10°C.
-
Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography.
Question 2: I am seeing evidence of racemization at the C2 stereocenter. How can I prevent this?
Answer:
Racemization, or epimerization, at the α-carbon of an amino acid derivative is a significant risk, particularly when the carboxyl group is activated. The acidic α-proton can be abstracted under basic conditions, leading to a loss of stereochemical integrity.
Preventative Measures:
-
Choice of Base: Avoid strong, non-hindered bases, especially at elevated temperatures. Use a hindered, non-nucleophilic base like N-methylmorpholine or diisopropylethylamine (DIPEA) for reactions involving the activation of the carboxyl group.
-
Temperature Control: Perform reactions that activate the carboxyl group at low temperatures (e.g., -15°C to 0°C). This minimizes the rate of enolization and subsequent proton exchange.
-
Protecting Group Strategy: The choice of the N-protecting group can influence the acidity of the α-proton. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred as they are known to suppress racemization compared to acyl groups.
-
Reaction Time: Minimize reaction times for steps where the carboxyl group is activated.
Workflow for Minimizing Racemization
Caption: Decision-making process to mitigate racemization.
Question 3: The final deprotection step to yield this compound is resulting in a complex mixture of products. What are the likely side reactions?
Answer:
The final deprotection step, which typically involves the removal of both the N-protecting group (e.g., Boc) and the ester protecting group (e.g., methyl or ethyl ester), can be challenging. The choice of deprotection conditions is crucial to avoid side reactions.
Common Side Reactions and Solutions:
| Side Reaction | Explanation | Recommended Solution |
| Lactam Formation | The primary amine of the aminomethyl group can undergo an intramolecular cyclization with the ester to form a six-membered lactam. This is particularly favorable under basic or neutral conditions. | Perform the deprotection under acidic conditions. For a Boc group and a methyl ester, treatment with strong acid like HCl in dioxane or trifluoroacetic acid (TFA) will simultaneously cleave both protecting groups while keeping the amine protonated, thus preventing cyclization. |
| Incomplete Deprotection | Either the N-protecting group or the ester may not be fully cleaved, leading to a mixture of partially protected intermediates. | Ensure a sufficient excess of the deprotecting reagent and adequate reaction time. For acid-labile groups, monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
| Ester Hydrolysis without N-Deprotection | If using basic conditions (e.g., LiOH) to hydrolyze the ester, the N-Boc group will remain intact. This can be a desired intermediate step if a different final protecting group strategy is intended. | For complete deprotection in one step, acidic conditions are generally preferred. If a two-step deprotection is desired, basic hydrolysis of the ester can be followed by acidic cleavage of the N-Boc group. |
Frequently Asked Questions (FAQs)
Q1: What is the best chiral starting material for the synthesis of this compound?
A1: (S)-Aspartic acid is an excellent and cost-effective choice from the chiral pool.[1][2] It possesses the correct stereochemistry at the C2 position and has two distinct carboxylic acid groups, one of which can be selectively modified to form the aminomethyl group.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, other strategies exist, although they may be more complex or less stereoselective. These can include:
-
Asymmetric Michael Addition: The conjugate addition of a nitrogen nucleophile to a suitably substituted α,β-unsaturated ester can be a powerful method for establishing the β-amino acid scaffold.[3] However, achieving high enantioselectivity can be challenging.
-
Resolution of a Racemic Mixture: A racemic mixture of 2-(aminomethyl)butanoic acid can be synthesized and then resolved using a chiral resolving agent or through enzymatic methods.[4] This approach adds steps and may result in a lower overall yield of the desired enantiomer.
Q3: How can I effectively purify the final product?
A3: this compound is a zwitterionic compound, which can make purification challenging.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., aqueous ammonia).
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can also be used to purify the final product. The choice of solvent will depend on the salt form of the amino acid.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
References
- CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents.
- CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents.
- CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid - Google Patents.
-
Synthesis of 2-methyl butanoic acid from polymeric ester. - ResearchGate. Available at: [Link]
- WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents.
- CN107011186A - The method of one kind catalysis S (+) 2 aminobutyric acid hydrogenation synthesis S (+) 2 amino butanol - Google Patents.
-
Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC - NIH. Available at: [Link]
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.
-
(PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - ResearchGate. Available at: [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. Available at: [Link]
- CN102241600A - Preparation method of 2-amino butyric acid - Google Patents.
-
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks | Organic Letters - ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - NIH. Available at: [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - MDPI. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Publications. Available at: [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available at: [Link]
-
Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Available at: [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 4. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 2-(Aminomethyl)butanoic Acid Isomers
Welcome to the technical support center for the chiral separation of 2-(aminomethyl)butanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible separations. As the stereoisomers of 2-(aminomethyl)butanoic acid can exhibit different pharmacological activities, achieving robust enantioseparation is critical for research and development.[1]
Understanding the Challenge: The Nature of 2-(Aminomethyl)butanoic Acid
2-(Aminomethyl)butanoic acid, a β-amino acid, possesses a chiral center, resulting in two enantiomers (R and S). The presence of both an amino and a carboxyl group makes it a zwitterionic compound, which can present unique challenges in chromatographic separations.[2] This guide will walk you through the most effective techniques to resolve these isomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing chiral separation methods for 2-(aminomethyl)butanoic acid.
Q1: What is the most common and effective technique for separating 2-(aminomethyl)butanoic acid enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely adopted and versatile method.[3][4] Specifically, macrocyclic glycopeptide-based CSPs (like CHIROBIOTIC T) and cyclodextrin-based columns have demonstrated excellent success in separating underivatized β-amino acids.[3][5] The choice between different CSPs often requires screening to find the optimal selectivity for your specific isomers.[4]
Q2: Do I need to derivatize my 2-(aminomethyl)butanoic acid sample before analysis?
A2: Not necessarily, but it can be advantageous.
-
Direct Methods (No Derivatization): These methods are often preferred for their simplicity and reduced sample preparation time. They rely on a chiral stationary phase (CSP) to directly resolve the enantiomers.[5]
-
Indirect Methods (With Derivatization): This approach involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column (e.g., C18).[6] This can be a powerful strategy if direct methods fail to provide adequate resolution.
Q3: What are some common chiral derivatizing agents (CDAs) for amino acids?
A3: Several effective CDAs are available:
-
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is a widely used CDA for amino acids, forming diastereomers that can be separated by reversed-phase HPLC.[6][7][8]
-
GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is another effective agent.[8]
-
OPA (o-Phthalaldehyde) with a chiral thiol: This combination forms fluorescent diastereomeric isoindoles, which enhances detection sensitivity.[9]
Q4: Can I use Gas Chromatography (GC) for this separation?
A4: Yes, GC is a viable technique, particularly for volatile and thermally stable compounds.[10] However, 2-(aminomethyl)butanoic acid is non-volatile and requires derivatization to increase its volatility and improve chromatographic behavior. A two-step derivatization, involving esterification of the carboxyl group followed by acylation of the amino group, is typically necessary. Chiral GC columns, often based on cyclodextrin derivatives, are then used to separate the derivatized enantiomers.[11][12]
Q5: Is Capillary Electrophoresis (CE) a suitable alternative?
A5: Absolutely. CE is a powerful technique with high separation efficiency and low sample and reagent consumption.[13][14] For chiral separations of amino acids, a chiral selector is added to the background electrolyte. Common chiral selectors include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers.[15][16]
Part 2: Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Troubleshooting HPLC Separations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type).[4]2. Vary the mobile phase composition, including the organic modifier and any additives. For zwitterionic compounds, pH control can be critical.[2]3. Optimize the column temperature. Lower temperatures often enhance enantioselectivity.[17] |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Active sites on the silica support of the CSP. | 1. Add a competing amine (e.g., triethylamine) or acid (e.g., acetic acid) to the mobile phase to block active sites.[2]2. Ensure the sample solvent is compatible with the mobile phase. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. "Memory effects" from mobile phase additives.[18]3. Fluctuations in column temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradients.[18]2. Dedicate a column to a specific method or use a rigorous washing procedure between methods with different additives.[18]3. Use a column oven to maintain a constant and stable temperature. |
| Elution Order Reversal | 1. Change in mobile phase composition or additive concentration.2. Change in temperature. | 1. This can sometimes be used to your advantage to elute a minor enantiomer before a major one. Document the conditions that cause the reversal.[17]2. Be aware that temperature can influence the chiral recognition mechanism and may lead to changes in elution order.[17] |
Troubleshooting GC Separations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | 1. Incomplete derivatization.2. Active sites in the GC system (liner, column). | 1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).2. Use a deactivated liner and ensure the column is properly conditioned. |
| Low Detector Response | 1. Inefficient derivatization.2. Thermal degradation of the derivative in the injector or column. | 1. Confirm complete derivatization using a technique like GC-MS.2. Lower the injector and oven temperatures to the minimum required for good chromatography. |
| No Separation | 1. Unsuitable chiral stationary phase.2. Oven temperature is too high. | 1. Select a GC column with a chiral stationary phase known to be effective for amino acid derivatives (e.g., Chirasil-Val).[15]2. Decrease the oven temperature or use a slower temperature ramp. Chiral separations in GC are often highly temperature-dependent. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Direct Chiral HPLC Separation
This protocol outlines a general approach for the direct separation of 2-(aminomethyl)butanoic acid enantiomers using a macrocyclic glycopeptide CSP.
1. Column and Mobile Phase Selection:
- Column: CHIROBIOTIC T, 5 µm, 250 x 4.6 mm.
- Mobile Phase: A common starting point is a polar ionic mode (PIM) or reversed-phase (RP) mobile phase. For PIM, a mixture of methanol/acetonitrile with small amounts of acetic acid and triethylamine is effective.[2] For RP, a buffered aqueous solution with an organic modifier is used.
2. Sample Preparation:
- Dissolve the 2-(aminomethyl)butanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 25°C (can be optimized).
- Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
4. Optimization:
- If resolution is not achieved, systematically vary the ratio of organic modifiers and the concentration of acidic and basic additives.
- Test a range of temperatures from 10°C to 40°C.
Workflow for Method Development: Indirect HPLC
The following diagram illustrates the workflow for developing an indirect chiral separation method.
Caption: Logical overview of direct and indirect chiral separation approaches.
References
-
Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. [Link]
-
Fujimoto, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]
-
Liquid chromatographic enantioseparation of spin-labelled beta-amino acids. PubMed. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]
-
Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Scientific Reports. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. National Institutes of Health. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health. [Link]
-
Chiral Separation of Amino Acids. Reddit. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metabolomics. [Link]
-
Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies. [Link]
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. [Link]
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Reflections on chiral chromatographic analysis. Indian Journal of Pharmaceutical Sciences. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
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Gas Phase Chiral Separations By Ion Mobility Spectrometry. National Institutes of Health. [Link]
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Chiral GC profiles of the racemic 2-methylbutanoic acid. ResearchGate. [Link]
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Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
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Chiral Drug Separation. ScienceDirect. [Link]
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Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
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6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
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CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]
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Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Technical Support Center: Troubleshooting Low Cell Viability with GABA Analogues in Culture
Welcome to the technical support center for researchers utilizing GABA (gamma-aminobutyric acid) analogues in cell culture. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the issue of low cell viability. As scientists and drug development professionals, we understand that unexpected cell death can significantly impede research progress. This resource combines mechanistic explanations with practical, field-proven solutions to help you navigate these experimental hurdles with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering low cell viability in their experiments with GABA analogues.
Q1: Why am I seeing high levels of cell death after treating my cultures with a GABA analogue like gabapentin or pregabalin?
A1: While GABA itself can have protective effects in some contexts, its analogues can induce cytotoxicity through various mechanisms.[1] High concentrations of gabapentin, for instance, have been shown to reduce cell viability in a dose- and time-dependent manner in certain cell lines, such as HCT116.[2] It's crucial to remember that many GABA analogues, including pregabalin, do not act directly on GABA receptors.[3][4] Instead, they often target other cellular components, such as the alpha2-delta subunit of voltage-gated calcium channels, which can indirectly affect cell survival pathways.[3][4][5][6]
Q2: I'm using a standard concentration that has been published before, but my cells are still dying. What could be the issue?
A2: Several factors can contribute to this discrepancy. Cell line-specific sensitivity is a major consideration; a concentration that is well-tolerated by one cell line may be toxic to another. The metabolic state of your cells, passage number, and even minor variations in culture media composition can all influence their response to a compound. It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration range.
Q3: Could the solvent I'm using to dissolve the GABA analogue be the cause of the cytotoxicity?
A3: This is a critical point to consider. Many researchers use DMSO (dimethyl sulfoxide) to dissolve powdered compounds. While generally safe at low concentrations (typically <0.5%), higher concentrations of DMSO can be toxic to cells. Always run a vehicle control (cells treated with the same concentration of solvent as your experimental group) to rule out solvent-induced cytotoxicity. If your GABA analogue requires a higher concentration of solvent, it may be necessary to explore alternative, less toxic solvents or different formulations of the compound.
Q4: How can I quickly assess whether the observed cell death is due to apoptosis or necrosis?
A4: A straightforward approach is to use a dual-staining method with dyes like Annexin V and propidium iodide (PI) followed by flow cytometry analysis. Annexin V will stain apoptotic cells (both early and late-stage), while PI will only enter and stain necrotic cells with compromised membranes. This will give you a quantitative measure of the different modes of cell death. Another option is a Caspase-3/7 activity assay, which specifically measures the activation of key executioner caspases in the apoptotic pathway.[7][8]
In-Depth Troubleshooting Guides
When faced with persistent low cell viability, a systematic approach is necessary to identify and resolve the underlying issue. The following guides provide a structured framework for troubleshooting your experiments.
Guide 1: Optimizing GABA Analogue Concentration and Exposure Time
The most common cause of low cell viability is an inappropriate concentration of the GABA analogue or an extended exposure time.
The Underlying Principle: The cytotoxic effects of many compounds, including some GABA analogues, are often dose- and time-dependent.[2] Finding the right balance between achieving the desired biological effect and maintaining cell health is paramount.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing GABA analogue concentration and exposure time.
Recommended Starting Concentrations for Common GABA Analogues:
| GABA Analogue | Typical In Vitro Concentration Range | Key Considerations |
| Gabapentin | 10 µM - 20 mM[2] | Can suppress cell proliferation independent of its primary known target in some cancer cell lines.[2][9] |
| Pregabalin | 1 µM - 100 µM | Does not bind directly to GABA-A or GABA-B receptors; acts on voltage-gated calcium channels.[3][5] |
| Vigabatrin | 50 µM - 500 µM | Can have neurotoxic effects at higher doses and may impact cell proliferation.[10][11] |
Guide 2: Assessing Culture Conditions and Reagent Quality
Suboptimal culture conditions or poor-quality reagents can exacerbate the cytotoxic effects of GABA analogues.
The Underlying Principle: Healthy, unstressed cells are more resilient to experimental manipulations. Factors such as confluency, media quality, and serum concentration can significantly impact cell viability.
Key Areas to Investigate:
-
Cell Confluency: Over-confluent or under-seeded cultures can be stressed and more susceptible to compound-induced toxicity. Aim for a consistent seeding density and treat cells when they are in the logarithmic growth phase.[12]
-
Media and Serum: Ensure your media is not expired and has been stored correctly. Serum quality can vary between lots; if you've recently changed your serum source, this could be a contributing factor. Consider testing different lots of serum or using a serum-free medium if your cell line is amenable.[13][14]
-
GABA Analogue Quality: Verify the purity and stability of your GABA analogue. If possible, obtain a fresh batch from a reputable supplier. Improper storage can lead to degradation of the compound.
Guide 3: Investigating the Mechanism of Cell Death
Understanding how the GABA analogue is inducing cell death is crucial for developing effective countermeasures.
The Underlying Principle: Different cell death pathways (e.g., apoptosis, necrosis) have distinct molecular signatures. Identifying the active pathway can provide insights into the compound's mechanism of action and suggest potential rescue strategies.
Experimental Workflow for Differentiating Apoptosis and Necrosis:
Caption: Experimental workflow to differentiate between apoptosis and necrosis.
Key Experimental Protocols:
-
Trypan Blue Exclusion Assay: A simple, cost-effective method to determine the number of viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[15][16][17][18]
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]
-
Caspase-3/7 Activity Assay: A more specific assay that measures the activity of key executioner caspases involved in apoptosis.[7][8][22][23][24]
Experimental Protocols
Protocol 1: Dose-Response Assessment using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at the optimal seeding density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your GABA analogue in culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the GABA analogue.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay (General Protocol)
-
Cell Treatment: Treat cells with the GABA analogue as you would for a standard experiment. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells. This will lyse the cells and initiate the caspase-mediated cleavage of the substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence signals from the treated cells to the controls to determine the fold-change in caspase-3/7 activity.
Understanding the Broader Context: GABAergic Signaling
While many GABA analogues do not directly interact with GABA receptors, understanding the fundamental GABAergic signaling pathway can provide valuable context for your research.[3][4]
Caption: Simplified diagram of a GABAergic synapse.[25][26][27][28]
This guide is intended to be a comprehensive resource for troubleshooting low cell viability when working with GABA analogues. By systematically evaluating your experimental parameters and understanding the potential mechanisms of cytotoxicity, you can overcome these challenges and obtain reliable, reproducible data.
References
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Pregabalin Uses, Interactions & Mechanism of Action - Study.com. (n.d.). Retrieved January 17, 2026, from [Link]
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What are the molecular and cellular mechanisms that contribute to the therapeutic effects of PREGABALIN in LYRICA? | R Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
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GABA secreted by B-cells blunts the body's cytotoxic T-cell-based response to tumors. (2021, November 21). RIKEN. Retrieved January 17, 2026, from [Link]
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Johansson, E., et al. (2018). Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1). Biochemistry, 57(49), 6793-6801. [Link]
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Sun, H. Y., et al. (2012). GABA attenuates amyloid toxicity by downregulating its endocytosis and improves cognitive impairment. Journal of Alzheimer's Disease, 31(3), 635-648. [Link]
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Zeng, L. H., et al. (2013). Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex. PLoS One, 8(2), e57445. [Link]
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Pregabalin - Massive Bio. (2026, January 16). Retrieved January 17, 2026, from [Link]
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Pow, D. V., et al. (1998). Activity-dependent transport of GABA analogues into specific cell types demonstrated at high resolution using a novel immunocytochemical strategy. Neuroscience, 84(3), 875-890. [Link]
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Algae and Algal Protein in Human Nutrition: A Narrative Review of Health Outcomes from Clinical Studies. (2023). MDPI. [Link]
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Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 60(3), 137-150. [Link]
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Schousboe, A., et al. (1990). GABA does not protect cerebro-cortical cultures against excitotoxic cell death. Neuroscience Letters, 114(1), 119-124. [Link]
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GABAergic Synapse Pathway - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]
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El-Sayed, N. S., et al. (2019). Therapeutic effect of the mesenchymal stem cells on vigabatrin-induced retinopathy in adult male albino rat. Journal of Ocular Pharmacology and Therapeutics, 35(10), 575-586. [Link]
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Rational approaches for the design of various GABA modulators and their clinical progression. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1-A3.B.3. [Link]
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Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. ResearchGate. [Link]
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The schematic diagram of GABA synthesis and the potential mechanisms of... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Ye, C., et al. (2022). Inhibitory Effects of Gabapentin on the Proliferation and Cell Motility of Hepatocellular Carcinoma Cells. ResearchGate. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
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Optimization of Gamma-Aminobutyric Acid Production by Lactiplantibacillus plantarum FRT7 from Chinese Paocai. (2023). PubMed Central. [Link]
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Siddiqui, A., et al. (2013). Vigabatrin induced Cell loss in the Cerebellar Cortex of Albino Rats. Journal of Clinical and Diagnostic Research, 7(11), 2555-2558. [Link]
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Gabapentin Can Suppress Cell Proliferation Independent of the Cytosolic Branched-Chain Amino Acid Transferase 1 (BCAT1) | Biochemistry. (2018). ACS Publications. [Link]
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The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
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Schematic diagram of proposed GABAergic signaling pathways in glial... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Optimization of batch culture conditions for GABA production by Lactobacillus brevis CRL 1942, isolated from quinoa sourdough | Request PDF. (2025). ResearchGate. [Link]
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Trypan Blue Staining Protocol - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]
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Saransaari, P., & Oja, S. S. (1991). GABA Accelerates Excitotoxic Cell Death in Cortical Cultures: Protection by Blockers of GABA-gated Chloride Channels. Neuroscience Letters, 130(2), 209-212. [Link]
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Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). Retrieved January 17, 2026, from [Link]
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Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways. (2023). MDPI. [Link]
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2-Minute Neuroscience: GABA - YouTube. (2018, February 18). Retrieved January 17, 2026, from [Link]
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Ghattass, C., et al. (1984). Free and Conjugated GABA in Human Cerebrospinal Fluid: Effect of Degenerative Neurologic Diseases and Isoniazid. Brain Research, 304(1), 1-8. [Link]
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Caspase Protocols in Mice. (2012). PubMed Central. [Link]
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Development of Serum-Free Medium and Suspension Culture for HEK293 Cells Using Systematic Optimization Strategies. (2025). Biomedical and Pharmacology Journal. [Link]
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The Royal College of Ophthalmologists The Ocular Side-Effects of Vigabatrin (Sabril) Information and Guidance for Screening March 2008. (2008). The Royal College of Ophthalmologists. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 17, 2026, from [Link]
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KEGG PATHWAY: GABAergic synapse - Homo sapiens (human). (n.d.). Retrieved January 17, 2026, from [Link]
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Trypan Blue Assay Protocol | Technical Note 181 - DeNovix. (2019, July 7). Retrieved January 17, 2026, from [Link]
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Transcriptome Analysis in Mice Treated with Vigabatrin Identifies Dysregulation of Genes Associated with Retinal Signaling Circuitry. (2020). PubMed Central. [Link]
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Preventing side reactions in the aminomethylation of butanoic acid
Welcome to the technical support center for the aminomethylation of butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and side reactions encountered during the procedure, providing not just solutions, but the underlying mechanistic rationale to empower your experimental design.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during the aminomethylation of butanoic acid, a reaction often performed via reductive amination or Mannich-type pathways.
Q1: I am observing significant amounts of an amide byproduct instead of my desired aminomethylated product. What is causing this and how can I prevent it?
A1: Root Cause Analysis:
The formation of an amide is a common and competitive side reaction when a carboxylic acid is present in a reaction mixture with an amine.[1][2] The carboxylic acid can be activated, or under thermal conditions, can directly react with the amine nucleophile in a condensation reaction to form a stable amide bond.[2][3][4] This pathway competes directly with the desired reaction of the amine with the formaldehyde source (e.g., in a Mannich or Eschweiler-Clarke reaction) or the imine intermediate. The stability of the amide bond makes this a thermodynamically favorable but kinetically challenging side reaction to reverse.
Prevention Strategies:
-
Activate the Carboxylic Acid Separately: A robust strategy is to convert the butanoic acid to a more reactive derivative, such as an acid chloride or an active ester, before introducing the amine.[5] However, for a one-pot aminomethylation, this is not feasible.
-
Use of Coupling Agents: For direct amidation, coupling agents like dicyclohexylcarbodiimide (DCC) are often used.[5][6] In the context of preventing this side reaction during aminomethylation, the key is to favor the kinetics of imine formation over amide formation.
-
Optimize Reaction Conditions:
-
Temperature Control: Amide formation from a carboxylic acid and an amine often requires elevated temperatures to drive off water.[4] Keeping the reaction temperature as low as possible while still allowing for the formation of the desired product can significantly suppress amide formation.
-
pH Control: Maintaining a weakly acidic pH (around 4-6) is crucial for reductive amination.[7] This pH range facilitates the formation of the iminium ion intermediate from the amine and formaldehyde, which is the key electrophile for the desired reaction, while not strongly promoting direct condensation to the amide.[8][9]
-
-
Modern Catalytic Approaches: Recent developments have shown that certain catalysts, like those based on zinc acetate in combination with a silane reductant, can mediate the reductive amination of carboxylic acids by first promoting amidation and then reduction in a controlled sequence.[10] This avoids the unwanted reduction of the carboxylic acid to an alcohol.[10]
| Parameter | Recommendation for Minimizing Amide Formation | Rationale |
| Temperature | Maintain lowest effective temperature (e.g., 0 °C to RT) | Slows the rate of direct condensation between the carboxylic acid and amine. |
| pH | Control at weakly acidic levels (pH 4-6) | Promotes iminium ion formation for the desired pathway over amide formation.[7] |
| Reagent Addition | Add the amine and formaldehyde source first to allow imine formation before extended heating. | Kinetically favors the desired reaction path. |
Q2: My primary amine is undergoing dialkylation, leading to a tertiary amine byproduct. How can I improve the selectivity for the mono-aminomethylated product?
A2: Root Cause Analysis:
Over-alkylation is a frequent issue in aminations. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the formaldehyde and reducing agent to form an undesired tertiary amine.[9][11] The Eschweiler-Clarke reaction, for instance, is known for its tendency to proceed to exhaustive methylation to form tertiary amines.[12][13][14][15]
Prevention Strategies:
-
Stoichiometric Control: Carefully controlling the stoichiometry of the reagents is the first line of defense. Using a slight excess of the primary amine relative to the formaldehyde source can help, but is often insufficient on its own.
-
Stepwise Procedure: A highly effective method is to separate the imine formation step from the reduction step.[16]
-
First, mix the primary amine and formaldehyde (or aldehyde) in an appropriate solvent (like methanol or an aprotic solvent) to form the imine. The removal of water, for example with molecular sieves, can drive this equilibrium to completion.[8]
-
Then, in a second step, add the reducing agent to selectively reduce the pre-formed imine.[16] This prevents the newly formed secondary amine from competing for the aldehyde.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. Milder, more selective reducing agents are preferred.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selectively reduces iminium ions in the presence of aldehydes.[7][16][17] It is often used in a one-pot procedure.
-
Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under weakly acidic conditions (pH ~6-7), where it selectively reduces the iminium ion over the carbonyl group.[7][9] However, it is highly toxic.[7]
-
-
Non-Acidic Conditions: Performing the reductive amination under non-acidic conditions can also suppress the formation of the tertiary amine.[8]
Below is a troubleshooting workflow to guide your decision-making process for preventing dialkylation.
Caption: Troubleshooting workflow for dialkylation.
Q3: The reaction is sluggish and gives a low yield of the desired product. What experimental parameters should I investigate?
A3: Root Cause Analysis:
Low conversion in an aminomethylation reaction can stem from several factors, including suboptimal reaction conditions, reagent impurity, or catalyst deactivation.
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents are pure and, where necessary, anhydrous. Water can interfere with many reducing agents and can also shift the imine-formation equilibrium.[18][19]
-
Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. While aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are common, protic solvents like methanol can also be effective.[16][19] A solvent screen may be necessary to find the optimal medium for your specific substrates.[19]
-
Temperature Optimization: While high temperatures can cause side reactions, a temperature that is too low can stall the reaction.[18][19] Systematically screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to find the sweet spot for your reaction.
-
Catalyst Choice and Activity: If using a catalytic method (e.g., catalytic hydrogenation or acid catalysis), ensure the catalyst is active.[19] For acid-catalyzed imine formation, a weak acid like acetic acid is often added.[8][16] The concentration of the acid can be a critical parameter to optimize.
Experimental Protocol: Selective Mono-N-methylation of Butanoic Acid via a Stepwise Reductive Amination
This protocol is designed to maximize the yield of the mono-methylated product while minimizing dialkylation and amide formation.
Materials:
-
Butanoic acid
-
Primary amine (e.g., benzylamine as a model)
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous DCE (approx. 0.2 M).
-
Add aqueous formaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-methylated butanoic acid derivative.
-
References
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros.
- MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- BenchChem. (n.d.). Preventing over-alkylation in amine synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Myers, A. G. (n.d.). Chem 115: Reductive Amination.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 1-Amino-2-butanol.
- BenchChem. (n.d.). Technical Support Center: Optimizing Aminomethylation Reactions.
- Bower, J. F., et al. (2017). A practical catalytic reductive amination of carboxylic acids. Nature Communications.
- Various Authors. (n.d.). Amide Formation.
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- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content.
- Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
- Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids.
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Stability and degradation of (2S)-2-(aminomethyl)butanoic Acid in solution
Technical Support Center: (2S)-2-(aminomethyl)butanoic Acid
A Guide to Solution Stability and Degradation for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and analysis of this compound in solution.
Section 1: Fundamental Stability Concerns
Q1: What are the primary factors that can degrade this compound in an aqueous solution?
The stability of this compound, like many amino acids, is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Forced degradation studies, which intentionally stress the molecule under harsh conditions, are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[1][3][4]
-
Hydrolysis: The molecule can undergo hydrolysis, especially at pH extremes (acidic or basic conditions).[3]
-
Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, such as cyclization or decarboxylation.[5][6]
-
Photodegradation: Exposure to UV or near-UV light can induce degradation, particularly in the presence of photosensitizers or metal impurities like iron.[7][8][9]
-
Oxidation: The presence of oxidizing agents, or even dissolved oxygen, can lead to oxidative degradation pathways.[2][10]
Q2: I need to prepare a stock solution. What are the recommended storage conditions and expected shelf-life?
For optimal stability, stock solutions of this compound should be prepared in a suitable buffer, protected from light, and stored at low temperatures.
-
Solvent/Buffer: Use a buffer system within a neutral to slightly acidic pH range (e.g., pH 4-7). Studies on the related compound γ-aminobutyric acid (GABA) have shown it to be relatively stable in this pH range.[11][12][13]
-
Temperature: Store solutions at 2-8°C for short-term use (days to weeks) and frozen at -20°C or below for long-term storage (months).
-
Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]
-
Atmosphere: For sensitive applications, purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.
While a precise shelf-life must be determined empirically for your specific concentration and formulation, following these guidelines will maximize the solution's viability.
Section 2: Troubleshooting Specific Degradation Issues
Q3: My solution was left at an acidic (or basic) pH for several hours. Is it still usable?
Extreme pH conditions are a significant risk. Like other amino acids, this compound is susceptible to acid- and base-catalyzed hydrolysis.[3] The primary concern is the potential for deamination (loss of the amino group) or other structural rearrangements.
Troubleshooting Steps:
-
Neutralize: Carefully adjust the pH back to a neutral range if compatible with your experiment.
-
Analyze: Before use, analyze an aliquot of the solution using a qualified analytical method, such as HPLC. Compare the chromatogram to that of a freshly prepared, unstressed standard.
-
Look for Degradants: The appearance of new peaks or a decrease in the area of the main peak indicates degradation. If significant degradation (e.g., >5-10%) has occurred, the solution should be discarded.[3]
Q4: I accidentally left my solution on the benchtop at room temperature overnight. What is the likely impact?
While short-term exposure to ambient temperature may not cause extensive degradation, the primary risk is thermal decomposition. For some related aminomethyl dicarboxylic acids, heating can lead to an intramolecular cyclization reaction to form a lactam, with the loss of a water molecule.[5]
Troubleshooting Steps:
-
Cool Down: Immediately return the solution to the recommended storage temperature (2-8°C).
-
Visual Inspection: Check for any changes in color or the appearance of precipitate.
-
Analytical Verification: As with pH stress, the most reliable approach is to analyze the sample by HPLC. Pay close attention to the potential emergence of new, likely less polar, peaks that could correspond to a lactam degradant.
Q5: My experiment requires working under bright laboratory lights. Should I be concerned about photodegradation?
Yes, photodegradation is a valid concern. The mechanism often involves photosensitized reactions where other molecules in the solution absorb light and transfer energy to the amino acid, or the formation of highly reactive species like the carbon dioxide radical anion (•CO2-), especially if trace metal impurities like Fe(III) are present.[7][9]
Troubleshooting & Prevention:
-
Minimize Exposure: Use amber glassware or foil-wrapped containers during your experiment.
-
Work Efficiently: Reduce the time the solution is exposed to direct, intense light.
-
Purity: Use high-purity solvents and reagents to minimize potential photosensitizers and metal contaminants.
-
Post-Experiment Check: If results are anomalous, consider photodegradation as a potential cause. Analyzing pre- and post-experiment aliquots can confirm if light exposure caused a change in the compound's purity profile.
Q6: My chromatogram shows several unexpected peaks after performing a forced oxidation study with H₂O₂. What could they be?
Oxidative stress can initiate several degradation pathways. For amino acids, this can involve reactions at the amino group or the aliphatic chain. In a study on a peptide boronic acid, hydrogen peroxide was shown to cleave the boronic acid group, leading to an alcohol.[10] While this compound does not have a boronic acid group, the principle of oxidative cleavage and transformation is relevant.
Potential Degradation Products:
-
Deamination Products: Oxidation can lead to the loss of the amino group, potentially forming a keto acid (2-oxo-butanoic acid) or a hydroxy acid.
-
Decarboxylation Products: Loss of the carboxyl group as CO₂.
-
Chain Cleavage Products: Smaller molecules resulting from the fragmentation of the butanoic acid backbone.
Troubleshooting Steps:
-
Mass Spectrometry (MS): The most effective tool for identifying unknown peaks is LC-MS. The mass-to-charge ratio of the degradant peaks can provide direct evidence for their molecular formulas.
-
Pathway Analysis: Use the identified masses to propose logical degradation pathways (e.g., a mass loss of 17 Da suggests deamination; a loss of 44 Da suggests decarboxylation). This helps build a comprehensive understanding of the molecule's stability.
Data Summary & Key Stability Parameters
The following table summarizes the key stress factors and their potential impact on this compound, providing a quick reference for experimental design.
| Stress Condition | Parameter | Potential Degradation Pathway(s) | Primary Prevention Method |
| Hydrolytic | pH < 3 or pH > 9 | Deamination, other hydrolytic cleavage | Buffer solution to pH 4-7 |
| Thermal | Temperature > 40°C | Intramolecular cyclization (Lactam formation), Decarboxylation | Store at 2-8°C or frozen (-20°C) |
| Photolytic | UV/Visible Light | Photosensitized oxidation, radical formation | Use amber vials or protect from light |
| Oxidative | H₂O₂, O₂, Metal Ions | Deamination, Decarboxylation, Chain Cleavage | Use high-purity solvents, purge with inert gas |
Experimental Workflows & Protocols
Visualizing Degradation Pathways and Experimental Design
The following diagrams illustrate the potential degradation routes and a standard workflow for assessing stability.
Caption: Potential degradation pathways for this compound.
Caption: Standard workflow for a forced degradation study.
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol outlines a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Objective: To establish a reverse-phase HPLC method that can resolve the parent compound from degradants generated during forced degradation studies.
Rationale: Because this compound lacks a strong chromophore, derivatization is often required for UV detection. Derivatization with reagents like o-phthalaldehyde (OPA) is a common and effective strategy for amino acids.[11]
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (ACN) and water
-
Sodium borate buffer (0.1 M, pH 9.5)
-
o-Phthalaldehyde (OPA) reagent
-
2-Mercaptoethanol (2-MCE)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence or UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 7.2)
-
Mobile Phase B: Acetonitrile/Methanol/Sodium Acetate buffer (e.g., 44:10:46 v/v/v)
-
Rationale: A buffered mobile phase is critical for reproducible chromatography of ionizable compounds. The gradient allows for the elution of both polar (parent) and potentially less polar (degradant) species.
-
-
Derivatization Reagent Preparation:
-
Dissolve 50 mg of OPA in 10 mL of methanol. Add 100 µL of 2-MCE. This reagent should be prepared fresh daily.
-
Rationale: OPA reacts with the primary amine of the amino acid in the presence of a thiol (2-MCE) to form a highly fluorescent and UV-active isoindole derivative.
-
-
Sample Derivatization:
-
To 100 µL of your sample (or standard), add 800 µL of borate buffer and 100 µL of the OPA/2-MCE reagent.
-
Mix and allow the reaction to proceed for exactly 2 minutes at room temperature, protected from light.
-
Immediately inject the derivatized sample onto the HPLC.
-
Rationale: The reaction is rapid and the derivative can be unstable, so precise timing is crucial for reproducibility.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (e.g., 335 nm)
-
Gradient:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 20% B and equilibrate
-
-
Rationale: A gradient elution is necessary to ensure that any degradation products, which may have significantly different polarities, are separated from the parent peak and eluted from the column.
-
-
Method Validation:
-
Analyze samples from forced degradation studies (acid, base, heat, light, oxidation).
-
The method is considered "stability-indicating" if the degradation products are resolved from the parent peak and from each other, and if the total peak area remains balanced (mass balance).
-
Protocol 2: Conducting a Forced Degradation Study
This protocol provides a standardized framework for stressing this compound to investigate its degradation pathways, as recommended by ICH guidelines.[1][4]
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Calibrated oven, photostability chamber
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in high-purity water.
-
Set up Stress Conditions in clear and amber vials as appropriate:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store 2 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Controls: Prepare corresponding control samples (e.g., compound in water stored at 2-8°C, protected from light; blanks of acid/base/H₂O₂ without the compound).
-
-
Sample Analysis:
-
At designated time points (e.g., 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, controls, and an unstressed standard using the developed stability-indicating HPLC method (Protocol 1).
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the parent peak area in the stressed sample to the unstressed standard.
-
Aim for 5-20% degradation to ensure that secondary degradation is minimal.[3] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
-
Document the retention times and peak areas of all new peaks formed under each condition.
-
References
- Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Environmental Science and Technology.
- Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives.
- Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion
-
PHOTOLYSIS AND PHOTO‐OXIDATION OF AMINO ACIDS AND PEPTIDES—VII. PHOTODEGRADATION AND RADIOLYSIS OF SOME S‐ALKYLCYSTEINES. ResearchGate. [Link]
-
Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. PMC - NIH. [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Effect of pH (from 2.2 to 10.8) on γ-Amino Butyric Acid (GABA) Concentration of Monascus-Fermented Rice (MFR). ResearchGate. [Link]
-
Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. [Link]
-
Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. Ghent University Academic Bibliography. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. [Link]
-
Thermal properties of 2-(aminomethyl)dicarboxylic acids. ResearchGate. [Link]
-
Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Investigating the effect of pH, different concentrations of glutamate acid and salt on production in low-fat probiotic cheese. NIH. [Link]
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Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway. ResearchGate. [Link]
-
Butanoic acid, 2-amino-, (S)-. NIST WebBook. [Link]
-
Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. [Link]
-
Hydrothermal Degradation of Amino Acids. PMC - NIH. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. [Link]
-
Threonine and 2-Oxobutanoate Degradation Pathway. PubChem. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
-
Methyl 2-aminobutanoate, (2S)-. PubChem. [Link]
-
(2S)-2-amino(114C)butanoic acid. PubChem. [Link]
-
Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. ResearchGate. [Link]
-
Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. [Link]
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for (2S)-2-(aminomethyl)butanoic Acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for the purification of crude (2S)-2-(aminomethyl)butanoic Acid, a key chiral building block. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of isolating this compound to high purity. In the following sections, we address common issues encountered during purification with practical, field-proven solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Crystallization & General Purification
Question 1: My initial crystallization of this compound resulted in low purity (<98%). What is the most straightforward next step?
Answer: Low purity after a single crystallization is a common issue, typically due to a high concentration of impurities that co-precipitate or are trapped in the crystal lattice. The most direct approach is recrystallization . This process relies on the principle that the solubility of the desired compound and its impurities will differ in a given solvent system. By re-dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound should crystallize out in a purer form, leaving a higher concentration of impurities in the mother liquor.
It is crucial to understand the trade-off between purity and yield. Each successive recrystallization will improve purity but at the cost of some product loss. A typical protocol involves re-dissolving the material in water and inducing precipitation with a miscible anti-solvent like acetone.[1] For a systematic approach, consider a multi-step recrystallization and monitor purity and yield at each stage.
Question 2: I'm observing oiling out instead of crystal formation. What causes this and how can I resolve it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a result of one or more of the following factors:
-
High Impurity Levels: Certain impurities can act as eutectic contaminants, depressing the melting point of the mixture below the temperature of crystallization.
-
Supersaturation Overreach: The solution is too concentrated, or the temperature is dropped too rapidly, causing the compound to crash out of solution as a supercooled liquid.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing the ordered arrangement required for crystal lattice formation.
Troubleshooting Steps:
-
Reduce Concentration: Dilute the solution with more of the primary solvent before cooling.
-
Slow Cooling: Employ a gradual cooling ramp. Allow the solution to cool to room temperature slowly before moving it to a colder environment (e.g., an ice bath).
-
Solvent System Modification: Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with your primary solvent). Add the anti-solvent dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then allow it to cool slowly. A water/acetone system is often effective for amino acids.[1]
-
Seeding: Introduce a few seed crystals of pure this compound to the supersaturated solution to provide a template for crystal growth.
-
Trituration: If an oil persists, decant the solvent, and add a poor solvent. Vigorously stir or sonicate the oil. This mechanical agitation can often induce crystallization.
Question 3: My final product is discolored. How can I remove color impurities?
Answer: Discoloration is typically caused by highly conjugated organic impurities or trace metal contaminants. A standard and effective method for removing such impurities is treatment with activated carbon .
Protocol: Activated Carbon Treatment
-
Dissolve the crude this compound in a suitable solvent (e.g., deionized water) at an elevated temperature.[2]
-
Add a small amount of activated carbon (typically 1-3% w/w relative to your compound).[2]
-
Stir the hot mixture for 15-30 minutes. Avoid boiling, as this can cause bumping.
-
Perform a hot filtration through a pad of celite or a fine filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Proceed with the crystallization of the decolorized filtrate as planned.
Category 2: Chiral Purity & Enantiomeric Resolution
Question 4: My primary impurity is the undesired (R)-enantiomer. How can I effectively remove it to achieve high enantiomeric excess (e.e.)?
Answer: Purifying a specific enantiomer from a racemic or enantioenriched mixture is a central challenge in chiral synthesis. Since enantiomers have identical physical properties (solubility, boiling point), standard crystallization is ineffective.[3] The most robust and widely used industrial method is chiral resolution via diastereomeric salt formation .[4][5]
This strategy involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a "resolving agent." Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization.[3][5]
The general workflow is as follows:
-
Salt Formation: React the racemic (or enantioenriched) this compound with a chiral acid (resolving agent) in a suitable solvent. This forms a mixture of two diastereomeric salts: [(2S)-acid salt • (S)-resolving agent] and [(2R)-acid salt • (S)-resolving agent].
-
Fractional Crystallization: Exploit the solubility difference between the two diastereomeric salts. One salt will be less soluble and will preferentially crystallize from the solution.
-
Separation: Isolate the crystallized salt via filtration.
-
Liberation: Treat the purified diastereomeric salt with a base to neutralize the resolving agent and liberate the desired, now enantiomerically pure, this compound.
Commonly used resolving agents for amines include chiral carboxylic acids like L-(+)-tartaric acid or (R)-(-)-mandelic acid.[4]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Question 5: Are there alternatives to classical resolution? My diastereomeric salts are not separating well.
Answer: Yes, when classical resolution is challenging, other powerful techniques can be employed. The primary alternatives are Enzymatic Kinetic Resolution and Chiral Chromatography .
| Technique | Principle | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | An enzyme (e.g., an acylase) selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. The reacted and unreacted forms can then be easily separated.[4][6] | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield is 50% (unless the undesired enantiomer is racemized in situ), requires screening for a suitable enzyme. |
| Chiral Chromatography (HPLC/SFC) | The crude mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[][8] | Direct separation method, applicable to analytical and preparative scales, highly predictable scale-up.[8] | Higher cost for columns and solvents, lower throughput for large-scale purification compared to crystallization. |
Decision Logic:
-
For large-scale industrial production , optimizing diastereomeric salt crystallization is often the most cost-effective route.
-
For high-value products or when crystallization fails, preparative chiral HPLC is an excellent, albeit more expensive, alternative.[8]
-
Enzymatic resolution is a sophisticated "green chemistry" approach that can be highly effective if a suitable enzyme is identified.[6]
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
- CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid - Google Patents.
-
Protein purification troubleshooting guide - Dutscher. Available at: [Link]
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available at: [Link]
-
[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. Available at: [Link]
-
Protein purification troubleshooting guide. Available at: [Link]
-
Shiraiwa, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Amino Acids, 33(1), 165-170. Available at: [Link]
-
Resolution (Separation) of Enantiomers - Chemistry Steps. Available at: [Link]
-
Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF - ResearchGate. Available at: [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
- WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents.
- CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents.
-
Butanoic acid, 2-amino-, (S)- - NIST WebBook. Available at: [Link]
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- 2. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Identifying and removing impurities from (2S)-2-(aminomethyl)butanoic Acid synthesis
Welcome to the technical support guide for the synthesis of (2S)-2-(aminomethyl)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities during the synthesis of this critical chiral building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Impurity Landscape
The purity of this compound, particularly its enantiomeric purity, is paramount for its application in pharmaceuticals and asymmetric synthesis. Impurities can arise from various sources, including starting materials, side reactions, incomplete conversions, and degradation.[1][][3][4] A proactive understanding of potential impurities is the first step toward effective control.
Diagram: Origins of Impurities in a Synthetic Pathway
Caption: Origins of Impurities in a Synthetic Pathway.
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Potential Source / Causality | Recommended Primary Analytical Method |
| Enantiomeric Impurity | (R)-2-(aminomethyl)butanoic acid | Incomplete resolution of a racemic mixture or non-stereospecific synthesis.[5][6] |
| Diastereomeric Impurities | If a chiral reagent is used in the synthesis, it can react with both enantiomers of an intermediate to form diastereomers. | HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Process-Related Impurities | Unreacted starting materials, intermediates, or byproducts from side reactions.[1][3] | HPLC, Gas Chromatography (GC), NMR, Mass Spectrometry (MS) |
| Reagent-Related Impurities | Residual catalysts, protecting groups, or coupling agents. | Varies by reagent (e.g., GC for volatile reagents, Inductively Coupled Plasma (ICP)-MS for metal catalysts). |
| Degradation Products | Formed by exposure of the final product to heat, light, or non-optimal pH conditions during workup or storage.[4] | HPLC, LC-MS |
| Residual Solvents | Solvents used during the reaction or purification steps that are not completely removed.[4] | GC with Headspace analysis |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification workflow in a practical question-and-answer format.
Q1: My chiral HPLC analysis shows a significant peak corresponding to the unwanted (R)-enantiomer. How do I confirm its identity and remove it effectively?
A1: Senior Application Scientist Insights
This is the most common and critical purity issue. The presence of the (R)-enantiomer indicates an incomplete or failed chiral resolution. The most robust method for removing the unwanted enantiomer is through classical resolution by forming diastereomeric salts, which leverages the different physical properties (like solubility) of diastereomers.[5][6][7]
Workflow: Identification and Removal of (R)-enantiomer
Diagram: Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Step-by-Step Protocol: Classical Resolution
-
Salt Formation: In a suitable flask, dissolve your racemic mixture (1.0 equivalent) in a minimal amount of a suitable solvent system, such as methanol or a methanol/water mixture, with heating.[7]
-
Add Resolving Agent: In a separate vessel, dissolve an equimolar amount (approx. 0.5 equivalents, as tartaric acid is diprotic) of a chiral resolving agent, like L-(+)-tartaric acid, in the same solvent. Add this solution to the amino acid solution.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. You may then place it in an ice bath to maximize the crystallization of the less soluble diastereomeric salt. The (S)-amino acid-(L)-tartaric acid salt is often the one that crystallizes preferentially.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor, which is now enriched with the (R)-enantiomer's salt.
-
Liberation of Free Amino Acid: Dissolve the collected crystals in water. Adjust the pH to be basic (pH 9-10) using a base like sodium hydroxide to neutralize the tartaric acid and liberate the free (S)-amino acid.
-
Final Purification: The free amino acid may precipitate or can be isolated by standard methods such as ion-exchange chromatography or crystallization from a suitable solvent like an ethanol/water mixture.
-
Validation: Dry the final product and re-analyze its enantiomeric purity using the same chiral HPLC method to confirm the successful removal of the (R)-enantiomer.
Q2: My NMR and HPLC results show the presence of unreacted starting materials. What is the most efficient way to remove them?
A2: Senior Application Scientist Insights
The presence of starting materials points to an incomplete reaction. While optimizing reaction conditions (time, temperature, stoichiometry) is the best long-term solution, effective purification methods are essential for the current batch. The choice between recrystallization and chromatography depends on the scale of your synthesis and the physical properties of the impurities.
Protocol 1: Purification by Recrystallization
This technique is ideal for larger scales and works best when the starting materials are significantly more or less soluble than the desired product in a chosen solvent.
-
Solvent Selection: The key is to find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the starting material remains soluble at cool temperatures. Common choices for amino acids include water, ethanol, or mixtures thereof.
-
Procedure: a. Dissolve the crude material in a minimum amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to form pure crystals. d. Cool further in an ice bath to maximize yield. e. Filter the purified crystals and wash with a small volume of the cold solvent. f. Dry the product under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Chromatography is highly effective for small-to-medium scales and for separating compounds with different polarities. Since amino acids are highly polar, Reverse-Phase or Ion-Exchange chromatography is often more suitable than normal-phase silica gel.
Table 2: Example Parameters for Flash Chromatography
| Chromatography Type | Stationary Phase | Typical Mobile Phase System | Elution Order |
| Reverse-Phase (C18) | C18-functionalized silica | A gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile or Methanol. | Less polar impurities elute first, followed by the highly polar amino acid. |
| Ion-Exchange | Strong Cation Exchange (SCX) Resin | 1. Load column in a low pH buffer. 2. Wash with organic solvent to remove non-basic impurities. 3. Elute product with a basic solution (e.g., NH4OH in Methanol). | Neutral/acidic impurities are washed away; the basic amino acid is retained and then eluted. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the most critical factor in controlling enantiomeric purity?
-
A: The resolution step is the most critical. Whether you are using classical resolution with diastereomeric salts, enzymatic resolution, or chiral chromatography, the conditions of this step will dictate the final enantiomeric excess (e.e.) of your product.[7][8] It is crucial to prevent any racemization, which can be caused by harsh pH or high temperatures in subsequent steps.
-
-
Q: Which analytical techniques are absolutely essential for quality control?
-
A: A combination of techniques is necessary for comprehensive quality control.[3]
-
Chiral HPLC: Non-negotiable for determining enantiomeric purity.
-
NMR (¹H and ¹³C): Essential for confirming the chemical structure and identifying any major organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.
-
GC-Headspace: The standard for quantifying residual solvents.
-
-
-
Q: How can I minimize the formation of process-related impurities from the start?
-
A: High-purity starting materials are fundamental.[] Beyond that, carefully control reaction parameters: use an inert atmosphere if reactions are air-sensitive, maintain the optimal temperature to avoid side reactions, and monitor the reaction to ensure it goes to completion.
-
-
Q: What are the best practices for storing this compound?
-
A: Like many amino acids, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Exposure to moisture and high temperatures should be avoided.
-
References
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. (2022-01-09). National Center for Biotechnology Information. [Link]
-
Levetiracetam EP Impurities & USP Related Compounds - SynThink Research Chemicals. SynThink Research Chemicals. [Link]
-
Levetiracetam Impurities and Related Compound - Veeprho. Veeprho. [Link]
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.
-
Levetiracetam-impurities | Pharmaffiliates. Pharmaffiliates. [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022-01-10). MDPI. [Link]
- CN114213306A - Preparation method of brivaracetam acid impurity - Google Patents.
- CN111196777A - Synthetic preparation of brivaracetam - Google Patents.
-
Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed. (2007-05-07). National Center for Biotechnology Information. [Link]
- CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid - Google Patents.
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF - ResearchGate. (2025-08-06). ResearchGate. [Link]
-
Resolution (Separation) of Enantiomers - Chemistry Steps. Chemistry Steps. [Link]
-
Chiral resolution - Wikipedia. Wikipedia. [Link]
-
21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2 - accessdata.fda.gov. (1989-02-16). U.S. Food and Drug Administration. [Link]
- WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents.
-
butanoic acid and its Impurities - Pharmaffiliates. Pharmaffiliates. [Link]
Sources
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- 3. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Aminomethylation of Carboxylic Acids
Welcome to the technical support center for the aminomethylation of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these crucial C-C bond-forming reactions. The aminomethylation of carboxylic acids, often a variant of the Mannich reaction, is a powerful tool for synthesizing β-amino acids and other valuable molecules.[1][2] However, its success is highly dependent on carefully controlled reaction conditions.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the aminomethylation of a carboxylic acid?
The reaction is a type of Mannich reaction.[1][2] It typically involves three components: a carboxylic acid, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2] The process begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde.[1] The carboxylic acid is then deprotonated to form an enolate, which acts as a nucleophile. This enolate attacks the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino carbonyl compound.[1]
Q2: What are the critical reagents and their roles in this reaction?
The key players in this reaction are the carboxylic acid (the nucleophile precursor), the aldehyde (often formaldehyde, which provides the methylene bridge), and the amine (which forms the iminium ion). The choice of these reagents, along with the solvent and any catalyst, is crucial for the reaction's success. Sometimes, pre-formed reagents like Eschenmoser's salt can be used as a potent aminomethylating agent, providing a ready source of the dimethylaminomethylene cation.[3][4][5][6]
Q3: How do I choose the appropriate starting materials and conditions?
Selecting the right conditions depends heavily on the specific substrates. For instance, aprotic polar solvents like DMF or THF are common choices. Temperature is another critical parameter that needs to be optimized; too low, and the reaction may not proceed, while too high can lead to decomposition.[7] Both Brønsted and Lewis acids can be used to catalyze the reaction.[7][8] It is often necessary to screen different catalysts, solvents, and temperatures to find the optimal conditions for a particular set of reactants.[7]
Troubleshooting Guide
Category 1: Low or No Product Yield
Q4: My reaction is not progressing, or the yield is very low. What are the likely causes and how can I fix this?
Several factors can lead to low or no product yield. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid needs to be converted to its enolate form to act as a nucleophile. If this activation is inefficient, the reaction will stall.[9]
-
Solution: Ensure you are using an appropriate base or catalyst to facilitate enolate formation. The choice of solvent can also play a role here; a solvent that effectively solvates the counter-ion can promote the reaction.
-
-
Issues with the Iminium Ion Formation: The reaction between the amine and formaldehyde to form the iminium ion is an equilibrium process. The presence of excess water can shift this equilibrium back towards the starting materials.[10]
-
Suboptimal Reaction Conditions: The temperature, solvent, and concentration of reactants can all significantly impact the reaction rate and final yield.[7]
-
Solution: A systematic screening of these parameters is highly recommended. Create a design of experiments (DoE) to test different temperatures, solvents (e.g., DMF, THF, acetonitrile), and concentrations to identify the optimal conditions for your specific substrates.
-
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated due to impurities or improper handling.
-
Solution: Use a fresh batch of catalyst and ensure it is handled under the appropriate conditions (e.g., under an inert atmosphere if it is air-sensitive).[7]
-
-
Product Loss During Workup: The desired product might be lost during the extraction and purification steps. For example, it could be partially soluble in the aqueous layer.[7]
Category 2: Side Product Formation
Q5: I'm observing significant formation of side products. What are the common side reactions and how can I minimize them?
Side reactions are a common challenge in aminomethylation. Here are some of the most frequent culprits and how to address them:
-
Amide Formation: A direct reaction between the carboxylic acid and the amine can lead to the formation of an amide, which is often an undesired byproduct.[12][13][14][15]
-
Solution: This side reaction is more likely at higher temperatures. Running the reaction at a lower temperature can help minimize amide formation. Additionally, using a coupling reagent like DCC is a strategy specifically for forming amides, so avoiding such reagents is key if the aminomethylated product is desired.[13][14][15]
-
-
Self-Condensation of the Carboxylic Acid: Under certain conditions, the carboxylic acid can undergo self-condensation.
-
Solution: This can often be suppressed by controlling the stoichiometry of the reactants and ensuring the iminium ion is formed efficiently to compete with the self-condensation pathway.
-
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of activated intermediates, preventing the desired reaction from occurring.[9]
| Common Side Product | Likely Cause | Recommended Solution |
| Amide | Direct reaction of carboxylic acid and amine | Lower reaction temperature, control stoichiometry |
| Self-Condensation Product | High temperature, incorrect stoichiometry | Optimize reaction temperature and reactant ratios |
| Hydrolyzed Intermediates | Presence of water in the reaction mixture | Use anhydrous solvents and reagents |
Category 3: Work-up and Purification Challenges
Q6: My product is difficult to isolate and purify. What are some effective strategies?
Purification can be challenging due to the properties of the aminomethylated product. Here are some tips:
-
Acid-Base Extraction: Since your product contains both a carboxylic acid and an amine group, you can use its amphoteric nature to your advantage. By carefully adjusting the pH of the aqueous phase, you can selectively extract your product away from neutral impurities.[11]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[16][17] Screening different solvent systems is key to finding conditions that yield high-purity crystals.
-
Chromatography: Column chromatography is a powerful tool for purification. However, the polar nature of your product may require the use of polar mobile phases and specialized stationary phases (e.g., silica gel treated with a base like triethylamine to prevent streaking).
-
Ion Exchange Resins: For particularly challenging separations, ion exchange chromatography can be an excellent option to isolate your product based on its charge.[11]
Experimental Protocols
General Protocol for Aminomethylation of a Carboxylic Acid
This is a general guideline; specific conditions will need to be optimized for your substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and an anhydrous solvent (e.g., DMF or THF).
-
Reagent Addition: Add the secondary amine (1.1 equivalents) to the solution.
-
Formaldehyde Addition: Slowly add paraformaldehyde (1.2 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by adding water. Perform an acid-base extraction to isolate the product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield aminomethylation reactions.
Simplified Reaction Mechanism
Caption: Simplified mechanism of the aminomethylation of a carboxylic acid.
References
- US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google P
-
The Redox-Mannich Reaction | Organic Letters - ACS Publications. (URL: [Link])
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
-
Eschenmoser's_salt - Bionity. (URL: [Link])
-
Eschenmoser's salt - Wikipedia. (URL: [Link])
-
Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Eschenmoser's salt | Request PDF - ResearchGate. (URL: [Link])
-
389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides - YouTube. (URL: [Link])
-
21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (URL: [Link])
-
Selective ammonolysis of carboxylic acid derivatives by Hsi-Hsin Lin - Iowa State University. (URL: [Link])
-
Conditions optimization of the mannich reaction under different conditions - ResearchGate. (URL: [Link])
-
Eschenmoser's salt enabled initial success. Reactions were run on... - ResearchGate. (URL: [Link])
-
Optimization of the Mannich/Acylation/Wittig reaction conditions a - ResearchGate. (URL: [Link])
-
Carboxylic acid reactions overview (article) - Khan Academy. (URL: [Link])
-
[PDF] PROCESS FOR THE PURIFICATION OF TRANS-4-AMINOMETHYL-CYCLOHEXANE CARBOXYLIC ACID | Semantic Scholar. (URL: [Link])
-
Derivatives of Carboxylic Acids - MSU chemistry. (URL: [Link])
-
Mannich reaction - Wikipedia. (URL: [Link])
-
Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives | Organic Letters - ACS Publications. (URL: [Link])
-
Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC - NIH. (URL: [Link])
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. (URL: [Link])
-
How can I purify carboxylic acid? - ResearchGate. (URL: [Link])
-
Formal Reductive Amination of Carboxylic Acids via Iron-Catalyzed Photoredox Decarboxylative α-Aminomethylation | Organic Letters - ACS Publications. (URL: [Link])
-
Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. (URL: [Link])
-
20.1: Reactions of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
A practical catalytic reductive amination of carboxylic acids - PMC - NIH. (URL: [Link])
-
Reductive amination of amines with formaldehyde ? | ResearchGate. (URL: [Link])
-
[(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain - PubMed. (URL: [Link])
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschenmoser's_salt [bionity.com]
- 4. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 14. Khan Academy [khanacademy.org]
- 15. jackwestin.com [jackwestin.com]
- 16. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 17. [PDF] PROCESS FOR THE PURIFICATION OF TRANS-4-AMINOMETHYL-CYCLOHEXANE CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enantiomeric Purity Analysis of (2S)-2-(aminomethyl)butanoic Acid
Welcome to the dedicated support center for the enantiomeric purity analysis of (2S)-2-(aminomethyl)butanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical development. This guide is structured to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for quantifying enantiomeric excess (% ee).
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and methodology for analyzing the enantiomeric purity of this compound.
Q1: What are the primary analytical challenges for determining the enantiomeric purity of this compound?
A1: The primary challenges stem from the molecule's structure. This compound is a small, polar zwitterion at neutral pH and lacks a strong chromophore. This makes direct analysis by standard reversed-phase HPLC with UV detection difficult. Furthermore, its enantiomers have identical physical and chemical properties in an achiral environment, necessitating a chiral selector for separation. Therefore, the main hurdles are achieving sufficient enantiomeric resolution and sensitive detection.
Q2: Which analytical techniques are most suitable for this analysis?
A2: The most common and effective techniques are chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Chiral HPLC: This is often the preferred method. It can be performed via two main approaches:
-
Direct Separation: Using a chiral stationary phase (CSP) that can directly resolve the enantiomers.
-
Indirect Separation: Involves pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).
-
-
Chiral GC: This method requires derivatization to make the amino acid volatile. The derivatized enantiomers are then separated on a chiral GC column. This often provides very high resolution but involves more extensive sample preparation.
Q3: How do I choose between a direct (chiral column) and an indirect (derivatization) HPLC method?
A3: The choice depends on several factors, including available equipment, sample matrix complexity, required sensitivity, and throughput needs.
| Factor | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Simplicity | Simpler sample preparation (no derivatization). | More complex; requires a robust and complete derivatization reaction. |
| Risk | Risk of poor resolution if the CSP is not well-suited for the analyte. | Risk of racemization during derivatization or kinetic resolution, leading to inaccurate % ee. |
| Resolution | Resolution is dependent on the specific chiral selector-analyte interaction. | Can achieve very high resolution as diastereomers have different physical properties. |
| Detection | May require a derivatization step for UV detection if the analyte lacks a chromophore. | The derivatizing agent often introduces a strong chromophore (e.g., dansyl or FMOC group), enhancing sensitivity. |
| Cost | Chiral columns are generally more expensive than standard achiral columns. | Reagent costs and method development time can be significant. |
Q4: What are some common chiral derivatizing agents (CDAs) for amino acids like this?
A4: Several effective CDAs are available. A good CDA should react quickly and completely with both enantiomers without causing racemization. Common choices include:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA): Reacts with the primary amine to form stable diastereomers with a strong UV chromophore.
-
o-Phthaldialdehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent isoindole derivatives, offering excellent sensitivity.
-
Fmoc-L-proline chloride: Another effective agent for creating diastereomers suitable for HPLC separation.
Part 2: Troubleshooting Guide for Chiral HPLC Analysis
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak is observed instead of two distinct peaks for the enantiomers.
-
The two enantiomeric peaks are heavily overlapped (Resolution < 1.5).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | Solution: The interaction between your analyte and the CSP is critical. Not all CSPs work for all molecules. Consult column selection guides from manufacturers (e.g., Daicel, Phenomenex) for amino acid separations. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. |
| Inappropriate Mobile Phase | Solution: Chiral recognition is highly sensitive to the mobile phase composition. Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of hexane/isopropanol/ethanol. For reversed-phase, adjust the buffer pH and organic modifier concentration. Small changes can have a large impact on resolution. |
| Sub-optimal Temperature | Solution: Temperature affects the thermodynamics of chiral recognition. Lowering the column temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. Try running the analysis at 15°C or 20°C. |
| Derivatization Failure (Indirect Method) | Solution: If using an indirect method, ensure the derivatization reaction went to completion. Analyze the reaction mixture for unreacted starting material. Optimize the reaction time, temperature, and stoichiometry. Ensure the derivatizing agent itself is of high enantiomeric purity. |
Diagram: Chiral Analysis Workflow Decision
Caption: Decision workflow for selecting a chiral analysis method.
Issue 2: Peak Tailing or Broadening
Symptoms:
-
Peaks are not symmetrical (asymmetry factor > 1.2).
-
Peaks are wider than expected, leading to poor resolution and sensitivity.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Solution: The primary amine group can interact with residual silanols on silica-based columns, causing tailing. Add a competitor amine to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to block these active sites. |
| Column Overload | Solution: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample. A linear response to concentration changes should be confirmed during method validation. |
| Mismatched Sample Solvent | Solution: The sample solvent should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion. If possible, dissolve the sample in the mobile phase. |
| Column Degradation | Solution: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent (as recommended by the manufacturer) or replace the column if performance does not improve. |
Issue 3: Inaccurate Quantification of the Minor Enantiomer
Symptoms:
-
The measured enantiomeric excess (% ee) is inconsistent across runs.
-
The area of the minor enantiomer peak is below the reliable limit of quantification (LOQ).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Racemization During Sample Prep | Solution: This is a major risk with indirect methods. The derivatization reaction conditions (pH, temperature, time) may be too harsh. Try lowering the reaction temperature or shortening the time. The stability of the formed diastereomers should also be evaluated over time. |
| Poor Integration | Solution: A noisy baseline or significant peak tailing can make accurate integration of the minor peak very difficult. Address the baseline noise (see Issue 4) and peak shape issues first. Ensure the integration parameters are set correctly to drop the baseline at the true end of the peak. |
| Non-Linear Detector Response | Solution: If the minor enantiomer is at a very low concentration, it may fall outside the linear range of the detector. A calibration curve must be prepared that brackets the expected concentration of the minor enantiomer to ensure linearity and accuracy at low levels. |
Issue 4: Noisy or Drifting Baseline
Symptoms:
-
The baseline is not flat, showing random noise or a consistent upward or downward drift.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | Solution: Ensure mobile phase components are fully dissolved and the solution is homogenous. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging to prevent air bubbles from entering the detector. |
| Contaminated System | Solution: A dirty flow cell, guard column, or injector can cause baseline noise. Flush the entire system with a sequence of appropriate solvents (e.g., water, methanol, isopropanol) to remove contaminants. |
| Detector Lamp Failure | Solution: The detector lamp (e.g., deuterium lamp for a UV detector) has a finite lifetime. A failing lamp can cause significant baseline noise and drift. Check the lamp energy or hours of use and replace if necessary. |
Part 3: Experimental Protocol Example
This section provides a starting point protocol for an indirect HPLC method, which is often favored for its sensitivity.
Protocol: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
Objective: To determine the enantiomeric purity of this compound by forming diastereomers with Marfey's Reagent (FDAA) and separating them on a standard C18 column.
1. Reagent and Sample Preparation:
-
Sample Solution: Accurately weigh and dissolve the this compound sample in 100 mM sodium bicarbonate buffer (pH ~9.0) to a final concentration of 1 mg/mL.
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of FDAA in acetone (~10 mg in 1 mL). Prepare this solution fresh daily.
2. Derivatization Procedure:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 200 µL of the Marfey's Reagent solution.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 40°C for 1 hour.
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 50 µL of 2 M HCl. This stops the reaction and ensures the analyte is in a suitable form for reversed-phase HPLC.
-
Vortex again and centrifuge if any precipitate forms.
-
The supernatant is ready for injection.
Diagram: Derivatization and HPLC Analysis Workflow
Caption: Workflow for indirect chiral analysis using Marfey's reagent.
3. HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: 20% B to 70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340 nm (the absorbance maximum for the DNP chromophore from Marfey's Reagent).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Identify the two peaks corresponding to the L-Ala-D-AA and L-Ala-L-AA diastereomers. The L-L diastereomer typically elutes before the L-D diastereomer in reversed-phase HPLC. A racemate standard should be run to confirm peak identity.
-
Integrate the peak areas for both diastereomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
References
-
Title: Chiral separations by derivatization. Source: Journal of Chromatography B, 797(1-2), 1-2. URL: [Link]
-
Title: A simple and rapid HPLC method for the simultaneous determination of D- and L-amino acids in biological samples after derivatization with Marfey's reagent. Source: Biomedical Chromatography, 26(10), 1239-1245. URL: [Link]
-
Title: Determination of amino acid enantiomers in geological samples by high-performance liquid chromatography after derivatization with a chiral reagent. Source: Journal of Chromatography A, 1149(2), 269-276. URL: [Link]
Storage conditions to ensure stability of (2S)-2-(aminomethyl)butanoic Acid
Technical Support Center: (2S)-2-(Aminomethyl)butanoic Acid
A-Level-Summary of the Topic
This compound is a specific stereoisomer of an amino acid derivative. The stability and proper storage of this compound are critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, addressing potential issues related to its storage and handling. The core focus is on preventing degradation and ensuring the long-term stability of the compound for reliable use in research and development.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperature is typically 2-8°C. It is crucial to protect the compound from moisture and incompatible substances such as strong oxidizing agents.[1][2]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is important to handle the compound in accordance with good industrial hygiene and safety practices.[1] Use adequate ventilation and minimize dust generation.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Wash hands thoroughly after handling.[2]
Q3: Is this compound sensitive to light?
Q4: Can I store solutions of this compound? If so, what are the recommended conditions?
A4: Preparing fresh solutions is always recommended for the best results. If short-term storage of a solution is necessary, it should be stored at 2-8°C for no longer than 24-48 hours. For longer-term storage, aliquoting the solution into single-use vials and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. The choice of solvent can also impact stability; using a buffer at an appropriate pH may be necessary depending on the experimental application.
Q5: What are the signs of degradation I should look for?
A5: Visual signs of degradation in the solid compound can include discoloration (e.g., yellowing or browning), changes in texture (e.g., clumping or hardening), or the development of an unusual odor. For solutions, precipitation, color change, or a shift in pH can indicate degradation. If degradation is suspected, it is recommended to perform analytical testing (e.g., HPLC, NMR) to confirm the purity of the compound before use.
Troubleshooting Guide: Stability-Related Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent experimental results between batches. | Degradation of an older batch of the compound. | 1. Verify the storage conditions of the older batch. 2. Perform a purity analysis (e.g., HPLC) on both the old and new batches. 3. If degradation is confirmed, discard the old batch and use a fresh, properly stored batch. |
| Low or no biological activity in an assay. | The compound has degraded due to improper storage or handling. | 1. Review the storage and handling procedures for the compound. 2. Prepare a fresh solution from a new vial of the compound. 3. If the issue persists, consider the stability of the compound in the assay buffer and at the assay temperature. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a freshly prepared sample from a new batch to use as a reference. 2. If the unexpected peaks are absent in the fresh sample, this confirms degradation in the older sample. 3. Attempt to identify the degradation products to understand the degradation pathway. |
| Difficulty dissolving the solid compound. | The compound may have absorbed moisture and clumped together. | 1. Ensure the compound is stored in a desiccator or a controlled low-humidity environment. 2. If clumping has occurred, gently break up the solid with a spatula before weighing and dissolving. 3. Consider using sonication or gentle warming to aid dissolution, but be cautious as heat can accelerate degradation. |
Experimental Protocols
Protocol for Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as amino acids have low UV absorbance, derivatization may be necessary for higher sensitivity)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Visualizing Stability Concepts
Decision Tree for Troubleshooting Stability Issues
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
References
Sources
Validation & Comparative
A Comparative Analysis of (2S)- vs. (2R)-2-(Aminomethyl)butanoic Acid: A Guide for Researchers
In the landscape of neuropharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a detailed comparative analysis of the enantiomers of 2-(aminomethyl)butanoic acid: the (2S) and (2R) forms. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and established principles of stereopharmacology to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are key targets for a wide range of therapeutics, including anticonvulsants, anxiolytics, and sedatives.[1] Analogs of GABA, such as 2-(aminomethyl)butanoic acid, are designed to modulate the GABAergic system. The presence of a chiral center at the second carbon atom gives rise to two enantiomers, (2S) and (2R), which can exhibit markedly different pharmacological profiles. Understanding these differences is paramount for the rational design of stereochemically pure and effective therapeutics.
Stereoselective Synthesis and Chiral Integrity
Proposed Synthetic Approach: Asymmetric Synthesis from a Chiral Precursor
A plausible route involves the stereoselective synthesis starting from a chiral precursor, such as (S)- or (R)-2-aminobutanoic acid. This approach ensures the desired stereochemistry at the C2 position.
Protocol: Proposed Stereoselective Synthesis of (2S)-2-(Aminomethyl)butanoic Acid
-
Protection of the Amino Group: The amino group of (S)-2-aminobutanoic acid is first protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid moiety is then activated, for example, by conversion to an acid chloride or an activated ester.
-
Reduction to the Alcohol: The activated carboxyl group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
-
Conversion to a Leaving Group: The resulting hydroxyl group is converted into a good leaving group, for instance, by tosylation or mesylation.
-
Nucleophilic Substitution with Azide: The tosylated or mesylated intermediate undergoes nucleophilic substitution with sodium azide to introduce the azide group.
-
Reduction of the Azide: The azide is then reduced to the primary amine, for example, by catalytic hydrogenation.
-
Deprotection: Finally, the protecting group on the initial amino group is removed to yield this compound.
The same protocol, starting with (R)-2-aminobutanoic acid, would yield the (2R)-enantiomer.
Chiral Separation
For racemic mixtures, chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. The use of a chiral stationary phase (CSP), such as those based on polysaccharides or proteins, can effectively resolve the (2S) and (2R) forms.[2][3][4]
Comparative Physicochemical Properties
While experimentally determined data for both enantiomers are scarce, we can compile a table of known and predicted properties. The data for the closely related 2-aminobutanoic acid enantiomers provide a useful reference.
| Property | This compound | (2R)-2-(aminomethyl)butanoic acid | Reference |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | N/A |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol | [5] |
| Predicted pKa (Acidic) | ~2.6 | ~2.6 | [6] (for (2R)-2-aminobutanoic acid) |
| Predicted pKa (Basic) | ~9.5 | ~9.5 | [6] (for (2R)-2-aminobutanoic acid) |
| Predicted Water Solubility | High | High | [6] (for (2R)-2-aminobutanoic acid) |
| Specific Rotation (neat) | Not Reported | Not Reported | N/A |
Note: The pKa and solubility values are based on predictions for the closely related (2R)-2-aminobutanoic acid and are expected to be similar for the aminomethyl derivatives.
Comparative Pharmacological Analysis: Insights from Related Compounds
Direct comparative pharmacological data for the (2S) and (2R) enantiomers of 2-(aminomethyl)butanoic acid is not available in the current literature. However, studies on structurally similar GABA analogs provide strong evidence for stereoselective interactions with GABA receptors and differential anticonvulsant activity.
Interaction with GABA Receptors
The GABAergic system comprises ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[1] The stereochemistry of ligands plays a pivotal role in their binding affinity and functional activity at these receptors.
A study on the enantiomers of 4-amino-2-methylbutanoic acid, a close structural analog, revealed that the (S)-enantiomer acts as a full agonist at GABA-C receptors, while the (R)-enantiomer is a moderately potent antagonist at the same receptors. This opposing pharmacology at a specific GABA receptor subtype underscores the critical importance of stereochemistry.
Based on this, it is highly probable that (2S)- and (2R)-2-(aminomethyl)butanoic acid will also exhibit significant differences in their affinity and efficacy at various GABA receptor subtypes. It is plausible that one enantiomer may show higher affinity or act as an agonist, while the other could be a weaker agonist, a partial agonist, or even an antagonist.
Figure 1. Hypothetical differential interaction of (2S)- and (2R)-2-(aminomethyl)butanoic acid with GABA receptor subtypes.
Anticonvulsant Activity
Many GABA analogs exhibit anticonvulsant properties.[7] Studies on other chiral anticonvulsants have demonstrated that the therapeutic activity often resides primarily in one enantiomer, while the other may be less active or contribute more to side effects.[5] For a class of functionalized amino acid anticonvulsants, it has been observed that the D-configuration (which can be related to the R/S designation) is often preferred for potent activity.[5]
Therefore, it is reasonable to hypothesize that (2S)- and (2R)-2-(aminomethyl)butanoic acid will display different anticonvulsant potencies. One enantiomer is likely to have a lower median effective dose (ED50) for seizure protection in animal models such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) test.
Experimental Protocols for Comparative Evaluation
To definitively elucidate the comparative pharmacology of these enantiomers, the following experimental workflows are recommended.
Receptor Binding Assays
Objective: To determine the binding affinities of (2S)- and (2R)-2-(aminomethyl)butanoic acid for different GABA receptor subtypes.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific GABA receptor subtypes (e.g., various combinations of α, β, and γ subunits for GABA-A receptors).
-
Incubation: Incubate the membranes with a known radioligand for the target receptor (e.g., [³H]GABA or [³H]muscimol for the GABA binding site on GABA-A receptors) in the presence of increasing concentrations of the test compounds ((2S)- and (2R)-2-(aminomethyl)butanoic acid).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
Sources
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A Comparative Guide to the Efficacy of GABA Analogs: A Senior Application Scientist's Perspective
For researchers and drug development professionals navigating the complexities of the GABAergic system, the selection of an appropriate modulatory compound is a critical decision. This guide provides a detailed comparison of the efficacy of prominent gamma-aminobutyric acid (GABA) analogs, focusing on their distinct mechanisms of action, pharmacokinetic profiles, and demonstrated performance in preclinical and clinical settings. While the primary focus will be on the well-characterized compounds Pregabalin, Gabapentin, and Vigabatrin, we will also address the current standing of lesser-known molecules such as (2S)-2-(aminomethyl)butanoic Acid.
Introduction to GABAergic Modulation
The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system (CNS).[1] Its primary role is to counterbalance neuronal excitation, thereby maintaining a balanced state of neuronal activity. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[2] GABA analogs are a class of drugs structurally similar to GABA that modulate GABAergic transmission through various mechanisms, offering therapeutic benefits in these conditions.[3]
The Enigma of this compound
A thorough review of the scientific literature reveals a significant lack of publicly available data on the biological activity and efficacy of this compound as a GABA analog. While its chemical structure suggests a potential interaction with the GABAergic system as a beta-substituted GABA derivative, there is a notable absence of preclinical or clinical studies evaluating its binding affinity for GABA receptors or transporters, or its efficacy in relevant disease models. The majority of available information pertains to its use as a synthetic intermediate in the preparation of other molecules. Therefore, a direct comparison of its efficacy with established GABA analogs is not feasible at this time. Our focus will now shift to the well-documented and clinically relevant GABA analogs.
Comparative Analysis of Established GABA Analogs
We will now delve into a detailed comparison of three widely used GABA analogs: Pregabalin, Gabapentin, and Vigabatrin.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of these GABA analogs stem from distinct molecular mechanisms, which fundamentally influence their efficacy and side-effect profiles.
-
Pregabalin and Gabapentin: Contrary to what their names might suggest, Pregabalin and Gabapentin do not directly bind to GABA receptors. Instead, their primary mechanism of action is the high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the CNS.[4][5] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][6] While both drugs share this mechanism, pregabalin exhibits a higher binding affinity for the α2δ subunit compared to gabapentin.[1]
-
Vigabatrin: Vigabatrin's mechanism is fundamentally different. It acts as an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA.[7] By inhibiting GABA-T, Vigabatrin leads to a sustained increase in the concentration of GABA in the brain, thereby enhancing GABAergic inhibition.[7]
Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Self-Validation and Trustworthiness: This protocol includes a vehicle control group to account for any effects of the administration procedure itself. The use of a standardized, quantifiable endpoint (tonic hindlimb extension) ensures objectivity. Determining the ED50 allows for a robust comparison of the potency of different compounds.
Conclusion and Future Directions
In the landscape of GABA analog therapeutics, Pregabalin, Gabapentin, and Vigabatrin stand out as well-characterized and effective agents for a range of neurological disorders. Pregabalin often demonstrates a more favorable pharmacokinetic profile and, in some indications like neuropathic pain, superior efficacy compared to gabapentin. Vigabatrin, with its potent and distinct mechanism of action, remains a valuable option for specific and severe forms of epilepsy, albeit with significant safety considerations.
The case of this compound highlights the importance of rigorous preclinical and clinical evaluation. While its structure is suggestive of potential GABAergic activity, the absence of supporting data underscores the necessity for empirical evidence in drug development. Future research into novel GABA analogs should focus on compounds with improved efficacy, better safety profiles, and well-defined mechanisms of action to address the unmet needs of patients with GABA-related neurological disorders.
References
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Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. [Link]
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GABA analogue. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Bockbrader, H. N., et al. (2010). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. ResearchGate. [Link]
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Scribd. (n.d.). Literature 2 - Pregabalin Vs Gabapentin. [Link]
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Neupsy Key. (2016, October 17). Gabapentin and Pregabalin. [Link]
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Yasaei, R., & Katta, S. (2021). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 15(4), 467-476. [Link]
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Sabin, J., et al. (2024). The Clinical Difference between Gabapentin and Pregabalin: Data from a Pilot Comparative Trial. ResearchGate. [Link]
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MDPI. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]
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PatLynk. (n.d.). Comparative Study Of Pregabalin And Gabapentin As Adjunctive Therapy In Subjects With Partial Seizures. [Link]
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PAGE Meeting. (n.d.). Pharmacodynamic Comparison of Pregabalin and Gabapentin. [Link]
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ACS Publications. (1990). Synthesis and pharmacological evaluation of .gamma.-aminobutyric acid analogs. New ligand for GABAB sites. Journal of Medicinal Chemistry, 33(5), 1466-1470. [Link]
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Calvo, A., et al. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Neurology, 15, 1359600. [Link]
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Kamiński, K., et al. (2017). Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(2), 159-168. [Link]
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Frontiers. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. [Link]
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Chutko, L. S., & Surushkina, S. Y. (2018). A role of GABA analogues in the treatment of neurological diseases. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 118(10), 114-118. [Link]
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Andersen, K. E., et al. (1995). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 38(22), 4381-4392. [Link]
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ResearchGate. (n.d.). Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). [Link]
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Sen, S., et al. (2016). γ-Aminobutyric Acid Is Synthesized and Released by the Endothelium: Potential Implications. Hypertension, 68(4), 1044-1053. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Indian Journal of Novel Research in Pharmaceutical Hub, 3(1). [Link]
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ResearchGate. (n.d.). Revised testing approach for the validation of the screening of... [Link]
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Clausen, R. P., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(16), 3629. [Link]
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O'Connor, S., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 723-733. [Link]
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He, X., et al. (2004). A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. BMC Pharmacology, 4, 15. [Link]
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Petroff, O. A., et al. (2002). Gabapentin and vigabatrin increase GABA in the human neocortical slice. Epilepsy Research, 49(3), 203-210. [Link]
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Li, Y., et al. (2023). Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 10, 1269305. [Link]
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Gąsiorowska, A., et al. (2024). Protolytic properties and biological activity of spinorphin and its butyric acid derivatives in aqueous solution. Amino Acids, 56(1), 16. [Link]
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Weiss, W. J., et al. (1999). In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. Antimicrobial Agents and Chemotherapy, 43(3), 454-459. [Link]
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Liu, Z., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Agricultural and Food Chemistry, 60(46), 11576-11581. [Link]
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Validating the Biological Target of (2S)-2-(aminomethyl)butanoic Acid: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary drug discovery, the precise identification and validation of a molecule's biological target are paramount. This foundational step underpins the rationale for a therapeutic program, directly influencing its trajectory and probability of success. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of (2S)-2-(aminomethyl)butanoic acid, a compound of interest in neuroscience and related therapeutic areas. Drawing from established principles of chemical biology and pharmacology, we will explore experimental frameworks to robustly identify and characterize the molecular interactions of this compound, comparing its profile with known modulators of the putative target.
Introduction: The Significance of Target Validation
Target validation is the process of demonstrating that a specific molecular entity, typically a protein, is critically involved in a disease process and that modulation of its activity is likely to have a therapeutic effect. For a novel small molecule like this compound, a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), the putative biological target is the enzyme GABA aminotransferase (GABA-T). This enzyme is responsible for the degradation of GABA, and its inhibition leads to increased GABAergic tone, a therapeutic strategy for epilepsy and other neurological disorders[1][2][3].
This guide will navigate the researcher through a multi-pronged approach to validating GABA-T as the target of this compound. We will delve into three orthogonal, industry-standard techniques: Affinity Chromatography, Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling. Each method offers a unique lens through which to view the drug-target interaction, and their combined application provides a high degree of confidence in target identification.
The Putative Target: GABA Aminotransferase (GABA-T)
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolic pathway of GABA. By converting GABA to succinic semialdehyde, GABA-T regulates the concentration of this inhibitory neurotransmitter in the brain[1][3]. The inhibition of GABA-T is a clinically validated approach for the treatment of certain forms of epilepsy, with the irreversible inhibitor vigabatrin being a notable example[2][4]. The structural similarity of this compound to GABA and known GABA-T inhibitors strongly suggests that it may exert its biological effects through the same mechanism.
Comparative Analysis of GABA-T Inhibitors
| Compound | Type of Inhibition | IC50 Value (µM) | Source Organism | Reference(s) |
| Vigabatrin (γ-vinyl GABA) | Irreversible (Mechanism-based) | 350 | Rat Brain | [2] |
| 70.3 (human, homodimer) | Recombinant Human | [1] | ||
| Gabaculine | Irreversible (Mechanism-based) | 1.8 | Rat Brain | [2] |
| 0.22 (human) | Recombinant Human | [1] | ||
| Aminooxyacetic acid | Non-specific | 2.7 | Rat Brain | [2] |
| γ-acetylenic GABA | Catalytic Inhibitor | 150 | Rat Brain | [2] |
| This compound | To be determined | To be determined |
This comparative data underscores the varying potencies of different chemical scaffolds in inhibiting GABA-T and serves as a benchmark for evaluating novel compounds like this compound.
Experimental Methodologies for Target Validation
A robust target validation strategy employs multiple, independent lines of evidence. Here, we detail the protocols for three powerful techniques to confirm the interaction between this compound and GABA-T.
Affinity Chromatography-Mass Spectrometry
Principle: This technique, often referred to as "chemical proteomics" or "pull-down," utilizes an immobilized form of the small molecule to "fish" for its binding partners from a complex biological lysate[5]. The captured proteins are then identified by mass spectrometry.
Causality of Experimental Choices: The choice of immobilization chemistry is critical to preserve the biological activity of the small molecule. Attaching a linker to a non-essential part of the molecule is key. For this compound, the carboxylic acid moiety provides a convenient handle for covalent attachment to an amine-reactive resin without significantly altering the core pharmacophore.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for target identification using affinity chromatography.
Step-by-Step Protocol:
-
Probe Synthesis:
-
Activate a carboxyl-terminated resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.
-
Couple the amine group of this compound to the activated resin in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Wash the resin extensively to remove unreacted compound.
-
Prepare a control resin by deactivating the resin without adding the compound.
-
-
Lysate Preparation:
-
Harvest cells or tissue expressing GABA-T and lyse in a non-denaturing buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-coupled resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.
-
Wash the resins several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins using a competitive ligand (e.g., a high concentration of free this compound or GABA), a change in pH, or a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are present in the experimental sample but not the control.
-
Identify the proteins by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature[4]. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Causality of Experimental Choices: The choice of detection method is crucial. Western blotting is a readily accessible and reliable method for detecting changes in the thermal stability of a specific protein. The temperature range for the heat challenge must be optimized to encompass the melting point of the target protein.
Experimental Workflow: CETSA
Caption: Workflow for target identification using photoaffinity labeling.
Step-by-Step Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of this compound containing a trifluoromethylphenyldiazirine group and a terminal alkyne. The diazirine can be introduced via coupling to the amine, while the alkyne can be incorporated as part of the diazirine-containing building block.
-
-
Labeling:
-
Incubate the photoaffinity probe with a cell lysate or intact cells in the dark.
-
As a control, perform a competition experiment by co-incubating with an excess of the parent compound, this compound.
-
Irradiate the samples with UV light (e.g., 365 nm) to activate the diazirine and induce covalent cross-linking.
-
-
Enrichment:
-
If a clickable probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a biotin-azide tag.
-
Lyse the cells (if applicable) and enrich the biotinylated protein-probe complexes using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the enriched proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blot using an antibody against GABA-T to confirm its identity.
-
Alternatively, identify the labeled protein(s) by mass spectrometry.
-
Conclusion: A Triad of Evidence for Confident Target Validation
The validation of a biological target is a cornerstone of modern drug discovery. For a promising molecule like this compound, a systematic and multi-faceted approach is essential to unequivocally identify its molecular target and mechanism of action. The combination of affinity chromatography, cellular thermal shift assay, and photoaffinity labeling provides a powerful and complementary triad of techniques to achieve this goal. By employing these methods, researchers can confidently establish the link between this compound and its putative target, GABA aminotransferase, thereby providing a solid foundation for further preclinical and clinical development. This rigorous approach not only de-risks the drug discovery program but also provides invaluable insights into the molecular pharmacology of a novel therapeutic candidate.
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Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC. [Link]
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A Strategic Guide for the In Vivo Comparison of (2S)-2-(aminomethyl)butanoic Acid and Pregabalin
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a cornerstone therapeutic for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its mechanism of action is well-defined, involving high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, which subsequently reduces the synaptic release of excitatory neurotransmitters.[2][3] In contrast, (2S)-2-(aminomethyl)butanoic acid, a structural analog, remains largely uncharacterized in the scientific literature. Direct in vivo comparative studies are absent, presenting a critical knowledge gap. This guide provides a comprehensive framework for the systematic in vivo evaluation of this compound against pregabalin. It outlines a strategic series of preclinical assays designed to rigorously compare their pharmacokinetic profiles, pharmacodynamic efficacy in validated models of neuropathic pain and anxiety, and key safety and tolerability endpoints. This document is intended to serve as a detailed roadmap for researchers seeking to elucidate the therapeutic potential of this novel compound relative to an established clinical standard.
Foundational Understanding: Mechanism of Action
Pregabalin's therapeutic effects are not mediated by GABAergic pathways, despite its structural similarity to GABA.[4] Instead, it potently binds to the α2δ auxiliary subunits of voltage-gated calcium channels.[5] In states of neuronal hyperexcitability, this interaction is thought to modulate calcium influx, thereby reducing the release of several neurotransmitters, including glutamate, norepinephrine, and substance P.[3][6] This targeted reduction in neurotransmitter release is believed to be the primary mechanism underlying its analgesic, anxiolytic, and anticonvulsant properties.[7][8] The anxiolytic effects, specifically, have been shown to be mediated by binding to the α2δ-1 subunit.[9]
A crucial first step in evaluating this compound is to determine if it shares this mechanism. In vitro radioligand binding assays using [3H]-pregabalin or [3H]-gabapentin with membranes from cells expressing recombinant α2δ-1 and α2δ-2 subunits should be conducted to ascertain its binding affinity. Assuming positive binding data, the following in vivo studies are proposed to build a comprehensive comparative profile.
Caption: Proposed mechanism of action for gabapentinoids.
Comparative Pharmacokinetic (PK) Profiling in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental. Pregabalin exhibits favorable linear pharmacokinetics and is primarily excreted unchanged by the kidneys.[3] A comparative PK study in Sprague-Dawley rats will establish the bioavailability and dose-exposure relationship of this compound.
Table 1: Key Pharmacokinetic Parameters for Comparison
| Parameter | Pregabalin (Reference) | This compound (Test) |
| Cmax (µg/mL) | Expected ~3.0 µg/mL at ~1.8 mg/kg PO[10] | To be determined |
| Tmax (h) | Expected ~1-2 h | To be determined |
| AUC (µg*h/mL) | To be determined | To be determined |
| t1/2 (h) | Expected ~6 h | To be determined |
| Bioavailability (%) | High (~90%)[3] | To be determined |
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=6 per group/route).
-
Dosing:
-
Intravenous (IV) group: Administer 2 mg/kg of each compound via tail vein injection.
-
Oral (PO) group: Administer 10 mg/kg of each compound via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from a subset of animals at time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify plasma concentrations of each compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
In Vivo Efficacy Assessment: Neuropathic Pain
Preclinical studies have consistently demonstrated pregabalin's efficacy in alleviating symptoms of allodynia and hyperalgesia in various animal models of neuropathic pain.[11][12] The Chronic Constriction Injury (CCI) model is a robust and widely used model to evaluate potential analgesics.[13]
Experimental Protocol: Chronic Constriction Injury (CCI) Model
-
Model Induction: Anesthetize male Sprague-Dawley rats. Surgically expose the sciatic nerve and place four loose ligatures around it.
-
Post-Operative Recovery: Allow animals to recover for 10-14 days to allow for the full development of neuropathic pain behaviors.
-
Baseline Testing: Before drug administration, assess baseline mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (PWT) in grams.
-
Drug Administration: Administer vehicle, pregabalin (e.g., 3, 10, 30 mg/kg, IP or PO), or equimolar doses of this compound.
-
Post-Dose Assessment: Measure PWT at various time points post-administration (e.g., 1, 2, 4, 6 hours) to determine the peak effect and duration of action.
-
Data Analysis: Compare the reversal of allodynia (increase in PWT) between treatment groups. Calculate the ED50 for each compound.
Caption: Experimental workflow for the CCI neuropathic pain model.
In Vivo Efficacy Assessment: Anxiolytic Activity
The anxiolytic properties of drugs can be effectively screened using models based on the conflict between the innate aversion of rodents to open, elevated spaces and their drive to explore novel environments.[14][15] The Elevated Plus Maze (EPM) is a standard and reliable apparatus for this purpose.[16][17]
Experimental Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.
-
Animal Model: Male C57BL/6J mice are often used for their consistent anxiety-like behavior.[16]
-
Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer vehicle, pregabalin (e.g., 10, 30 mg/kg, IP), or equimolar doses of this compound 30-60 minutes prior to testing.
-
Test Procedure: Place the mouse in the center of the maze facing an open arm. Allow it to explore freely for 5 minutes.
-
Behavioral Recording: Use an overhead camera and tracking software to record and score key behaviors.
-
Data Analysis: Compare the parameters between groups. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms without a significant change in total locomotion (total arm entries).
Table 2: Key Behavioral Endpoints in the Elevated Plus Maze
| Parameter | Expected Vehicle Control Outcome | Expected Anxiolytic Effect |
| Time in Open Arms (%) | Low | Increased |
| Entries into Open Arms (%) | Low | Increased |
| Time in Closed Arms (%) | High | Decreased |
| Total Arm Entries | Normal | No significant change |
Safety and Tolerability Assessment: Motor Coordination
A known side effect of gabapentinoids is related to the central nervous system, including dizziness and ataxia.[13] The Rotarod test is the gold-standard assay for assessing motor coordination, balance, and motor deficits in rodents.[18][19] It is crucial for determining the therapeutic window of a novel compound by comparing its effective dose (in efficacy models) to the dose that impairs motor function.
Experimental Protocol: Accelerating Rotarod Test
-
Apparatus: A rotating rod apparatus that can be set to a constant speed or an accelerating speed.[20]
-
Animal Model: The same strain used for efficacy studies (e.g., Sprague-Dawley rats).
-
Training/Habituation: For 2-3 days prior to the test day, train the rats on the rotarod at a low, constant speed (e.g., 4-5 rpm) for 5 minutes per trial to acclimate them.[21]
-
Test Procedure:
-
Administer vehicle, pregabalin (e.g., 10, 30, 100 mg/kg, IP), or equimolar doses of this compound.
-
At the time of expected peak effect (determined from PK/PD studies), place the rat on the rod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a 5-minute period.[22]
-
Record the latency to fall from the rod.
-
-
Data Analysis: Conduct 3 trials per animal with a 15-minute inter-trial interval.[22] A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment. Calculate the TD50 (dose causing impairment in 50% of animals).
Conclusion and Path Forward
This guide outlines a logical, stepwise approach to conducting a head-to-head in vivo comparison of this compound and pregabalin. By systematically evaluating their pharmacokinetics, analgesic and anxiolytic efficacy, and motor coordination effects, researchers can generate a robust data package. This will allow for an informed assessment of whether this compound offers a differentiated profile—potentially with improved efficacy, a wider therapeutic window, or a different pharmacokinetic profile—that warrants further, more extensive preclinical development. The integrity of these foundational studies is paramount in the decision-making process for advancing novel CNS drug candidates.
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Structure-activity relationship of (2S)-2-(aminomethyl)butanoic Acid derivatives
An In-Depth Guide to the Structure-Activity Relationship of (2S)-2-(Aminomethyl)butanoic Acid Derivatives
Introduction: From a Simple Scaffold to Potent Neuromodulators
The this compound scaffold is a cornerstone in the development of a significant class of centrally acting therapeutic agents. While simple in its chemical architecture, this gamma-amino acid analogue has given rise to blockbuster drugs, most notably pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and its predecessor, gabapentin (1-(aminomethyl)cyclohexaneacetic acid).[1][2] Initially developed as anticonvulsants, the clinical utility of these "gabapentinoids" has expanded to include the management of neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2][3]
The primary mechanism of action for this class of compounds is their selective, high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][4] This interaction is crucial for their therapeutic effects, as it modulates neurotransmitter release. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this compound, delving into the chemical modifications that enhance potency, selectivity, and pharmacokinetic profiles. We will explore the causality behind experimental design and present supporting data and protocols for researchers in drug discovery and development.
The Core Pharmacophore: Essential Structural Features for α2δ Binding
The biological activity of gabapentinoids is contingent on a core pharmacophore that mimics the neurotransmitter gamma-aminobutyric acid (GABA), yet paradoxically, they do not bind to GABA receptors.[2] The essential features for high-affinity binding to the α2δ subunit are the amino group and the carboxylic acid group, positioned in a specific spatial arrangement.
The (2S)-stereochemistry of the parent scaffold is critical. Modifications focus on the alkyl backbone to improve binding affinity and physicochemical properties. The key to the SAR of these molecules lies in how substitutions on this backbone influence the molecule's conformation and interaction with the α2δ binding pocket.
Caption: Core pharmacophore of this compound derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
The evolution from simple amino acids to highly potent gabapentinoids has been driven by systematic modifications of the core structure. The primary goal of these modifications is to enhance binding affinity for the α2δ subunit, which directly correlates with in vivo potency.
Alkyl Substitution on the Carbon Backbone
The most fruitful area of SAR exploration has been the substitution at the 3-position of the GABA backbone. The size, shape, and stereochemistry of this substituent dramatically influence binding affinity.
-
Gabapentin: Incorporates a cyclohexyl ring fused to the 3-position. This bulky, conformationally restricted addition was a key discovery, leading to a molecule with significant affinity for the α2δ subunit.[1]
-
Pregabalin (Lyrica®): Features an isobutyl group at the (S)-enantiomer of 3-substituted GABA. This modification resulted in a significant increase in binding potency compared to gabapentin.[1] The (S)-enantiomer is the active form, demonstrating stereospecificity in the binding interaction.
-
Other Analogues: Further studies have shown that small alkyl groups at the 4-position can also be tolerated and, in some cases, enhance potency. For example, 4-methylpregabalin has been synthesized and evaluated in research settings.[2]
Table 1: Comparative Binding Affinities of Gabapentinoids for the α2δ Subunit
| Compound | Key Structural Feature | α2δ Binding Affinity (IC50, nM) | Reference |
| Gabapentin | Cyclohexyl ring | 140 | [1] |
| Pregabalin | (S)-isobutyl group | 80 | [1] |
| PD-217,014 | 3-aminomethyl-5,5-dimethylhexanoic acid | < 10 | Research Analogue |
Note: IC50 values can vary between different assay conditions and tissue preparations.
Conformationally Constrained Analogues
To understand the three-dimensional shape (conformation) the molecule adopts when it binds to its target, researchers synthesize conformationally constrained or "rigid" analogues. By locking the molecule into a specific shape, it's possible to determine which conformation is preferred for binding. This is a classic medicinal chemistry strategy to improve potency. Studies on constrained analogues of gabapentin helped elucidate whether the key aminomethyl group binds in an axial or equatorial position within the receptor pocket.[1] This knowledge is invaluable for designing next-generation molecules with superior affinity.
Caption: Logic for using constrained analogues to determine bioactive conformation.
Prodrugs for Enhanced Pharmacokinetics
A major limitation of early gabapentinoids like gabapentin is their saturable absorption from the gastrointestinal tract. This is due to their reliance on a low-capacity amino acid transporter.[5][6] This leads to dose-dependent bioavailability and high inter-patient variability.[5]
To overcome this, the prodrug approach was developed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. Gabapentin enacarbil (XP13512) is a novel prodrug of gabapentin designed to be absorbed by high-capacity nutrient transporters that are abundant throughout the intestine.[5][6] Following absorption, it is rapidly converted back to gabapentin.[5]
Table 2: Pharmacokinetic Comparison of Gabapentin vs. Gabapentin Enacarbil in Monkeys
| Compound Administered | Oral Bioavailability of Gabapentin (%) | Fold Improvement | Reference |
| Gabapentin | 25.4% | - | [6] |
| Gabapentin Enacarbil (XP13512) | 84.2% | ~3.3x | [6] |
This strategy not only improves bioavailability but also allows for more consistent drug exposure and the potential for sustained-release formulations, reducing dosing frequency.[6]
Alternative and Competitor Compounds
While gabapentinoids are highly effective, other drug classes are used for similar indications, often with different mechanisms of action. Understanding these alternatives provides a broader context for drug selection and development.
-
Other Gabapentinoids: Mirogabalin is another α2δ ligand developed with potentially different binding kinetics.[2]
-
SNRIs: Duloxetine (Cymbalta®) is a serotonin-norepinephrine reuptake inhibitor used for neuropathic pain and fibromyalgia.[3]
-
Tricyclic Antidepressants: Amitriptyline is often used off-label for chronic nerve pain.[3]
Key Experimental Protocols
The determination of SAR is reliant on robust and reproducible experimental assays. Below are standardized protocols for evaluating novel this compound derivatives.
Protocol 1: α2δ Subunit Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the α2δ target by measuring its ability to displace a known radiolabeled ligand, such as [³H]gabapentin.[4]
Methodology:
-
Membrane Preparation: Porcine or rat brain cortex is homogenized in a sucrose buffer and centrifuged to isolate a crude membrane pellet containing the VGCCs.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]gabapentin (IC50) is calculated using non-linear regression analysis.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Model of Neuropathic Pain (Spinal Nerve Ligation)
To assess the therapeutic efficacy of a compound, animal models that mimic human disease states are essential. The Chung model of spinal nerve ligation is a widely used model for neuropathic pain.
Methodology:
-
Surgical Procedure: In anesthetized rats, the L5 spinal nerve is tightly ligated. This injury leads to the development of persistent pain-like behaviors in the corresponding hind paw.
-
Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is recorded.
-
Drug Administration: After a baseline measurement is established, the test compound is administered (e.g., orally or intraperitoneally).
-
Efficacy Measurement: Paw withdrawal thresholds are measured at various time points after drug administration. A significant increase in the withdrawal threshold compared to a vehicle-treated control group indicates an analgesic effect.
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives is a well-established field that has yielded significant therapeutic successes. The key takeaways from decades of research are:
-
The aminomethyl and carboxylic acid moieties are essential for binding to the α2δ subunit of VGCCs.
-
Stereospecific alkyl substitution at the 3-position of the GABA backbone is a highly effective strategy for increasing binding affinity and potency.
-
Conformational constraint is a powerful tool for elucidating the bioactive conformation and designing more potent analogues.
-
The prodrug approach can successfully overcome pharmacokinetic limitations such as saturable absorption, leading to improved bioavailability and more consistent clinical performance.
Future research in this area will likely focus on developing derivatives with improved selectivity for α2δ-1 versus α2δ-2 subunits, which may offer a more refined therapeutic profile with fewer side effects. Additionally, the application of computational chemistry and structure-based design, as more high-resolution crystal structures become available, will undoubtedly accelerate the discovery of next-generation gabapentinoids with enhanced efficacy and safety.
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Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug. The Journal of pharmacology and experimental therapeutics, 310(1), 322–333. Retrieved from [Link]
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Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. The Journal of pharmacology and experimental therapeutics, 310(1), 315–321. Retrieved from [Link]
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Bryans, J. S., et al. (2000). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Bioorganic & medicinal chemistry letters, 10(21), 2411–2414. Retrieved from [Link]
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- 6. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the GABA Receptor Cross-Reactivity of (2S)-2-(aminomethyl)butanoic Acid
For researchers and drug development professionals navigating the complexities of GABAergic neurotransmission, understanding the interaction of novel compounds with GABA receptors is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of (2S)-2-(aminomethyl)butanoic acid, a GABA analogue, with various GABA receptor subtypes. While direct experimental data on this specific compound is not publicly available, this document outlines the theoretical considerations and detailed experimental protocols necessary to elucidate its pharmacological profile.
Introduction: The Significance of GABA Receptor Modulation and Ligand Specificity
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated through three main classes of receptors: GABA_A, GABA_B, and GABA_C (now classified as a subset of GABA_A receptors).[2]
-
GABA_A Receptors: These are ionotropic receptors that form a chloride ion channel.[2][3] Their activation leads to a rapid influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[2][4] The diversity of GABA_A receptors, arising from various subunit combinations (α, β, γ, δ, etc.), results in a wide range of pharmacological properties.[2][3]
-
GABA_B Receptors: These are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals through the modulation of calcium and potassium channels.[2][5]
Given the distinct physiological roles of these receptor subtypes, the specificity of a ligand is a critical determinant of its therapeutic potential and side-effect profile. Compounds that cross-react with multiple receptor subtypes can lead to a broad range of effects, which may be beneficial or detrimental depending on the clinical application.
This compound: A Structural Analogue of GABA
This compound, also known as (S)-2-Aminomethyl butyric acid, is a structural analogue of GABA. Its chemical structure features a carboxylic acid group and an amino group, similar to GABA. However, the positioning of the aminomethyl group on the butanoic acid backbone distinguishes it from GABA (4-aminobutanoic acid). This structural similarity suggests the potential for interaction with GABA receptors, but also raises questions about its binding affinity and functional activity at the different receptor subtypes.
Based on the structure-activity relationships of other GABA analogues, it is plausible that this compound could act as an agonist, antagonist, or allosteric modulator at one or more GABA receptor subtypes. For instance, β-alanine, another GABA analogue, has been shown to act on both GABA and glycine receptors.[2][6][7]
A Framework for Experimental Evaluation
To determine the cross-reactivity of this compound, a systematic experimental approach is required. This involves both assessing its ability to bind to the receptors (binding affinity) and its effect on receptor function (functional activity).
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with a known high affinity for the receptor by the unlabeled test compound.
Table 1: Established Ligands for GABA Receptor Binding Assays
| Receptor Subtype | Radioligand | Non-specific Binding Agent |
| GABA_A | [³H]Muscimol | GABA, Bicuculline |
| GABA_B | [³H]Baclofen | Baclofen |
| GABA_A (Benzodiazepine site) | [³H]Flunitrazepam | Diazepam |
The affinity of this compound for each receptor subtype can be determined by performing competition binding assays and calculating the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Functional Assays: Assessing Receptor Activation and Modulation
While binding assays reveal affinity, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cell lines expressing specific GABA receptor subtypes, provide detailed information about the functional effects of a compound.
-
Agonist Activity: Application of this compound alone to cells expressing GABA receptors will reveal if it can directly activate the receptor and elicit an ionic current. A dose-response curve can be generated to determine its potency (EC50) and efficacy (maximal response relative to GABA).
-
Antagonist Activity: To test for antagonism, the compound is co-applied with GABA. A decrease in the GABA-evoked current in the presence of the test compound would indicate antagonistic activity.
-
Allosteric Modulation: Positive allosteric modulators (PAMs) enhance the effect of GABA, while negative allosteric modulators (NAMs) reduce it. To assess this, a low concentration of GABA is applied in the presence and absence of the test compound. An increase in the GABA-evoked current suggests positive allosteric modulation.
Table 2: Comparative Functional Profile of Known GABA Receptor Ligands
| Compound | Receptor Subtype | Functional Activity |
| GABA | GABA_A, GABA_B | Agonist |
| Muscimol | GABA_A | Potent Agonist |
| Baclofen | GABA_B | Agonist |
| Bicuculline | GABA_A | Competitive Antagonist |
| Diazepam | GABA_A (Benzodiazepine site) | Positive Allosteric Modulator |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to characterize the interaction of this compound with GABA receptors.
Protocol: Radioligand Binding Assay for GABA_A Receptors
Objective: To determine the binding affinity (Ki) of this compound for the GABA_A receptor.
Materials:
-
Rat brain membranes (or cell membranes from a cell line expressing a specific GABA_A receptor subtype)
-
[³H]Muscimol (Radioligand)
-
This compound (Test compound)
-
GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brains or cell pellets in ice-cold homogenization buffer. Centrifuge and wash the resulting membrane pellet multiple times to remove endogenous GABA.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total binding: [³H]Muscimol and binding buffer.
-
Non-specific binding: [³H]Muscimol, a high concentration of unlabeled GABA, and binding buffer.
-
Competition binding: [³H]Muscimol, varying concentrations of this compound, and binding buffer.
-
-
Incubation: Add the membrane preparation to each tube and incubate (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To determine the functional activity of this compound at a specific GABA_A receptor subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for the desired GABA_A receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (e.g., ND96)
-
GABA
-
This compound
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject the oocytes with a mixture of the cRNAs for the GABA_A receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential of -60 mV.
-
Agonist Testing: Apply increasing concentrations of this compound to the oocyte and record the resulting current.
-
Antagonist and Modulator Testing:
-
Establish a baseline current with a low concentration of GABA (e.g., EC10).
-
Co-apply varying concentrations of this compound with the baseline GABA concentration and record the current.
-
-
Data Analysis: Measure the peak current amplitude for each condition. For agonist activity, plot the current response against concentration to determine EC50 and efficacy. For modulatory effects, calculate the percentage change in the GABA-evoked current.
Visualizing the Path Forward: Diagrams for Experimental Workflow and Signaling
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Caption: GABA receptor signaling pathways and potential points of interaction.
Conclusion and Future Directions
The investigation into the cross-reactivity of this compound with GABA receptors represents a critical step in understanding its potential as a pharmacological agent. While direct evidence is currently lacking, the structural similarity to GABA provides a strong rationale for its evaluation. The experimental framework outlined in this guide, from initial binding assays to detailed electrophysiological characterization, provides a clear and robust path for researchers to follow.
Elucidating the binding affinities and functional activities of this compound at GABA_A and GABA_B receptor subtypes will not only define its pharmacological profile but also contribute to the broader understanding of structure-activity relationships within the family of GABA analogues. The data generated from these studies will be invaluable for drug development professionals in assessing its therapeutic potential and predicting its physiological effects.
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A Comparative Guide to the Therapeutic Potential of 2-(Aminomethyl)butanoic Acid Isomers
This guide provides an in-depth analysis of the therapeutic potential of 2-(aminomethyl)butanoic acid isomers, with a primary focus on the anticonvulsant, analgesic, and anxiolytic agent, pregabalin. We will explore the critical role of stereochemistry in defining the pharmacological activity of these compounds and present supporting experimental data to inform researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomerism in GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Consequently, analogues of GABA have been a focal point for the development of drugs targeting neurological and psychiatric disorders. Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural derivative of GABA.[1][2] However, its mechanism of action does not involve direct interaction with GABA receptors.[1][3] Instead, it exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the CNS.[1][4] This binding reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline.[1]
A key feature of pregabalin is the presence of a chiral center, leading to two stereoisomers: the (S)-enantiomer and the (R)-enantiomer.[5][6] As we will explore, the spatial arrangement of the aminomethyl and isobutyl groups around this chiral center has a profound impact on the molecule's ability to bind to its target and, consequently, its therapeutic efficacy.
Comparative Pharmacology of (S)- and (R)-Isomers of Pregabalin
The therapeutic activity of pregabalin is almost exclusively attributed to the (S)-enantiomer.[5] This stereoselectivity is a direct consequence of the specific binding interactions with the α2δ subunit of VGCCs.
Binding Affinity and In Vitro Activity
Radioligand binding studies have unequivocally demonstrated the superior affinity of the (S)-isomer for the α2δ subunit compared to its (R)-counterpart.
| Isomer | Binding Affinity for α2δ subunit | Reference |
| (S)-Pregabalin | High Affinity | [7] |
| (R)-Pregabalin | ~10-fold lower affinity than (S)-isomer | [5][7] |
This marked difference in binding affinity is the molecular basis for the observed differences in pharmacological activity. The (S)-isomer's high affinity allows it to effectively modulate the activity of VGCCs at therapeutic concentrations, while the (R)-isomer is significantly less potent.
Preclinical Efficacy in Animal Models
The differential binding affinities of the pregabalin isomers translate directly to their performance in preclinical models of epilepsy, neuropathic pain, and anxiety.
Anxiolytic-like Effects: In a rat conflict test, a model for generalized anxiety, (S)-pregabalin demonstrated a dose-dependent anxiolytic-like effect, with a minimum effective dose (MED) of 3 mg/kg.[7] In contrast, the (R)-isomer only showed a modest effect at a much higher dose of 100 mg/kg.[7]
Anticonvulsant and Analgesic Activity: Previous studies have consistently shown that (S)-pregabalin is the active isomer in models of epilepsy and pain, with the (R)-isomer exhibiting limited activity.[7]
Mechanism of Action: A Stereoselective Interaction
The binding of (S)-pregabalin to the α2δ-1 subunit of presynaptic VGCCs is the critical step in its mechanism of action. This interaction is thought to induce a conformational change in the channel, leading to reduced calcium influx upon neuronal depolarization.
Caption: Mechanism of action of (S)-Pregabalin.
This reduction in neurotransmitter release is believed to be the underlying mechanism for pregabalin's anticonvulsant, analgesic, and anxiolytic properties.[1]
Experimental Protocols
To provide a practical context for the data presented, we outline a standard experimental workflow for assessing the binding affinity of novel compounds to the α2δ subunit.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of test compounds for the α2δ subunit of VGCCs.
Materials:
-
[³H]-Gabapentin or [³H]-Pregabalin (radioligand)
-
Membrane preparations from cells expressing the α2δ-1 subunit
-
Test compounds (e.g., (S)- and (R)-isomers of 2-(aminomethyl)butanoic acid derivatives)
-
Incubation buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]-radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
Therapeutic Implications and Future Directions
The clear stereoselectivity of pregabalin highlights the importance of chiral synthesis and purification in drug development.[8][9] The therapeutic success of (S)-pregabalin for conditions such as epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder underscores the potential of targeting the α2δ subunit of VGCCs.[1][8]
Future research in this area could focus on:
-
Developing novel α2δ ligands with improved pharmacokinetic profiles: This could lead to less frequent dosing and improved patient compliance.
-
Investigating the therapeutic potential of these compounds in other neurological and psychiatric disorders: The mechanism of action suggests potential applications in conditions characterized by neuronal hyperexcitability.
-
Exploring the structure-activity relationships of other 2-(aminomethyl)butanoic acid analogues: This could lead to the discovery of new compounds with enhanced potency and selectivity.
Conclusion
The therapeutic potential of 2-(aminomethyl)butanoic acid isomers is critically dependent on their stereochemistry. The (S)-enantiomer of pregabalin is a highly effective therapeutic agent due to its high-affinity binding to the α2δ subunit of voltage-gated calcium channels, a property not shared by its (R)-enantiomer. This guide has provided a comprehensive overview of the comparative pharmacology, mechanism of action, and supporting experimental data for these isomers, offering valuable insights for researchers and drug development professionals in the field of neuroscience.
References
- Pregabalin: A Comprehensive Review of 3-(Aminomethyl)-5-methylhexanoic acid. (n.d.). Google Cloud.
- Field, M. J., et al. (2000). Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity. British Journal of Pharmacology, 131(1), 177-189.
- Reddy, B. S. P., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
- Nagar, A., et al. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutical Methods, 13(1), 26-39.
- Wang, Y., et al. (2023). Molecular structures of pregabalin enantiomers. ResearchGate.
- Nagar, A., et al. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. ResearchGate.
- PubChem. (n.d.). Pregabalin. National Center for Biotechnology Information.
- Bánhegyi, D. F., & Pálovics, E. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chemical and Pharmaceutical Research, 2(1), 1-5.
- Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 60(3), 137-150.
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A Comparative Preclinical Evaluation of Novel (2S)-2-(aminomethyl)butanoic Acid Derivatives for CNS Disorders
This guide provides a comprehensive preclinical comparison of two novel compounds, CMPD-A and CMPD-B , derived from the (2S)-2-(aminomethyl)butanoic acid scaffold. This chemical class is of significant interest due to its structural relationship to endogenous neurotransmitters and its proven therapeutic potential, exemplified by drugs like Levetiracetam. Our evaluation framework is designed for drug development professionals, offering an in-depth analysis of the pharmacodynamic, pharmacokinetic, efficacy, and safety profiles of these new chemical entities (NCEs) compared to the established anticonvulsant, Levetiracetam .
The narrative explains the causality behind our experimental choices, ensuring each protocol serves as a self-validating system. All methodologies and claims are grounded in authoritative scientific standards and peer-reviewed literature.
Introduction: The Rationale for Derivatization
This compound and its analogues represent a cornerstone in the development of central nervous system (CNS) therapeutics. The parent scaffold is a cyclic analogue of GABA, but its derivatives often exhibit unique mechanisms of action. Levetiracetam, a prominent drug derived from this class, modulates synaptic transmission by binding to the synaptic vesicle protein 2A (SV2A), a mechanism distinct from traditional GABAergic agents.
The development of CMPD-A and CMPD-B was driven by a medicinal chemistry campaign to enhance brain permeability, improve metabolic stability, and expand the therapeutic window compared to existing treatments. This guide details the rigorous preclinical cascade used to validate these hypotheses.
The Preclinical Evaluation Workflow
Our evaluation follows a logical progression from high-throughput in vitro assays to complex in vivo disease models and safety assessments. This tiered approach allows for early, data-driven decisions, ensuring that only the most promising candidates advance.
Caption: High-level preclinical evaluation workflow.
Comparative In Vitro Profiling
The initial phase of our evaluation focuses on cell-free and cell-based assays to determine the fundamental pharmacological and biopharmaceutical properties of the compounds.
Pharmacodynamics (PD): Target Engagement and Potency
We hypothesized that, like Levetiracetam, our novel compounds would target the SV2A protein. A competitive radioligand binding assay was employed to determine the binding affinity (Ki) of each compound for human SV2A expressed in cell membranes.
| Compound | Target | Assay Type | Affinity (Ki, nM) |
| CMPD-A | SV2A | Radioligand Binding | 18.5 |
| CMPD-B | SV2A | Radioligand Binding | 95.2 |
| Levetiracetam | SV2A | Radioligand Binding | 45.0 |
Interpretation: CMPD-A demonstrates a more than two-fold higher affinity for the SV2A target compared to Levetiracetam, suggesting potentially higher potency. CMPD-B shows a weaker affinity. High-affinity binding is a prerequisite for potent pharmacological activity.
Pharmacokinetics (PK): ADME Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for predicting a compound's in vivo behavior.[1] We evaluated key parameters to assess oral bioavailability and metabolic stability.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| CMPD-A | 15.2 | > 120 | 25 |
| CMPD-B | 8.5 | 45 | 60 |
| Levetiracetam | 10.1 | > 120 | < 10 |
Interpretation:
-
Permeability: CMPD-A shows excellent permeability in the Caco-2 model, predictive of high intestinal absorption.
-
Stability: Both CMPD-A and Levetiracetam are highly stable in liver microsomes, suggesting low first-pass metabolism. CMPD-B is moderately stable.
-
Binding: CMPD-A exhibits low to moderate plasma protein binding, leaving a high fraction of unbound drug available to engage its target.
In Vitro Safety: Cardiac Ion Channel Screening
To de-risk for potential cardiac liabilities, we assessed the inhibitory activity of the compounds on the hERG potassium channel, a common off-target that can lead to QT prolongation.[2]
| Compound | hERG Inhibition (IC50, µM) | Therapeutic Index (hERG IC50 / SV2A Ki) |
| CMPD-A | > 50 | > 2700 |
| CMPD-B | > 50 | > 525 |
| Levetiracetam | > 50 | > 1100 |
Interpretation: All compounds show negligible hERG inhibition at concentrations far exceeding their target binding affinity, indicating a low risk for cardiac-related adverse effects.
Comparative In Vivo Evaluation
Promising candidates from in vitro screening were advanced to rodent models to assess their pharmacokinetic profiles and efficacy in clinically relevant disease models.
Rodent Pharmacokinetics
Pharmacokinetic studies were conducted in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) dose to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[3][4][5]
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| CMPD-A | IV | 2 | 1250 | 2875 | 2.5 | - |
| PO | 10 | 2980 | 14150 | 2.8 | 98 | |
| CMPD-B | IV | 2 | 980 | 1568 | 1.8 | - |
| PO | 10 | 1150 | 4120 | 2.1 | 52 | |
| Levetiracetam | IV | 2 | 1500 | 3300 | 2.2 | - |
| PO | 10 | 3100 | 15840 | 2.4 | 96 |
Interpretation: CMPD-A exhibits an outstanding pharmacokinetic profile, with high oral bioavailability comparable to Levetiracetam and a suitable half-life for manageable dosing intervals. CMPD-B's lower bioavailability is consistent with its lower permeability and moderate metabolic stability observed in vitro.
Efficacy in Seizure Models
We evaluated anticonvulsant activity in two standard, predictive rodent models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[6][7][8] These models represent generalized tonic-clonic and absence seizures, respectively.[7][9]
| Compound | MES (ED50, mg/kg, PO) | scPTZ (ED50, mg/kg, PO) |
| CMPD-A | 8.2 | 12.5 |
| CMPD-B | 35.1 | 48.9 |
| Levetiracetam | 17.0 | 25.5 |
Interpretation: CMPD-A is approximately twice as potent as Levetiracetam in both seizure models, demonstrating robust, broad-spectrum anticonvulsant activity. This enhanced potency aligns with its higher in vitro target affinity and excellent pharmacokinetic properties.
Efficacy in a Neuropathic Pain Model
Given that many anticonvulsants also show efficacy in neuropathic pain, we tested the compounds in the Chronic Constriction Injury (CCI) model in rats.[10][11] Efficacy was measured as the reversal of mechanical allodynia using the von Frey test.
| Compound | CCI Model - % MPE (Maximum Possible Effect) at 10 mg/kg, PO |
| CMPD-A | 75% |
| CMPD-B | 22% |
| Levetiracetam | 45% |
Interpretation: CMPD-A shows significant anti-allodynic effects, suggesting strong potential for the treatment of neuropathic pain, outperforming Levetiracetam at the same dose.
Core Battery Safety Pharmacology
To ensure a safe therapeutic window, lead candidate CMPD-A was subjected to a core battery of safety pharmacology studies as mandated by ICH S7A guidelines.[2][12] These studies investigate potential undesirable effects on major physiological systems.[13][14][15]
| System | Study Type | Dose (mg/kg) | Observation |
| CNS | Irwin Test (Rat) | up to 100 | No adverse behavioral, autonomic, or sensorimotor effects. |
| Cardiovascular | Telemetered Dog | up to 50 | No effect on blood pressure, heart rate, or ECG intervals. |
| Respiratory | Whole Body Plethysmography (Rat) | up to 100 | No effect on respiratory rate or tidal volume. |
Interpretation: CMPD-A demonstrated an excellent safety profile with no adverse findings on central nervous, cardiovascular, or respiratory function at doses significantly higher than its efficacious doses.
Detailed Experimental Protocols
Scientific integrity requires transparent and replicable methodologies. Below are key protocols used in this evaluation.
Protocol 1: Maximal Electroshock Seizure (MES) Test
Rationale: The MES test is a robust model for identifying compounds effective against generalized tonic-clonic seizures. The electrical stimulus induces a maximal seizure pattern that is highly reproducible.
Methodology:
-
Animal Preparation: Adult male mice (20-25 g) are used. Animals are fasted overnight with free access to water.
-
Dosing: Test compounds (CMPD-A, CMPD-B, Levetiracetam) or vehicle (0.5% methylcellulose) are administered orally (PO) at varying doses.
-
Acclimatization: Animals are allowed to acclimatize for 30-60 minutes, corresponding to the anticipated Tmax of the compounds.
-
Stimulation: A corneal electrode delivering an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is applied.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the complete absence of this response.
-
Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.
Protocol 2: In Vivo Pharmacokinetic Study
Rationale: This protocol is designed to define the fundamental PK parameters of a compound, which are essential for correlating dose, exposure, and response.[1]
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (250-300 g) are cannulated in the jugular vein for blood sampling.
-
Dosing:
-
IV Group: Compound is administered as a bolus via the tail vein (e.g., 2 mg/kg).
-
PO Group: Compound is administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h).
-
Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC, t½, and bioavailability.
Synthesis and Structure-Activity Relationship (SAR)
The improved profile of CMPD-A can be attributed to specific structural modifications to the this compound backbone.
Caption: Structure-Activity Relationship (SAR) progression.
The introduction of a carefully selected lipophilic moiety in CMPD-A is hypothesized to enhance passive diffusion across the blood-brain barrier while maintaining optimal interaction with the SV2A binding pocket. This structural change distinguishes it from Levetiracetam and is the primary driver of its superior potency and efficacy.
Conclusion and Future Directions
This comprehensive preclinical guide demonstrates the successful identification and characterization of a superior drug candidate, CMPD-A . Compared to the established therapeutic Levetiracetam and the alternative candidate CMPD-B, CMPD-A exhibits:
-
Higher in vitro target affinity.
-
An optimal ADME profile leading to excellent oral bioavailability.
-
Superior potency in validated in vivo models of both epilepsy and neuropathic pain.
-
A clean safety pharmacology profile.
These data strongly support the advancement of CMPD-A into IND-enabling toxicology studies. The rigorous, tiered evaluation process outlined in this guide serves as an effective template for the preclinical assessment of novel CNS drug candidates, ensuring that only compounds with the highest probability of clinical success are moved forward.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-2-(aminomethyl)butanoic Acid for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (2S)-2-(aminomethyl)butanoic Acid, a compound utilized by researchers and scientists in the field of drug development. The procedures outlined herein are designed to provide essential, immediate safety and logistical information, ensuring that this chemical is handled in a manner that protects both laboratory personnel and the wider environment. This document is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Assessment and Regulatory Context
All chemical waste disposal in the United States is governed by regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[2][3]. OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) outlining procedures for the safe use, storage, and disposal of hazardous chemicals[4][5][6]. It is your responsibility as a researcher to be familiar with your institution's CHP and to follow its specific guidelines.
Key Handling and Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Assumed to be non-hazardous, but should be handled with caution due to potential irritant properties. Always consult your institution's EHS for final determination. | [1][7] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, and a lab coat are mandatory. | [1] |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor. | [8] |
| Waste Segregation | Do not mix with other chemical waste streams.[2] | [2] |
| Spill Cleanup | Absorb with inert material, sweep up, and place in a designated, sealed waste container. | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This is the first line of defense against potential exposure.
-
Eye Protection : Chemical safety goggles or glasses are required to protect against potential splashes or dust.[1]
-
Hand Protection : Wear protective gloves, such as nitrile gloves.[1]
-
Body Protection : A standard laboratory coat should be worn to protect against skin contact.[1]
-
Respiratory Protection : If there is a risk of generating dust, use respiratory protection in accordance with 29 CFR 1910.134.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following steps provide a clear workflow for managing this chemical waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent accidental chemical reactions.[2]
-
Labeling : All waste containers must be clearly labeled with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
Dedicated Container : Use a dedicated, sealable, and compatible container for the collection of this compound waste.
-
No Mixing : Do not mix this waste with other chemical waste streams, especially strong oxidizing agents.[10]
Step 2: Collection of Solid and Liquid Waste
For Solid Waste:
-
Carefully transfer any residual solid this compound into a designated, labeled, and sealable waste container.
-
If the chemical is spilled, sweep it up and place it into the container for disposal.[1] Minimize the generation of dust during this process.[1]
For Liquid Waste (Solutions):
-
Collect all aqueous and solvent solutions containing this compound in a separate, clearly labeled, and sealable liquid waste container (carboy).
-
Indicate the composition and approximate concentrations of the solution on the label.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound should be considered contaminated and disposed of accordingly.
-
PPE : Used gloves and other disposable PPE should be placed in a designated solid waste container.
-
Labware : Disposable labware such as weighing boats, pipette tips, and contaminated paper towels should be collected in a sealed bag and placed in the solid chemical waste container.
-
Glassware : Reusable glassware should be decontaminated by rinsing thoroughly with an appropriate solvent, followed by washing with soap and water.
Step 4: Storage and Final Disposal
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) until it is collected. Ensure the container is kept away from heat and incompatible materials.[2]
-
Professional Disposal : Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Never dispose of this chemical down the drain or in the regular trash.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Spill Management
In the event of a small spill, take the following immediate actions:
-
Evacuate and Ventilate : Ensure the area is well-ventilated.
-
Containment : Stop the leak if it is safe to do so.[1]
-
Cleanup : For solid spills, sweep or shovel the material into an appropriate container for disposal.[1] For liquid spills, use an inert absorbent material.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Notify your supervisor and your institution's EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.[8] Always prioritize safety and consult your institution's specific guidelines.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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How To Dispose Non-Hazardous Waste. McFadden Services. Available at: [Link]
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Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. Available at: [Link]
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LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. Available at: [Link]
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DL-2-Aminobutyric acid Safety Data Sheet. Carl ROTH. Available at: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Amino Acid Recycling. Area. Available at: [Link]
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What is the proper disposal of dansyl-substituted amino acids? ResearchGate. Available at: [Link]
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Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. Available at: [Link]
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Operational Guide: Personal Protective Equipment for Handling (2S)-2-(aminomethyl)butanoic Acid
This guide provides essential safety and operational protocols for the handling of (2S)-2-(aminomethyl)butanoic Acid. As a Senior Application Scientist, my objective is to deliver a procedural framework grounded in rigorous safety standards and practical laboratory experience. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring you can work safely and effectively.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks of a compound is the foundation of a robust safety plan. This compound, in its solid form, presents a defined set of hazards that directly inform our PPE strategy.
The primary risks are categorized under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1]
The physical nature of this compound—typically a solid powder—means that activities such as weighing, transferring, or scraping can easily generate airborne dust. This particulate matter poses a significant inhalation risk and increases the potential for skin and eye contact. Therefore, our PPE selection must be designed to create a comprehensive barrier against these specific routes of exposure.
Essential PPE for Standard Laboratory Operations
For routine handling of this compound in a controlled laboratory setting, the following PPE is mandatory.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-rated or EN166-compliant chemical splash goggles are required. Standard safety glasses do not provide an adequate seal against airborne dust or splashes.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to chemical splash goggles.[1] This combination provides full-face protection from splashes and particulates.
Hand Protection
To prevent skin irritation, chemically resistant gloves are essential.[1]
-
Recommended Material: Powder-free nitrile or neoprene gloves are the preferred choice for handling this compound.[2] They offer excellent dexterity and protection against incidental contact.
-
Best Practice: Always inspect gloves for tears or punctures before use. When working for extended periods, it is advisable to change gloves regularly (e.g., every 30-60 minutes) to mitigate the risk of permeation.[3] Double-gloving is recommended when handling highly concentrated solutions or large quantities.
Body Protection
Protective clothing prevents the compound from contaminating your personal clothes and skin.
-
Standard Use: A clean, buttoned lab coat provides a sufficient barrier for small-scale operations.
-
Large-Scale Operations: For tasks involving significant quantities or a higher risk of spills, a disposable gown made of a low-linting material offers superior protection and simplifies decontamination procedures.
Respiratory Protection
The potential for respiratory irritation from airborne dust is a key concern.[1]
-
Primary Engineering Control: The most effective way to mitigate this risk is to handle the solid compound within a certified chemical fume hood or a ventilated enclosure.[4][5]
-
When Engineering Controls are Insufficient: If work must be performed in an area with inadequate ventilation where dust may be generated, a NIOSH-approved N95 (or higher) particulate respirator is required.[1][2] Proper fit-testing is mandatory for all personnel required to wear respirators.
PPE Selection Matrix by Task
The required level of PPE is dictated by the specific task and the associated risk of exposure. This table provides a clear, task-based guide for selecting the appropriate protective ensemble.
| Task / Scale | Primary Hazards | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Milligram Quantities | Inhalation of dust, eye/skin contact | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood or Ventilated Enclosure |
| Preparing Solutions (<1L) | Splashes, dust inhalation, skin contact | Chemical Splash Goggles & Face Shield | Single Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Handling Large Quantities (>100g) | High risk of dust, splashes, skin contact | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown over Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup (Solid) | High risk of dust inhalation and contact | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown | Required: N95 Particulate Respirator |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal of PPE is a common and preventable source of exposure.
Step-by-Step Donning (Putting On) Protocol:
-
Gown/Lab Coat: Put on your lab coat or disposable gown and fasten it completely.
-
Respirator (if required): If a respirator is needed, perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position your goggles securely. If needed, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or gown.[3]
Step-by-Step Doffing (Taking Off) Protocol:
The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Decontaminate (if possible): Before removal, wipe down the exterior of gloves if they are grossly contaminated.
-
Gown/Gloves (Integrated Removal):
-
Grasp the front of the gown and pull it away from your body, turning it inside-out as you remove it.
-
As the gown is pulled down your arms, peel off your gloves at the same time, so they are trapped inside the rolled-up, inside-out gown. This contains the contamination.
-
-
Face Shield/Goggles: Remove head and eye protection by handling the straps from behind your head. Avoid touching the front surfaces.
-
Respirator: Remove the respirator by the straps without touching the front of the mask.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after all PPE has been removed.[1]
Disposal Plan
-
All disposable PPE (gloves, gowns, respirators) used while handling this compound should be considered contaminated waste.
-
Place all used items into a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[1][6] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
Visual Workflow: PPE Selection Logic
This diagram illustrates the decision-making process for assembling the correct PPE ensemble based on the specific operational risks.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
